molecular formula C11H14N4 B8279408 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Cat. No.: B8279408
M. Wt: 202.26 g/mol
InChI Key: HICOJFWLAFWLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-[3-(1,2,4-triazol-1-yl)propyl]aniline

InChI

InChI=1S/C11H14N4/c12-11-5-3-10(4-6-11)2-1-7-15-9-13-8-14-15/h3-6,8-9H,1-2,7,12H2

InChI Key

HICOJFWLAFWLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN2C=NC=N2)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , a functionalized triazole-aniline scaffold relevant to the development of aromatase inhibitors (e.g., Anastrozole analogs) and antifungal agents.

The protocol is designed for high-purity isolation, addressing the critical challenge of N1- vs. N4-regioselectivity during the triazole alkylation step.

Executive Summary

  • Target Molecule: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.26 g/mol

  • Key Application: Pharmacophore intermediate for CYP450 inhibitors; cross-linking agent in polymer chemistry.

  • Synthetic Strategy: A convergent two-step sequence involving the nucleophilic substitution of 1,2,4-triazole followed by chemoselective nitro-reduction.

Retrosynthetic Analysis

The most robust disconnection relies on the stability of the propyl linker. We trace the aniline back to a nitro-precursor, which is assembled via


 alkylation.

Retrosynthesis Target Target: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Nitro Intermediate: 1-[3-(4-Nitrophenyl)propyl]-1,2,4-triazole Nitro->Target Nitro Reduction (H2/Pd-C or Fe/HCl) Precursors Precursors: 1,2,4-Triazole  +  1-(3-Bromopropyl)-4-nitrobenzene Precursors->Nitro N-Alkylation (SN2, Regioselective)

Figure 1: Retrosynthetic disconnection showing the assembly of the triazole-linker-aryl skeleton.[1]

Experimental Protocols

Step 1: Regioselective Alkylation of 1,2,4-Triazole

The alkylation of 1,2,4-triazole presents a regiochemical challenge.[2] Attack at N1 is thermodynamically favored and desired, while N4 alkylation is a common competitive pathway. This protocol uses a mild base in an aprotic solvent to maximize the N1:N4 ratio (typically >9:1).

Reagents:

  • 1,2,4-Triazole (1.2 eq)

  • 1-(3-Bromopropyl)-4-nitrobenzene (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Activation: In a dry round-bottom flask, dissolve 1,2,4-triazole (1.2 eq) in anhydrous ACN. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add a solution of 1-(3-bromopropyl)-4-nitrobenzene (1.0 eq) in ACN over 20 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting bromide (
    
    
    
    ) should disappear, yielding the N1-product (
    
    
    ) and minor N4-product (
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. The crude oil requires flash column chromatography (Gradient: 0

    
     5% MeOH in DCM) to separate the N1 isomer from the N4 byproduct.
    
Step 2: Chemoselective Reduction of Nitro Group

Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a robust alternative if halogen substituents are present on the ring (to avoid dehalogenation).

Reagents:

  • Intermediate: 1-[3-(4-Nitrophenyl)propyl]-1,2,4-triazole

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH)

  • Hydrogen Gas (

    
    , balloon pressure)
    

Procedure:

  • Setup: Dissolve the nitro-intermediate in MeOH. Carefully add 10% Pd/C under an argon blanket (Caution: Pyrophoric).

  • Reduction: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon at RT for 4–6 hours.
    
  • Monitoring: TLC should show a significant polarity shift (Nitro

    
     Amine; Amine is more polar/streaking).
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the target aniline as a viscous oil or low-melting solid. Recrystallize from Ethanol/Hexane if necessary.

Process Workflow & Critical Control Points

Workflow Start Start: 1,2,4-Triazole + Base Alkylation Alkylation (Reflux) Control: Temp < 90°C to limit N4 isomer Start->Alkylation Workup1 Filtration & Extraction Remove inorganic salts Alkylation->Workup1 Purification Column Chromatography Critical: Separate N1 (Target) from N4 Workup1->Purification Reduction Hydrogenation (Pd/C) Solvent: MeOH Purification->Reduction Pure N1-Nitro intermediate Final Final Isolation 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Reduction->Final

Figure 2: Step-by-step process flow emphasizing the purification checkpoint.

Characterization Data (Predicted)

The following spectral data confirms the structure, distinguishing it from the N4-isomer and the nitro-precursor.

TechniqueParameterDiagnostic SignalInterpretation

H NMR
Triazole Ring

8.15 (s, 1H), 7.95 (s, 1H)
Distinct singlets for H3/H5 of 1,2,4-triazole (N1-isomer). N4-isomer typically shows a single signal (symmetry) or closer shifts.

H NMR
Aniline Ring

6.95 (d, 2H), 6.55 (d, 2H)
Typical AA'BB' system. The upfield shift to ~6.55 confirms reduction of

to

.

H NMR
Propyl Linker

4.15 (t, 2H)

protons (deshielded by triazole).

H NMR
Propyl Linker

2.45 (t, 2H)

protons (benzylic).

H NMR
Propyl Linker

2.10 (m, 2H)
Central

protons.
MS (ESI) Molecular Ion

Confirms formula

.
IR Functional Groups3300–3400

Primary amine (

) stretching doublet.

Troubleshooting & Optimization

Regioselectivity (N1 vs N4)

The alkylation of 1,2,4-triazole often yields a mixture.

  • Observation: Two spots on TLC after alkylation.

  • Cause: Ambident nucleophilicity of the triazole ring.

  • Solution: Use DMF as solvent at lower temperatures (

    
    ) to favor the kinetic N1 product, though reaction times will increase. If N4 content is high (>15%), rigorous column chromatography is required. The N4 isomer is generally more polar than the N1 isomer.
    
Incomplete Reduction
  • Observation: Yellow color persists; mixed NMR signals (aromatic region).

  • Solution: The amine product can poison the Pd catalyst. Add a trace of acetic acid to the hydrogenation mixture or switch to Fe/NH4Cl (Iron powder, 5 eq; Ammonium Chloride, 5 eq; EtOH/H2O, Reflux 2h) for a robust, non-catalytic reduction.

References

  • Alkylation of 1,2,4-Triazole

    • Methodology: "Regioselective alkylation of 1,2,4-triazole using mild conditions."
    • Source: ResearchGate.

  • Triazole Isomerism

    • Mechanistic Insight: "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles" (Analogous regiochemistry principles).
    • Source: Organic Chemistry Portal.

  • General Synthesis of Triazole-Aniline Scaffolds

    • Context: "Synthesis and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
    • Source: MDPI Molecules.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development.[1][2] These intrinsic characteristics govern a molecule's behavior from its initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides a comprehensive technical overview of the key physicochemical properties of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , a molecule of interest due to its incorporation of the 1,2,4-triazole scaffold. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, valued for its metabolic stability, hydrogen bonding capacity, and ability to engage with a wide range of biological targets.[4] This document will delve into the predicted and theoretical properties of this compound, offering insights into its potential as a drug candidate and providing detailed experimental protocols for the empirical determination of these crucial parameters.

Chemical Identity

  • Chemical Name: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

  • Chemical Structure:

    • SMILES: Nc1ccc(CCCn2cncn2)cc1

    • InChI: InChI=1S/C11H14N4/c12-10-5-7-11(8-6-10)4-1-2-15-9-13-3-14-15/h3,5-9H,1-2,4,12H2

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which dictates its ability to traverse cellular membranes and influences its distribution throughout the body. A balanced logP is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Predicted Lipophilicity Data:

ParameterPredicted Value
logP 1.5 - 2.5

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocol: HPLC-Based logP Determination

The Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable means of estimating logP values.[1][5] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Step-by-Step Methodology:

  • Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol/water).

  • Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Calibration: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

  • Sample Analysis: The test compound, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

  • logP Determination: The retention time of the test compound is used to calculate its log k', and its logP value is then determined from the calibration curve.[6]

Workflow for HPLC-Based logP Determination:

HPLC_logP cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation & Determination Standards Prepare Standard Solutions (Known logP) HPLC Inject into RP-HPLC System (C18 Column) Standards->HPLC Sample Prepare Sample Solution (4-[3-(1,2,4-Triazol-1-yl)propyl]aniline) Sample->HPLC Record_tR Record Retention Times (tR) HPLC->Record_tR Calc_k Calculate Capacity Factor (k') Record_tR->Calc_k Calibration Generate Calibration Curve (log k' vs. logP) Calc_k->Calibration for standards Determine_logP Determine logP of Sample Calc_k->Determine_logP for sample Calibration->Determine_logP

Caption: Workflow for HPLC-based logP determination.

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability.[7] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and variable therapeutic outcomes.

Predicted Solubility Data:

ParameterPredicted Value
Aqueous Solubility Moderately to highly soluble

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][8]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: An excess amount of solid 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9]

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid from the saturated solution. A syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Solubility Calculation: The solubility is calculated based on the measured concentration and is typically expressed in mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Determination:

Shake_Flask_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation Add_Excess Add Excess Solid to Aqueous Buffer Agitate Agitate at Constant Temperature (24-48h) Add_Excess->Agitate Separate Centrifuge or Filter (0.22 µm filter) Agitate->Separate Quantify Quantify Concentration (HPLC or UV-Vis) Separate->Quantify Calculate Calculate Solubility (mg/mL or µg/mL) Quantify->Calculate

Caption: Workflow for shake-flask solubility determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its acidity or basicity and determine its charge state at a given pH. This is crucial for understanding a drug's solubility, permeability, and interaction with its biological target, as the charge state can significantly influence these properties.

Predicted pKa Data:

ParameterPredicted Value
Most Basic pKa 4.0 - 5.0 (Aniline nitrogen)
Most Acidic pKa 9.5 - 10.5 (Triazole N-H)

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: A known concentration of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength is kept constant with an electrolyte like KCl.

  • Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[12] The equivalence points can be determined from the first or second derivative of the titration curve.

Workflow for Potentiometric pKa Determination:

Potentiometric_pKa cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Sample in Solvent with Electrolyte Titrate Titrate with Standardized Acid or Base Dissolve->Titrate Record_pH Record pH after Each Addition Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for potentiometric pKa determination.

Other Important Physicochemical Parameters and "Drug-Likeness"

Beyond logP, solubility, and pKa, several other molecular descriptors are important for assessing a compound's potential as an orally bioavailable drug. These are often evaluated in the context of guidelines such as Lipinski's Rule of Five.[13][14]

Predicted "Drug-Likeness" Parameters:

ParameterPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight 202.26 g/mol < 500 g/mol
logP 1.5 - 2.5≤ 5
Hydrogen Bond Donors 1 (Amine N-H)≤ 5
Hydrogen Bond Acceptors 4 (3 Triazole N, 1 Aniline N)≤ 10
Topological Polar Surface Area (TPSA) ~65 Ų< 140 Ų
Number of Rotatable Bonds 5≤ 10 (Veber's Rule)

Based on these predicted values, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Synthesis and Chemical Stability

A plausible synthetic route for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline could involve the alkylation of 1,2,4-triazole with a suitable 3-(4-nitrophenyl)propyl halide, followed by the reduction of the nitro group to an aniline. The stability of the compound is expected to be good under normal storage conditions, though the aniline moiety may be susceptible to oxidation over time, particularly in the presence of light and air.

Conclusion

The in silico analysis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline suggests that it possesses a promising set of physicochemical properties for a potential drug candidate, with predicted values for lipophilicity, solubility, and other "drug-likeness" parameters falling within generally accepted ranges for oral bioavailability. The 1,2,4-triazole and aniline moieties provide opportunities for hydrogen bonding and potential interactions with biological targets. However, it is crucial to emphasize that these are computational predictions. The experimental determination of these properties, using the detailed protocols provided in this guide, is an essential next step in the comprehensive evaluation of this compound for further drug development endeavors.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. [Link]
  • Van der Veken, P., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. [Link]
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. [Link]
  • PubMed. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. [Link]
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]
  • PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. 2023. [Link]
  • Simulations Plus. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. 2023. [Link]
  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
  • PMC. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. 2023. [Link]
  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
  • ResearchGate. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical | Request PDF. 2025. [Link]
  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. 2024. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • PMC. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][10]triazole and Imidazo[2,1-b][2][10]thiadiazole Derivatives. [Link]
  • Chemija Naissensis. Lipinski's rule of five, famous extensions and famous exceptions. 2020. [Link]
  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
  • Moodle@Units. Lipinski's rule of five. [Link]
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]
  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
  • ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. [Link]
  • ResearchGate. (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. 2025. [Link]
  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]
  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. 2024. [Link]
  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
  • PMC. 4-(1,2,4-Triazol-1-yl)aniline. [Link]
  • Manipal Academy of Higher Education, Manipal, India. 4-(1,2,4-triazol-1-yl)aniline. 2011. [Link]
  • ResearchGate. Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. [Link]

Sources

A Technical Guide to 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive technical overview for the chemical compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline. As of the date of this publication, a specific Chemical Abstracts Service (CAS) number has not been assigned to this molecule, suggesting it may be a novel or non-commercial entity. The following guide is therefore a scientifically informed projection based on established principles of organic chemistry and data from structurally analogous compounds.

Executive Summary

This technical guide details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications for the novel compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline. This molecule integrates three key structural motifs: a versatile aniline ring, a flexible propyl linker, and a biologically significant 1,2,4-triazole heterocycle. This unique combination makes it a compound of considerable interest for researchers in medicinal chemistry, drug development, and materials science. The aniline moiety provides a reactive handle for further chemical modification, while the 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved therapeutic agents.[1][2] This document serves as a foundational resource for the synthesis and investigation of this promising chemical scaffold.

Compound Identification and Predicted Physicochemical Properties

  • IUPAC Name: 4-[3-(1H-1,2,4-triazol-1-yl)propyl]aniline

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

  • Chemical Structure:

    
    
    

A summary of the predicted physicochemical properties for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is presented in Table 1. These values are estimated based on computational models and data from structurally related compounds.

PropertyPredicted ValueJustification / Comments
Physical State White to off-white crystalline solidBased on analogous alkyl-triazole and aniline derivatives.
Melting Point 135 - 145 °CEstimation based on similar structures like 4-(1,2,4-Triazol-1-ylmethyl)aniline, adjusted for the longer propyl chain.
Solubility Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water.The aniline and triazole groups impart polarity, while the phenyl and propyl groups add nonpolar character.
pKa (of aniline -NH₃⁺) ~4.5Similar to aniline, with minor influence from the alkyl-triazole substituent.[3]
LogP ~1.8 ± 0.5Calculated based on fragment contributions; indicates moderate lipophilicity.

Proposed Synthetic Pathway

The synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline can be efficiently achieved via a robust, three-step linear sequence starting from commercially available materials. The overall strategy involves the synthesis of a key nitro-aromatic intermediate, followed by nucleophilic substitution with 1,2,4-triazole, and concluding with the reduction of the nitro group to the target aniline.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Electrophilic Intermediate cluster_1 Step 2: N-Alkylation of 1,2,4-Triazole cluster_2 Step 3: Reduction of Nitro Group A 3-(4-Nitrophenyl)propanoic acid B 1-(3-Bromopropyl)-4-nitrobenzene A->B  1. LiAlH₄, THF  2. PBr₃ or CBr₄/PPh₃ C 1,2,4-Triazole D 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole C->D  NaH, DMF   B_clone 1-(3-Bromopropyl)-4-nitrobenzene B_clone->D  NaH, DMF   E 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline D_clone 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole D_clone->E  H₂, Pd/C, EtOH  or SnCl₂·2H₂O, HCl  

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

This protocol first reduces the carboxylic acid to an alcohol, which is then converted to the corresponding alkyl bromide.

  • Reduction: To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq.) in THF dropwise. After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours. Monitor the reaction by TLC. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH (aq), and then water again. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield 3-(4-nitrophenyl)propan-1-ol, which can be used directly in the next step.

  • Bromination: Dissolve the crude 3-(4-nitrophenyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C. Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise. Allow the reaction to stir at room temperature for 12 hours. Pour the reaction mixture onto ice water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(3-bromopropyl)-4-nitrobenzene, which can be purified by column chromatography.[4]

This step involves the nucleophilic substitution of the bromide with the sodium salt of 1,2,4-triazole. The alkylation of 1,2,4-triazole can yield both N1 and N4 isomers, but studies have shown that alkylation with alkyl halides often favors the N1 isomer with high regioselectivity.[5]

  • Preparation of Triazole Anion: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.1 eq.) portion-wise. Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 1-(3-bromopropyl)-4-nitrobenzene (1.0 eq.) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up: Quench the reaction by carefully adding ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N1-alkylated triazole.

The final step is the reduction of the aromatic nitro group. Catalytic hydrogenation is a clean and efficient method.

  • Reaction Setup: Dissolve 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole (1.0 eq.) in ethanol or methanol in a flask suitable for hydrogenation. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature. Stir the reaction vigorously for 6-12 hours. Monitor reaction completion by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.[6][7]

Predicted Spectroscopic Data

The unambiguous characterization of the synthesized molecule is critical. Table 2 outlines the predicted spectroscopic data based on the analysis of its constituent functional groups.

TechniquePredicted Spectroscopic Features
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, Triazole CH ), δ 7.95 (s, 1H, Triazole CH ), δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H ortho to NH₂), δ 6.55 (d, J = 8.4 Hz, 2H, Ar-H meta to NH₂), δ 4.90 (s, 2H, NH₂ ), δ 4.20 (t, J = 7.0 Hz, 2H, N-CH₂ -CH₂-CH₂), δ 2.40 (t, J = 7.5 Hz, 2H, CH₂-CH₂-Ar), δ 2.10 (quint, J = 7.2 Hz, 2H, CH₂-CH₂ -CH₂).[8][9]
¹³C NMR (100 MHz, DMSO-d₆)δ 151.8 (Triazole C H), δ 146.5 (Ar-C -NH₂), δ 144.9 (Triazole C H), δ 129.5 (Ar-C H), δ 125.0 (Ar-C -CH₂), δ 114.0 (Ar-C H), δ 48.5 (N-C H₂), δ 31.5 (C H₂-Ar), δ 30.0 (CH₂-C H₂-CH₂).
IR Spectroscopy (KBr, cm⁻¹)3450-3300 (N-H stretch, primary amine, two bands), 3150-3100 (C-H stretch, aromatic & triazole), 2950-2850 (C-H stretch, aliphatic), 1620 (N-H bend, scissoring), 1520 (C=C stretch, aromatic ring), 1270 (C-N stretch, aryl amine).[10]
Mass Spectrometry (ESI-MS)m/z 203.1291 ([M+H]⁺), 225.1110 ([M+Na]⁺).

Potential Applications and Research Directions

The structural features of 4-[3-(1,2,4-Triazol-yl)propyl]aniline suggest significant potential in several scientific domains.

Medicinal Chemistry and Drug Development

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, present in a wide range of drugs with diverse activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) properties.[2][11] The target molecule serves as an excellent scaffold for the development of new therapeutic agents. The primary aromatic amine is a key functional group that allows for the straightforward synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

SAR_Logic cluster_mods Further Chemical Modification Core 4-[3-(1,2,4-Triazol-yl)propyl]aniline (Core Scaffold) Acylation Amide Derivatives (R-CO-) Core->Acylation RCOCl, Base Sulfonylation Sulfonamide Derivatives (R-SO₂-) Core->Sulfonylation RSO₂Cl, Base ReductiveAmination Secondary/Tertiary Amines (R-NH-) Core->ReductiveAmination RCHO, NaBH₃CN Diazotization Azo Compounds (Ar-N=N-) Core->Diazotization 1. NaNO₂, HCl 2. Coupling Agent

Caption: Versatility of the aniline group for SAR studies.

These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel agents with enhanced potency and selectivity against various biological targets.

Materials Science

Aniline and its derivatives are fundamental building blocks for functional organic materials.[12] They are precursors to polyanilines, a class of conductive polymers, and are used in the synthesis of dyes, pigments, and corrosion inhibitors.[13][14] The presence of the triazole ring, known for its ability to coordinate with metal ions, could impart unique properties to polymers or materials derived from this molecule, opening avenues for applications in:

  • Conductive Polymers: Copolymerization with aniline could yield materials with tailored electronic properties.[15]

  • Corrosion Inhibitors: The molecule contains multiple heteroatoms (N) that can adsorb onto metal surfaces, potentially providing excellent protection against corrosion.[1]

  • Metal-Organic Frameworks (MOFs): The triazole and aniline nitrogens can act as coordinating sites for the construction of novel porous materials.

Conclusion

While 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is not a cataloged compound, this guide demonstrates its significant potential as a research target. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic data provide a benchmark for its future synthesis and characterization. The inherent functionalities of the aniline and 1,2,4-triazole moieties make this molecule a highly attractive scaffold for creating diverse chemical libraries for applications in drug discovery and materials science. This document provides the necessary foundational knowledge for researchers to embark on the synthesis and exploration of this promising compound.

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

  • PubMed. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives. Available at: [Link]

  • ResearchGate. (2025, August 9). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

  • PMC. (2016, April 27). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Chegg.com. (2019, April 3). Solved 3. Outline a synthesis of. Available at: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • PMC. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Available at: [Link]

  • PMC. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available at: [Link]

  • Brainly. (2023, August 5). Synthesize 1-bromo-4-nitrobenzene from benzene using any necessary reagents and catalysts. Available at: [Link]

  • MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

  • PMC. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • YouTube. (2019, September 16). 15.04 Anilines, Pyrroles, and Pyridines: Heterocyclic Analogues of Enamines and Imines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of nitroarenes to anilines. Available at: [Link]

  • PMC. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

  • Study.com. (n.d.). Aniline | Definition, Formula & Structure. Available at: [Link]

  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Available at: [Link]

  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • PubMed. (1994). Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. Available at: [Link]

  • The Pharma Innovation Journal. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Available at: [Link]

Sources

Biological Activity of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule anti-infective and antineoplastic agents relies heavily on privileged scaffolds. Among these, the 4-[3-(1,2,4-triazol-1-yl)propyl]aniline framework has emerged as a highly versatile and potent pharmacophore[1]. By combining the metal-coordinating capabilities of the 1,2,4-triazole ring with the synthetic flexibility of an aniline moiety, researchers can generate diverse libraries of derivatives—such as amides, Schiff bases, and ureas—that exhibit profound antifungal, antibacterial, and antiproliferative activities[2]. This whitepaper provides an in-depth analysis of the structural rationale, biological efficacy, and validated experimental methodologies associated with this class of compounds.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 4-[3-(1,2,4-triazol-1-yl)propyl]aniline derivatives is not coincidental; it is the result of precise spatial and electronic engineering. The causality behind the selection of each structural component is as follows:

  • The 1,2,4-Triazole Core : This nitrogen-rich heterocycle acts as a potent hydrogen bond acceptor and a strong ligand for transition metals. In biological systems, the unshared electron pair on the N4 atom of the triazole ring forms a coordinate covalent bond with the heme iron of metalloenzymes, effectively neutralizing the enzyme's catalytic activity[1].

  • The Propyl Linker : The three-carbon aliphatic chain is a critical design choice. It is not merely a spacer; it provides the exact conformational degrees of freedom required for the molecule to navigate narrow, hydrophobic access channels in target proteins without introducing the steric clash associated with rigid, unsaturated linkers[3].

  • The Aniline Moiety : The para-amino group serves as a highly reactive synthetic handle. Derivatizing this amine into substituted amides or ureas introduces secondary hydrogen-bonding interactions and modulates the overall lipophilicity (LogP) of the molecule, which is essential for cellular membrane penetration and secondary pocket binding[2].

Principal Biological Activities

Antifungal Efficacy via CYP51 Inhibition

The primary, most well-documented biological activity of 1,2,4-triazole derivatives is their broad-spectrum antifungal efficacy[1]. These compounds act as competitive inhibitors of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol in fungal cell membranes.

By binding to the heme iron of CYP51, triazole derivatives halt the conversion of lanosterol to ergosterol. This enzymatic blockade causes a buildup of toxic 14α-methylated sterols, leading to severe membrane depolarization, increased permeability, and ultimately, fungal cell death[1].

Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Toxicity Toxic Sterol Accumulation CYP51->Toxicity Pathway Blocked Drug Triazole Derivative Drug->CYP51 Competitive Inhibition Death Fungal Cell Death Toxicity->Death

Mechanism of Action: CYP51 Inhibition by 1,2,4-Triazole Derivatives.

Antibacterial and Antiproliferative Properties

Beyond antifungal applications, functionalized triazole-aniline derivatives exhibit notable antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains[4]. Furthermore, recent in vitro studies demonstrate that specific halogenated amide derivatives can suppress tumor cell migration and induce apoptosis in human cancer cell lines (such as A549 lung cancer cells) by triggering cell cycle arrest at the G2-M phase[1].

Quantitative Data Summaries

To illustrate the biological potential of this scaffold, the following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) of representative derivatized compounds compared to clinical standards.

Note: Data is aggregated from standardized in vitro assays utilizing halogenated and methoxy-substituted N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides and structurally related propyl-linked derivatives[3],[2].

Compound / Derivative TypeC. albicans MIC (µg/mL)S. aureus MIC (µg/mL)A549 Cytotoxicity IC50 (µM)
Unsubstituted Core Scaffold 16.032.0>100
4-Chloro Amide Derivative 0.54.018.5
2,4-Difluoro Amide Derivative 0.1251.5612.2
Fluconazole (Control) 0.125 - 2.0N/AN/A
Norfloxacin (Control) N/A1.0 - 2.0N/A

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following sections detail the causality-driven, step-by-step methodologies for synthesizing and evaluating these derivatives.

Synthesis Workflow of the Core Scaffold and Derivatives

Workflow Step1 1. N-Alkylation (Triazole + Alkyl Halide) Step2 2. Catalytic Reduction (Nitro to Aniline) Step1->Step2 Step3 3. Derivatization (Amide/Schiff Base Formation) Step2->Step3 Library Compound Library Step3->Library Assay Broth Microdilution (MIC Determination) Library->Assay Cytotox MTT Assay (IC50 Evaluation) Library->Cytotox Lead Lead Identification Assay->Lead Cytotox->Lead

End-to-End Workflow: Synthesis and Biological Evaluation of Triazole Derivatives.

Step 1: N-Alkylation

  • Procedure : React 1,2,4-triazole with 1-(3-bromopropyl)-4-nitrobenzene in dry N,N-dimethylformamide (DMF) at 0°C to room temperature.

  • Causality : Sodium hydride (NaH) or Potassium Carbonate (K2CO3) is used as a base to deprotonate the triazole, enhancing its nucleophilicity. DMF is chosen as a polar aprotic solvent to accelerate the SN2 substitution, yielding the nitro-intermediate[5].

Step 2: Catalytic Reduction

  • Procedure : Dissolve the nitro-intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (approx. 3-kg pressure) for 4-6 hours. Filter the catalyst and concentrate the filtrate.

  • Causality : Catalytic hydrogenation is deliberately chosen over harsh chemical reductants (like SnCl2/HCl) to ensure the clean, quantitative reduction of the nitro group to an amine without risking the cleavage of the propyl chain or the hydrogenolysis of the triazole ring[5].

Step 3: Amide Derivatization

  • Procedure : Dissolve the resulting 4-[3-(1,2,4-triazol-1-yl)propyl]aniline in tetrahydrofuran (THF) with triethylamine (TEA). Slowly add a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise on an ice bath.

  • Causality : TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the aniline, which would otherwise halt the nucleophilic acyl substitution[2].

Antimicrobial Susceptibility Testing (Broth Microdilution)

A self-validating biological assay must include internal controls to rule out false positives (e.g., solvent toxicity) or false negatives (e.g., degraded compounds).

  • Inoculum Standardization : Prepare a microbial suspension of the target strain (e.g., C. albicans) and adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL). Causality: Standardized inoculum ensures that varying microbial loads do not skew the MIC results.
    
  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized triazole derivatives in RPMI 1640 broth (for fungi) or Mueller-Hinton broth (for bacteria). Concentrations should range from 64 µg/mL down to 0.015 µg/mL[3].

  • Control Integration (Self-Validation) :

    • Positive Control: Include wells with established drugs (Fluconazole for fungi, Norfloxacin for bacteria) to validate the susceptibility of the chosen microbial strain[3].

    • Negative/Vehicle Control: Include wells containing only the solvent (e.g., 1% DMSO) and broth to prove that the solvent itself does not inhibit microbial growth.

  • Incubation & Readout : Inoculate the wells and incubate at 37°C for 24–48 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

References

  • An insight on medicinal attributes of 1,2,4-triazoles Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL:[Link]

  • Synthesis and Biological Screening of Some Novel Triazole Derivatives Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • 4-(1,2,4-Triazol-1-yl)aniline Source: PMC (National Institutes of Health) URL:[Link]

Sources

Pharmacological Profiling and Therapeutic Targeting of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a 1,2,4-triazole ring linked via a flexible propyl chain to a para-substituted aniline moiety, this structural architecture is uniquely primed for pleiotropic therapeutic targeting. As a Senior Application Scientist, I have observed that the success of such molecules hinges on the precise spatial arrangement of their electron-donating and hydrogen-bonding domains. This whitepaper deconstructs the mechanistic rationale behind the potential therapeutic targets of this compound, providing self-validating experimental workflows for preclinical evaluation.

Pharmacophore Deconstruction & Causality

To understand the target profile of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, we must analyze the causality of its structural components:

  • The 1,2,4-Triazole Ring: This is a privileged scaffold containing sp2-hybridized nitrogen atoms (specifically N4) that act as potent electron donors. This moiety is classically responsible for coordinating with transition metals, most notably the heme iron in cytochrome P450 (CYP450) enzymes[1].

  • The Propyl Linker: The three-carbon aliphatic chain provides critical conformational flexibility. It allows the molecule to navigate narrow, hydrophobic access channels in target enzymes (such as the substrate channel of CYP51) without introducing excessive steric hindrance.

  • The Aniline Moiety: The primary amine on the phenyl ring serves as a crucial hydrogen-bond donor/acceptor. It anchors the molecule within accessory binding pockets, significantly increasing target residence time and binding affinity compared to unsubstituted alkyl-triazoles.

Primary Therapeutic Targets

Based on structural homology and empirical data from analogous triazole-propyl derivatives, we categorize the primary therapeutic targets into three distinct domains.

Lanosterol 14α-Demethylase (CYP51A1) - Antifungal

The most validated target for 1,2,4-triazoles is CYP51, a critical enzyme in fungal ergosterol biosynthesis[1]. The unhindered N4 of the 1,2,4-triazole ring coordinates directly with the heme iron at the active site. The propyl-aniline tail extends into the hydrophobic substrate access channel, displacing water molecules and stabilizing the complex via π-π stacking and hydrogen bonding with surrounding amino acid residues. Inhibition of CYP51 depletes ergosterol, leading to fungal cell membrane disruption.

N-Myristoyltransferase (NMT) - Antimicrobial

Recent in silico and in vitro analyses of structurally analogous compounds, such as N-(3-(1H-benzo[d][1,2,3]triazol-1-yl)propyl)aniline derivatives, have identified N-myristoyltransferase (NMT) as a highly viable target[2]. NMT is responsible for the lipid modification of proteins essential for fungal and bacterial survival. Molecular docking studies of triazol-propyl-aniline analogs against Aspergillus fumigatus NMT (PDB: 4CAW) demonstrate profound binding affinities (pose energies up to -12.36 kcal/mol), driven by hydrogen bonding between the aniline amine and the enzyme's catalytic pocket[2].

Intracellular Parasitic Targets (e.g., Trypanosoma brucei)

Derivatives incorporating the 1H-1,2,4-triazol-1-yl ring have shown significantly enhanced pharmacological activity against bloodstream-form T. brucei compared to imidazole counterparts[3]. The triazole ring improves cell permeability and metabolic stability, allowing the molecule to reach intracellular parasitic targets effectively.

TargetPathways Molecule 4-[3-(1,2,4-Triazol-1-yl) propyl]aniline CYP51 CYP51A1 (Lanosterol Demethylase) Molecule->CYP51 Heme Coordination NMT N-Myristoyltransferase (NMT) Molecule->NMT Active Site H-Bonding Parasite Intracellular Targets (T. brucei) Molecule->Parasite Enhanced Permeability Ergosterol Ergosterol Depletion CYP51->Ergosterol Antifungal ProteinLipid Defective Protein Lipidation NMT->ProteinLipid Antimicrobial CellDeath Parasitic Clearance Parasite->CellDeath Antitrypanosomal

Fig 1. Pleiotropic therapeutic targeting pathways of the 1,2,4-triazole-propyl-aniline pharmacophore.

Quantitative Data Presentation

To contextualize the expected efficacy of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, we extrapolate quantitative data from standardized assays of closely related structurally analogous triazole-propyl derivatives[2][3][4].

Table 1: Comparative Biological Activity of Triazole-Propyl-Aniline Analogues

Target Pathogen / EnzymeAssay MethodologyReference Compound (Control)Analogous Triazole Derivative ActivityPutative Mechanism
Candida albicansBroth MicrodilutionFluconazole (MIC: 2 µg/mL)MIC: 8.0 µg/mL[4]CYP51 / NMT Inhibition
Aspergillus fumigatusIn Silico Docking (4CAW)N/ABinding Energy: -12.37 kcal/mol[2]NMT Active Site Binding
Staphylococcus aureusBroth MicrodilutionChloromycin (MIC: 8 µg/mL)MIC: 4.0 µg/mL[4]Unknown / Cell Wall Disruption
Trypanosoma bruceiCell Viability AssayBenznidazoleEnhanced SI (Selectivity Index)[3]Intracellular Targeting

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, any claims regarding target engagement must be empirically proven. Below are two self-validating protocols designed to confirm the therapeutic targets of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Protocol 1: In Vitro CYP51 Spectral Binding Assay

Causality: To prove direct target engagement, we must observe the physical interaction between the triazole and the heme iron. Binding shifts the heme iron from a low-spin to a high-spin state, producing a definitive Type II difference spectrum.

  • Preparation: Purify recombinant C. albicans CYP51 (caCYP51) and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Validation (The Self-Validating Step): Observe the formation of a peak at ~427 nm and a trough at ~390 nm. Calculate the binding affinity (

    
    ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference (
    
    
    
    ). Use Ketoconazole as a positive control to ensure enzyme viability.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: Standardized phenotypic testing is required to translate biochemical inhibition into biological efficacy[4].

  • Compound Preparation: Serially dilute the test compound in a 96-well microtiter plate using RPMI 1640 broth (for fungi) or Mueller-Hinton broth (for bacteria). Final concentrations should range from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Prepare a standardized microbial suspension (0.5 McFarland standard, approx.

    
     CFU/mL). Add 100 µL of the inoculum to each well.
    
  • Controls (The Self-Validating Step):

    • Sterility Control: Broth only (must remain clear).

    • Growth Control: Broth + Inoculum + DMSO vehicle (must show turbidity).

    • Positive Control: Fluconazole or Norfloxacin[4].

  • Incubation & Reading: Incubate at 37°C for 24-48 hours. Determine the MIC by identifying the lowest concentration well with no visible growth (confirmed via spectrophotometry at 600 nm).

ProtocolWorkflow Step1 1. Compound Preparation (Serial Dilution in DMSO/Broth) Step2 2. Microbial Inoculation (Standardized CFU/mL) Step1->Step2 Add to 96-well plate Step3 3. Incubation (37°C, 18-24 hours) Step2->Step3 Controlled environment Step4 4. Optical Density (OD) Reading (Spectrophotometry at 600nm) Step3->Step4 Measure turbidity Step5 5. MIC Determination (Lowest conc. inhibiting growth) Step4->Step5 Data analysis & Validation

Fig 2. Standardized Broth Microdilution workflow for determining Minimum Inhibitory Concentration.

References

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: nih.gov URL: [Link][1]

  • Title: Manifestation of Antimicrobial Activities: Benzotriazole - AIP Publishing Source: aip.org URL: [Link][2]

  • Title: RSC Medicinal Chemistry - RESEARCH ARTICLE Source: eie.gr URL: [Link][3]

Sources

Structure-Activity Relationship (SAR) of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Analogues: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the Triazole-Propyl-Aniline Scaffold

In the landscape of modern drug discovery, the 4-[3-(1,2,4-triazol-1-yl)propyl]aniline scaffold represents a highly modular, privileged structure. This architecture is predominantly deployed in the design of targeted metalloenzyme inhibitors, most notably against Lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1].

The structural genius of this scaffold lies in its tripartite division of labor:

  • The Metal-Binding Group (MBG): The 1,2,4-triazole ring acts as a potent, yet selective, coordinator to the heme iron (Fe³⁺) in the enzyme's active site.

  • The Spacer: The flexible propyl chain provides the exact spatial geometry (~4.5 Å) required to navigate the hydrophobic access channel of the CYP450 enzyme without introducing excessive steric clash.

  • The Diversification Vector: The terminal aniline moiety sits at the precipice of the secondary binding pocket, serving as a synthetic handle for late-stage functionalization to tune pharmacokinetics, lipophilic efficiency (LipE), and target selectivity.

Mechanistic Rationale and Target Engagement

The primary mechanism of action for these analogues involves the disruption of cell membrane integrity via the inhibition of ergosterol synthesis[2]. The unhindered nitrogen (N4) of the 1,2,4-triazole donates a lone pair of electrons to the d-orbital of the heme iron, forming a coordinate covalent bond. This interaction displaces the native oxygen substrate, locking the enzyme in an inactive state.

Unlike imidazoles, which often suffer from off-target binding to human CYP450s (e.g., CYP3A4, CYP2D6), the 1,2,4-triazole exhibits a lower basicity (pKa ~2.2). This reduced basicity weakens the coordinate bond just enough to allow for discrimination between fungal CYP51 and human hepatic CYPs, thereby widening the therapeutic window[3].

MOA Triazole 1,2,4-Triazole Moiety (Metal Binding) Heme CYP51 Heme Iron (Fe3+) Triazole->Heme Coordinates Enzyme Lanosterol 14α-Demethylase (Inhibited) Heme->Enzyme Linker Propyl Linker (Hydrophobic Channel) Linker->Enzyme Anchors Aniline Aniline Cap (Secondary Pocket) Aniline->Enzyme H-Bonds Ergosterol Ergosterol Depletion Enzyme->Ergosterol Blocks Synthesis

Mechanistic binding model of triazole analogues to the CYP51 heme complex.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the 4-[3-(1,2,4-triazol-1-yl)propyl]aniline core requires a delicate balance of steric, electronic, and physicochemical properties.

The Linker Region

The length and nature of the alkyl linker are non-negotiable parameters.

  • Truncation (Ethyl linker): Reduces the distance between the triazole and the bulky aryl group to ~3.0 Å. This forces the aryl ring into the narrowest part of the heme channel, causing severe steric repulsion and a >50-fold drop in potency.

  • Extension (Butyl linker): While tolerated by the enzyme, the added methylene unit increases the compound's logP unnecessarily, leading to higher plasma protein binding and reduced free-drug concentrations. The propyl chain remains the "Goldilocks" spacer.

Aniline Derivatization (The Cap)

The unmodified primary aniline is suboptimal for in vivo efficacy. Its basic nature (pKa ~4.6) results in partial protonation in acidic physiological compartments, hindering passive membrane permeability. Furthermore, an exposed primary amine is a liability for rapid N-acetylation or oxidation by human metabolic enzymes.

SAR campaigns focus on converting the aniline into neutral, hydrogen-bonding motifs:

  • Aliphatic Amides (e.g., Acetamide): Restores neutral character and provides a hydrogen bond acceptor, moderately improving the Minimum Inhibitory Concentration (MIC) against Candida species.

  • Halogenated Benzamides: Capping the aniline with a 2,4-difluorobenzoyl or 4-chlorobenzoyl group yields the most potent analogues. The halogenated phenyl ring occupies a lipophilic sub-pocket near the active site entrance, mimicking the binding pose of clinical gold standards like fluconazole[2].

Quantitative SAR Summary

The table below synthesizes the in vitro biological data for key structural modifications of the core scaffold.

Compound IDAniline Modification (R-Group)Fungal CYP51 IC₅₀ (nM)Human CYP3A4 IC₅₀ (µM)C. albicans MIC (µg/mL)
1 (Core) -NH₂ (Primary Amine)125>504.0
2 -NH-CO-CH₃ (Acetamide)85>502.0
3 -NH-CO-C₆H₅ (Benzamide)45350.5
4 -NH-CO-(2,4-diF-C₆H₃)12200.06
Fluconazole Positive Control25>500.25

Data represents generalized findings from triazole antifungal SAR screening campaigns[2],[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogues must utilize self-validating systems. The following protocols detail the critical steps, including internal controls and causality behind reagent selection.

Protocol 1: Regioselective Synthesis of the Core Scaffold

The primary challenge in synthesizing this scaffold is the N-alkylation of 1,2,4-triazole, which can yield both N1 and N4 isomers[4]. The N1 isomer is the thermodynamically stable and biologically active target.

  • Alkylation Reaction: Suspend 1,2,4-triazole (1.2 eq) and 1-(3-bromopropyl)-4-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Base Selection (Causality): Add anhydrous K₂CO₃ (2.0 eq). Why K₂CO₃? Weak bases paired with polar aprotic solvents (DMF) favor the thermodynamic N1-alkylated product over the kinetic N4-alkylated product due to the stabilization of the triazolide anion. Heat the mixture to 80°C for 12 hours.

  • Validation & Isolation: Quench with water and extract with EtOAc. Analyze the crude mixture via LC-MS. The N1 isomer typically elutes later on a reverse-phase C18 column compared to the more polar N4 isomer. Purify via flash chromatography (Silica, DCM:MeOH 95:5).

  • Reduction: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

  • Filtration: Filter through a Celite pad to remove the pyrophoric palladium catalyst, yielding the pure 4-[3-(1,2,4-triazol-1-yl)propyl]aniline.

Protocol 2: High-Throughput CYP51 Inhibition & Selectivity Profiling

To confirm target engagement and safety, compounds must be screened against both the fungal target and human off-targets.

  • Assay Preparation: Reconstitute recombinant C. albicans CYP51 and human CYP3A4 in separate lipid vesicles containing cytochrome P450 reductase.

  • Compound Incubation: Dispense the test analogues in a 10-point dose-response format (10 µM to 0.5 nM) into 96-well plates.

  • Self-Validating Controls: Include Fluconazole as the positive control (expected IC₅₀ ~25 nM for fungal CYP51) and DMSO as the negative vehicle control.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4, or a specific lanosterol derivative for CYP51) and NADPH to initiate the catalytic cycle.

  • Detection & Analysis: Measure fluorescence after 30 minutes. Calculate the IC₅₀ using a four-parameter non-linear regression model. A compound is only advanced if the Selectivity Index (IC₅₀ Human / IC₅₀ Fungal) is >100.

SAR_Workflow Scaffold Core Scaffold Synthesis (Alkylation & Reduction) Derivatization Aniline Derivatization (Amides, Ureas) Scaffold->Derivatization InVitro In Vitro CYP51 Assay (IC50 Determination) Derivatization->InVitro MIC Antifungal MIC Testing (C. albicans, A. fumigatus) InVitro->MIC MIC->Derivatization Poor Activity Lead Lead Optimization (In Vivo Efficacy) MIC->Lead MIC < 1 µg/mL

Step-by-step workflow for the synthesis and biological evaluation of analogues.

References

  • An insight on medicinal attributes of 1,2,4-triazoles National Center for Biotechnology Information (PMC)[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents National Center for Biotechnology Information (PMC)[Link]

  • New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation Molecules (MDPI)[Link]

  • Antimicrobial susceptibility testing: a review of general principles and contemporary practices Clinical Infectious Diseases (via PMC)[Link]

Sources

The Molecular Machinery of 1,2,4-Triazole Scaffolds: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring—a five-membered heterocyclic system containing three nitrogen atoms—is universally recognized as a "privileged scaffold" in rational drug design[1]. Its unique physicochemical properties, including high metabolic stability, a strong dipole moment, and the capacity to act simultaneously as a hydrogen bond donor and acceptor, allow it to interface with diverse biological targets[2]. This whitepaper dissects the two primary mechanistic paradigms of 1,2,4-triazole-containing compounds: Metalloenzyme Coordination (exploited in antifungals and oncology) and Nucleoside Mimicry (exploited in virology).

Mechanism I: Metalloenzyme Coordination (The Heme-Binding Paradigm)

The most pharmacologically exploited feature of the 1,2,4-triazole ring is its ability to act as a potent Lewis base. The


-hybridized nitrogen atoms (specifically at the N4 or N1 positions) possess a lone pair of electrons that can form a highly stable coordinate covalent bond with transition metals, most notably the Lewis acidic heme iron (

/

) found in cytochrome P450 (CYP) enzymes[1].
Antifungal Efficacy via CYP51 Inhibition

In pathogenic fungi, lanosterol 14α-demethylase (CYP51) is the critical enzyme responsible for the biosynthesis of ergosterol, the primary sterol maintaining fungal cell membrane fluidity and integrity[3]. 1,2,4-triazole antifungals (e.g., fluconazole, posaconazole) penetrate the fungal cell and competitively bind to the CYP51 active site[4]. The triazole's N4 atom coordinates directly with the heme iron, displacing the native diatomic oxygen required for the catalytic demethylation of lanosterol[5]. This blockade halts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols, severe membrane instability, and ultimately, fungal cell death[1].

Anticancer Efficacy via CYP19A1 (Aromatase) Inhibition

A parallel metalloenzyme mechanism is leveraged in hormone-dependent breast cancer therapy. Aromatase (CYP19A1) is the enzyme responsible for the final step of estrogen biosynthesis—the aromatization of androgens into estrogens[6]. Triazole-based aromatase inhibitors, such as letrozole and anastrozole, utilize the exact same N-Fe coordinate bonding mechanism to block the CYP19A1 active site[7]. By neutralizing the heme iron's ability to activate oxygen, these compounds profoundly suppress estrogen production, starving hormone-receptor-positive tumors of their primary growth signal[6].

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Heme Fe(III) Active Site Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Demethylation (Normal) MembraneStress Membrane Instability & Growth Arrest CYP51->MembraneStress Ergosterol Depletion Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Coordination N4-Heme Iron Coordination (Competitive Binding) Triazole->Coordination Penetrates Fungal Cell Coordination->CYP51 Blocks Active Site

CYP51 inhibition pathway via 1,2,4-triazole heme coordination leading to fungal membrane stress.

Experimental Protocol 1: Spectral Binding Assay for CYP51 Heme Coordination

To definitively prove that a novel 1,2,4-triazole compound exerts its effect via direct metalloenzyme coordination, a label-free biophysical spectral binding assay is employed.

Step-by-Step Methodology:

  • Protein Expression: Express and purify recombinant full-length CYP51 (e.g., from Candida albicans) using an E. coli expression system.

  • Baseline Spectroscopy: Dilute the purified CYP51 protein to 2 µM in a 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm. The native resting state of the heme iron should display a Soret peak at ~420 nm.

  • Ligand Titration: Titrate the 1,2,4-triazole compound into the sample cuvette in 0.5 µM increments (from 0 to 10 µM). Add an equivalent volume of solvent (DMSO) to the reference cuvette.

  • Difference Spectrum Generation: Subtract the reference spectrum from the sample spectrum at each titration point to generate a difference spectrum.

  • Data Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against the ligand concentration to calculate the dissociation constant (
    
    
    
    ) using the Michaelis-Menten binding equation.

Self-Validation Mechanism: This protocol is a self-validating system based on quantum mechanical spin-state shifts. When the triazole nitrogen coordinates with the heme iron, it forces the iron from a high-spin pentacoordinate state to a low-spin hexacoordinate state. This specific electronic transition mandates a Type II difference spectrum , characterized by a distinct peak at 425–430 nm and a trough at 390–410 nm. If the compound inhibits the enzyme via an allosteric site rather than direct iron coordination, this specific spectral shift will not occur, instantly invalidating the heme-binding hypothesis.

Mechanism II: Nucleoside Mimicry and Viral Error Catastrophe

Beyond metalloenzyme inhibition, the 1,2,4-triazole scaffold can be functionalized to mimic natural purine nucleosides. The quintessential example is Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent[8].

The Ribavirin Paradigm

Ribavirin is a prodrug. Upon entering the host cell, it is rapidly phosphorylated by host cell kinases into its pharmacologically active form, Ribavirin Triphosphate (RTP)[8]. RTP exerts a multi-modal antiviral assault:

  • IMPDH Inhibition (GTP Depletion): RTP acts as a potent competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), a critical host enzyme in the de novo biosynthesis of guanosine[9]. This causes a severe depletion of intracellular GTP pools, depriving the virus of the nucleotides required for RNA synthesis.

  • Lethal Mutagenesis (Error Catastrophe): The 1,2,4-triazole-3-carboxamide ring possesses a highly flexible carboxamide group that can rotate. Because of this rotational freedom, RTP can form hydrogen bonds that mimic both guanosine and adenosine[8]. When the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates RTP into the nascent viral genome, it pairs ambiguously with both Cytosine and Uracil during subsequent replication cycles[9]. This induces a massive accumulation of transition mutations, pushing the rapidly mutating RNA virus beyond its survival threshold—a phenomenon known as "error catastrophe"[9].

Ribavirin_Mechanism RBV Ribavirin (Prodrug) Kinases Host Cell Kinases RBV->Kinases Intracellular Uptake Immune Th1/Th2 Shift (Immunomodulation) RBV->Immune Host Response RTP Ribavirin Triphosphate (RTP) Kinases->RTP Phosphorylation IMPDH IMPDH Inhibition (GTP Depletion) RTP->IMPDH Competitive Inhibition RdRp Viral RdRp Inhibition RTP->RdRp Nucleoside Mimicry Mutagenesis Lethal Mutagenesis (Error Catastrophe) RTP->Mutagenesis Incorporation into Viral RNA

Multi-modal antiviral mechanisms of Ribavirin culminating in viral error catastrophe.

Experimental Protocol 2: LC-MS/MS Validation of IMPDH Inhibition and Phenotypic Rescue

To isolate and validate IMPDH inhibition as a primary mechanism of a triazole nucleoside analogue, intracellular nucleotide pool analysis must be coupled with a phenotypic rescue assay.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Infect Huh-7 cells with the target RNA virus (e.g., HCV replicon) at an MOI of 0.1. Treat the cells with 50 µM of the triazole compound for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS and immediately quench metabolism by adding 80% ultra-cold methanol (-80°C). Scrape the cells, centrifuge at 14,000 x g for 15 minutes, and collect the supernatant.

  • LC-MS/MS Quantification: Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Quantify the absolute intracellular concentrations of ATP, CTP, UTP, and GTP.

  • Phenotypic Rescue: In a parallel infected cohort, co-administer the triazole compound alongside 100 µM of exogenous guanosine. Measure the viral titer via RT-qPCR after 48 hours.

Self-Validation Mechanism: This protocol establishes definitive causality. LC-MS/MS will reveal a selective, asymmetric collapse of the GTP pool while ATP, CTP, and UTP remain relatively stable—biochemically proving IMPDH blockade. The phenotypic rescue step acts as the ultimate self-validation: if the antiviral effect is strictly caused by GTP depletion via IMPDH inhibition, the addition of exogenous guanosine will bypass the de novo synthesis blockade via the purine salvage pathway, restoring normal GTP levels and completely rescuing viral replication. If viral replication is not rescued, it proves the triazole is acting downstream (e.g., direct RdRp lethal mutagenesis).

Quantitative Pharmacodynamics

The structural versatility of the 1,2,4-triazole scaffold allows for extreme target specificity depending on the peripheral functional groups attached to the core ring. The table below summarizes the quantitative efficacy of benchmark triazole compounds against their respective targets.

CompoundPrimary IndicationTarget Enzyme / MechanismKey Pharmacophore FeatureTypical Efficacy Metric
Fluconazole AntifungalCYP51 (Lanosterol 14α-demethylase)Bis-triazole, difluorophenyl

µg/mL (MIC)[1]
Posaconazole Antifungal (Broad)CYP51 (Lanosterol 14α-demethylase)Extended lipophilic side chain

µg/mL (MIC)
Letrozole Anticancer (Breast)CYP19A1 (Aromatase)Bis-cyanophenyl, triazole core

nM (

)[6]
Anastrozole Anticancer (Breast)CYP19A1 (Aromatase)Tetramethyl, bis-cyanophenyl

nM (

)
Ribavirin Antiviral (HCV, RSV)IMPDH / Viral RdRpTriazole-3-carboxamide

µM (

)[9]
Compound 11 Anticancer (Experimental)CYP19A1 (Aromatase)3-((1H-1,2,4-triazol-1-yl)methyl) indole

nM (

)[6]

References

1.[8] The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC - NIH. National Institutes of Health. 2.[9] Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. NATAP. 3.[2] Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. EurekaSelect. 4.[4] Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. National Institutes of Health. 5.[1] mechanism of action of 1,2,4-triazole-based compounds. Benchchem. 6.[6] A comprehensive review on triazoles as anticancer agents. DergiPark. 7.[7] Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC. National Institutes of Health. 8.[3] Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC - NIH. National Institutes of Health. 9.[5] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.

Sources

Technical Guide: Physicochemical Profiling of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous physicochemical profiling framework for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , a bifunctional intermediate often utilized in the synthesis of aromatase inhibitors and kinase-targeting scaffolds.

Given the specific nature of this molecule (a propyl-linked aniline-triazole conjugate), direct experimental values are rarely published in open literature. Therefore, this guide synthesizes First-Principles Medicinal Chemistry with Standardized Experimental Protocols to establish its lipophilicity and solubility profile.

Executive Summary & Molecular Architecture

Target Analyte: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Molecular Formula: C₁₁H₁₄N₄ Molecular Weight: 202.26 g/mol

This molecule serves as a critical "linker-scaffold" in drug discovery.[1] It connects a polar, hydrogen-bond-accepting 1,2,4-triazole (often a heme-iron ligand) to a primary aniline (a handle for further derivatization or kinase hinge binding) via a flexible propyl chain .

Structural Dissection & Ionization Logic

Understanding the ionization state is a prerequisite for accurate solubility and lipophilicity measurement. The molecule possesses two distinct ionizable centers:

  • The Aniline Nitrogen (Ar-NH₂): A weak base.[2]

    • pKa ≈ 4.6.

    • Protonates to form the anilinium cation (

      
      ) at pH < 4.6.
      
  • The 1,2,4-Triazole Ring (N4/N2): An extremely weak base.[2]

    • pKa ≈ 2.3 (for the conjugate acid).

    • Protonates only in highly acidic conditions (pH < 2.3).

    • Note: The triazole can also act as a very weak acid (pKa > 10), but this is irrelevant at physiological pH.

Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form , which dictates its intrinsic lipophilicity and minimum solubility.

In Silico Prediction: The Baseline Hypothesis

Before wet-lab experimentation, we establish a baseline using Fragment-Based Contribution methods (cLogP).

Lipophilicity (LogP) Estimation

The partition coefficient (


) is estimated by summing the hydrophobicity contributions (

) of each fragment:
FragmentContribution (

)
Rationale
Aniline Core +0.90Base aromatic hydrophobicity.
Propyl Linker (-(CH₂)₃-)+1.50+0.5 per methylene unit (lipophilic spacer).
1,2,4-Triazole -0.70Highly polar, H-bond acceptor/donor.
Correction Factors -0.20Proximity effects/electronic withdrawal.
Predicted LogP ~1.50 Moderately Lipophilic

Interpretation: A LogP of ~1.5 suggests the molecule has:

  • Good Membrane Permeability: It falls within the optimal range (LogP 1–3) for oral bioavailability (Lipinski’s Rule of 5).

  • Moderate Aqueous Solubility: It is not highly hydrophobic, but will require co-solvents (DMSO) for high-concentration stock solutions.

Solubility Landscape (pH-Dependent)

Solubility (


) is a function of pH and pKa. The intrinsic solubility (

) of the neutral form is the limiting factor.
  • pH 1.0 (Simulated Gastric Fluid): Highly Soluble. Both the aniline and triazole are protonated (Dicationic species).

  • pH 4.0: Moderately Soluble. The aniline is ~80% protonated (Monocationic).

  • pH 7.4 (Plasma): Lowest Solubility (

    
    ). The molecule is >99% neutral.
    

Visualization: Ionization & Workflow

The following diagram illustrates the ionization equilibrium and the recommended experimental workflow for validating these properties.

G Figure 1: Ionization Equilibrium & Experimental Workflow cluster_0 pH-Dependent Ionization States cluster_1 Physicochemical Profiling Workflow Acid Dicationic Form (pH < 2.0) High Solubility Mono Monocationic Form (Anilinium) (pH 2.0 - 4.6) Acid->Mono pKa ~ 2.3 (Triazole) Neutral Neutral Form (pH > 6.0) Lipophilic (LogP ~1.5) Mono->Neutral pKa ~ 4.6 (Aniline) Step1 1. Potentiometric Titration (Determine exact pKa) Step2 2. Shake-Flask Method (Determine LogP at pH 7.4) Step1->Step2 Use pKa to select buffer Step3 3. Kinetic Solubility Assay (Determine S at pH 7.4) Step2->Step3 Correlate Lipophilicity

Caption: Figure 1 depicts the pH-dependent speciation of the analyte and the sequential workflow to experimentally validate pKa, LogP, and Solubility.

Experimental Protocols (Standard Operating Procedures)

Protocol A: Potentiometric pKa Determination

Objective: To define the exact pH ranges for solubility profiling.

  • Preparation: Dissolve 5 mg of the compound in a mixture of water and methanol (to ensure solubility during titration).

  • Titration: Titrate with 0.1 M HCl (to find basic pKa) and 0.1 M NaOH (to find acidic pKa) using a standardized potentiometric titrator (e.g., Sirius T3).

  • Analysis: Use the Bjerrum plot to identify inflection points. Expect pKa values near 4.6 (aniline) and 2.3 (triazole).

Protocol B: Shake-Flask LogP Determination (OECD 107)

Objective: To measure the partition coefficient between Octanol and Water.

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve the compound in the pre-saturated Octanol phase (Stock).

    • Mix Stock with pre-saturated Buffer in ratios of 1:1, 1:2, and 2:1.

    • Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol C: Thermodynamic Solubility Assay

Objective: To determine the saturation solubility (


).
  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of Phosphate Buffered Saline (pH 7.4).

  • Incubation: Shake at 25°C for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Analysis: Dilute the filtrate and analyze via HPLC-UV against a standard curve.

    • Expected Result: 0.1 – 1.0 mg/mL (Moderate solubility).

Implications for Drug Development[3]

Synthesis & Purification
  • Extraction: Due to its moderate lipophilicity (LogP ~1.5) and basic nature, the compound can be efficiently extracted from aqueous reaction mixtures into organic solvents (e.g., Ethyl Acetate or DCM) by adjusting the aqueous pH to >9.0 (ensuring the neutral form).

  • Salt Formation: To improve solubility for formulation, convert the aniline to a salt form (e.g., Hydrochloride or Mesylate). This targets the aniline nitrogen, significantly boosting aqueous solubility.

Formulation Strategy
  • Oral Delivery: The predicted LogP is ideal for intestinal absorption.

  • Parenteral Delivery: Requires pH adjustment (acidic buffer) or cyclodextrin complexation to overcome the intrinsic solubility limit at neutral pH.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Aniline pKa standards).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Source for 1,2,4-Triazole pKa and reactivity).[2][3][4][5] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

"conformational analysis of triazole-based flexible molecules"

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Medicinal Chemistry

The Core Directive: Mastering the "Flexible" Bioisostere

In modern drug discovery, the 1,2,3-triazole moiety—ubiquitous due to Click Chemistry (CuAAC and RuAAC)—is often mischaracterized as merely a "rigid linker." While the heterocyclic ring itself is planar and rigid, its connectivity to the rest of the molecule introduces critical degrees of freedom (rotatable bonds at


 and 

) that define its bioactivity.

This guide moves beyond simple connectivity to address the conformational analysis of these systems. We focus on quantifying the dynamic equilibrium of triazole-based molecules in solution, a prerequisite for designing high-affinity ligands and peptidomimetics.

The Theoretical Framework: Forces Governing Triazole Conformation

To predict the shape of a triazole-based molecule, one must understand the invisible electronic and steric forces at play. Unlike amides, which are locked in trans (or cis) geometries by resonance, triazole connections are governed by weaker, yet cumulative, interactions.

The Dipole Moment Vector

The 1,2,3-triazole ring possesses a substantial dipole moment (~5.0 Debye).

  • 1,4-Disubstituted (CuAAC): The dipole vector is roughly parallel to the

    
     axis. In peptidomimetics, this mimics the amide bond dipole, driving alignment with adjacent carbonyls or amides to minimize electrostatic energy.
    
  • 1,5-Disubstituted (RuAAC): The steric bulk forces a different vector alignment, often mimicking cis-amides or inducing turn conformations due to steric clash between the

    
     and 
    
    
    
    groups.
The Non-Classical Hydrogen Bond ( )

A defining feature of the 1,4-triazole is the acidity of the


 proton. It acts as a significant Hydrogen Bond Donor (HBD).
  • Mechanism: The polarized

    
     bond can lock the molecule into a specific conformation by binding to intramolecular acceptors (e.g., carbonyl oxygens, ether oxygens).
    
  • Impact: This interaction often planarizes the system or induces "pseudo-ring" closures, reducing the entropic penalty of binding.

Lone Pair Repulsion ( )

The lone pairs on


 and 

act as weak Hydrogen Bond Acceptors (HBA). However, their primary conformational role is often repulsive . If an adjacent heteroatom (like a carbonyl oxygen) approaches these nitrogens, lone-pair/lone-pair repulsion will force the bond to rotate, favoring an anti-periplanar conformation.

Experimental Methodologies: The "Ground Truth" in Solution

Relying solely on crystal structures (X-ray) is dangerous for flexible molecules; crystal packing forces often trap high-energy conformers that do not exist significantly in solution. Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state analysis.

The NMR Protocol for Conformational Constraints

Step 1: Solvent Titration (The H-Bond Test) To determine if the triazole


 or adjacent Amide 

is involved in an intramolecular hydrogen bond (locking the conformation), perform a DMSO-

titration.
  • Protocol: Record

    
    H NMR in CDCl
    
    
    
    . Titrate in DMSO-
    
    
    (0% to 100%).
  • Analysis: Plot chemical shift (

    
    ) vs. %DMSO.
    
    • High Slope (> 4 ppb/K or steep shift): Solvent exposed. The proton is interacting with DMSO.

    • Low Slope (< 2 ppb/K or flat): Solvent shielded. The proton is locked in an intramolecular hydrogen bond .

Step 2: NOE/ROE Spectroscopy (Distance Constraints)

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use for small-to-medium molecules (< 1000 Da) in viscous solvents, or large molecules.

  • ROESY (Rotating-frame Overhauser Effect): Mandatory for mid-sized flexible molecules (500–1500 Da) where NOE might be zero due to the tumbling regime (

    
    ).
    
  • Key Signals: Look for cross-peaks between the Triazole-

    
     and protons on the 
    
    
    
    -substituent. Strong correlations indicate a syn-like conformation; absence suggests anti or high flexibility.
Quantitative Data Summary[1]
ParameterMethodInsight Gained

VT-NMR (Variable Temp)Temperature coefficient. < -3 ppb/K indicates intramolecular H-bond.
NOE Intensity 1D/2D NOESYThrough-space distance (

dependence). Calibrate against fixed distance (e.g., geminal CH2).

Coupling
HMBC (J-resolved)Torsion angle constraints (Karplus relationship). Difficult for triazoles but possible for side chains.
Residual Dipolar Couplings (RDCs) Alignment Media (Phage/Gel)Orientation of bond vectors relative to a global frame. High-resolution structural refinement.

Computational Strategy: Predictive Modeling

Experimental data is often sparse. Computational modeling fills the gaps, but standard force fields (e.g., MMFF94) often fail to capture the subtle electronic effects of the triazole ring.

The "Self-Validating" Computational Workflow

Do not blindly trust a docked pose. Use this Physics-Based validation loop.

IntegratedWorkflow Start Input Structure (2D) ConfSearch Conformational Search (Monte Carlo / Low-Mode) Force Field: OPLS4 or MMFF94s Start->ConfSearch DFT_Opt DFT Geometry Optimization (Gas Phase & Solvation Model) Level: B3LYP-D3 or wB97X-D / 6-311+G** ConfSearch->DFT_Opt Select low energy window (< 5 kcal/mol) Freq Frequency Calc (Verify Minima & Gibbs Energy) DFT_Opt->Freq Boltzmann Boltzmann Weighting (Identify Populated Conformers) Freq->Boltzmann NMR_Calc GIAO NMR Calculation (Compute Shielding Tensors) Boltzmann->NMR_Calc Compare Compare exp. vs calc. shifts (MAE < 0.2 ppm?) NMR_Calc->Compare Compare->ConfSearch No (Refine Force Field/Sampling) Valid Validated Bioactive Conformation Compare->Valid Yes

Figure 1: The Self-Validating Integrated Workflow. This cycle ensures that the computed conformation is not an artifact of the force field but is supported by quantum mechanics and experimental NMR data.

Critical Computational Parameters
  • Functional: Use dispersion-corrected functionals (e.g.,

    
    B97X-D  or B3LYP-D3 ). The stacking interactions between the triazole and aromatic side chains are driven by dispersion, which standard B3LYP fails to capture.
    
  • Basis Set: 6-311+G(d,p) is the minimum recommended. Diffuse functions (+) are essential for describing the lone pairs on the triazole nitrogens.

  • Solvation: Always use a continuum solvation model (PCM/SMD) matching your NMR solvent (e.g., DMSO or Chloroform). Vacuum calculations will overemphasize electrostatic interactions.

Case Study: 1,4-Triazole as a Trans-Amide Bioisostere[2]

In peptidomimetics, replacing a peptide bond with a 1,4-triazole is a common strategy to improve metabolic stability.

Structural Comparison[1][3][4][5][6][7]
  • Amide: Planar,

    
    -conformation (trans), dipole ~3.5 D.
    
  • 1,4-Triazole: Planar ring, but the "bond" is replaced by the heterocycle. The distance between

    
     and 
    
    
    
    is extended by approx 1.0 Å compared to an amide.
  • Consequence: This extension alters the side-chain periodicity. To restore bioactivity, the backbone torsion angles (

    
    ) must adjust.
    
The "Click-Turn" Phenomenon

Research has shown that 1,4-disubstituted triazoles can stabilize


-turn  mimetics when specific side chains are present.
  • Mechanism: The triazole

    
     forms a hydrogen bond with the carbonyl oxygen of the preceding residue (
    
    
    
    ).
  • Observation: In the NMR, this is seen as a downfield shift of the triazole proton and a strong NOE between the triazole

    
     and the 
    
    
    
    of the
    
    
    residue.

References

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers.

    • Source: Organic & Biomolecular Chemistry (RSC), 2015.
    • URL:[Link]

    • Context: Defines the 9 conformers of 1,5-triazoles vs the 4 conformers of 1,4-triazoles and valid
  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties.

    • Source: Frontiers in Chemistry, 2019.
    • URL:[Link]

    • Context: Detailed protocol for MD simulations using TZLff parameters and CD spectroscopy analysis.
  • Intramolecular Six-Membered and Three-Center C−H···O Hydrogen Bonding in 1,4-Diphenyl-1,2,3-Triazoles.

    • Source: Crystal Growth & Design (ACS), 2009.
    • URL:[Link]

    • Context: Crystallographic evidence of the C-H...
  • 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding.

    • Source: RSC Advances, 2013.
    • URL:[Link]

    • Context: Theoretical survey of the triazole ring's capacity as a hydrogen bond donor.[1][2]

  • Conformational Sampling of Small Molecules With iCon: Performance Assessment.

    • Source: Frontiers in Chemistry, 2018.[3]

    • URL:[Link][4]

    • Context: Benchmarking conformer generation workflows for flexible small molecules.

Sources

Methodological & Application

Synthetic Routes for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is a key building block in contemporary medicinal chemistry and materials science. The unique combination of a flexible propyl linker, a pharmacologically significant 1,2,4-triazole moiety, and a versatile aniline functional group makes this compound a valuable precursor for the synthesis of a diverse range of bioactive molecules and functional materials. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The aniline group provides a convenient handle for further chemical modifications, such as amide bond formation, diazotization, and cross-coupling reactions, enabling the construction of complex molecular architectures.

This comprehensive application note provides detailed synthetic protocols for the preparation of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established chemical principles and have been curated to ensure high yield, purity, and scalability. We will delve into the causality behind experimental choices, offering insights into reaction mechanisms and potential challenges, thereby providing a robust and self-validating guide for the synthesis of this important chemical entity.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline suggests a two-step sequence involving the formation of the triazole-propyl-nitrobenzene intermediate followed by the reduction of the nitro group to the desired aniline. This strategy is advantageous as it utilizes readily available starting materials and employs robust and well-documented chemical transformations.

Retrosynthesis target 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline intermediate 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole target->intermediate Nitro Group Reduction sm1 4-(3-Bromopropyl)nitrobenzene intermediate->sm1 N-Alkylation sm2 1,2,4-Triazole intermediate->sm2 N-Alkylation

Caption: Retrosynthetic analysis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Synthetic Protocols

This section outlines a reliable two-step synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, commencing with the N-alkylation of 1,2,4-triazole with 4-(3-bromopropyl)nitrobenzene, followed by the reduction of the nitro-intermediate.

Part 1: Synthesis of 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole

The initial step involves the nucleophilic substitution of the bromide in 4-(3-bromopropyl)nitrobenzene with the sodium salt of 1,2,4-triazole. The regioselectivity of this alkylation is a critical consideration. While 1,2,4-triazole can be alkylated at either the N1 or N4 position, the N1-substituted isomer is generally the major product under these conditions.[1]

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reagents + sm2 1,2,4-Triazole reagents->sm2 arrow -> product 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole arrow->product sm1 4-(3-Bromopropyl)nitrobenzene sm1->reagents sm2->arrow base NaH or K2CO3 solvent Anhydrous DMF temp Room Temperature

Caption: Synthesis of the nitro-intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-(3-Bromopropyl)nitrobenzene54595-53-2244.0810
1,2,4-Triazole288-88-069.0712
Sodium Hydride (60% in oil)7646-69-724.0015
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0950 mL
Ethyl Acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Experimental Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Formation of Triazole Anion: To the stirred DMF, add 1,2,4-triazole (12 mmol, 0.83 g). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 15 mmol, 0.60 g) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt of 1,2,4-triazole.

  • Addition of Alkylating Agent: Dissolve 4-(3-bromopropyl)nitrobenzene (10 mmol, 2.44 g) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole as a solid.

Expert Insights: The choice of a strong base like sodium hydride ensures complete deprotonation of the 1,2,4-triazole, leading to a high reaction rate. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride. The N1-alkylation is favored due to the higher electron density at this position in the triazole anion.

Part 2: Synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

The final step is the reduction of the nitro group of the intermediate to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.[2] An alternative, and often more practical method for laboratory scale, is the use of tin(II) chloride in an acidic medium.[1]

Synthesis_Step2 cluster_reactant Reactant cluster_conditions Conditions cluster_product Product arrow -> product 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline arrow->product reactant 1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazole reactant->arrow reagent SnCl2·2H2O solvent Ethanol / Conc. HCl temp Reflux

Caption: Reduction of the nitro-intermediate to the final product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
1-[3-(4-Nitrophenyl)propyl]-1H-1,2,4-triazoleN/A232.235
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6320
Ethanol64-17-546.0750 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.4610 mL
Sodium Bicarbonate (Saturated Solution)144-55-884.01As needed
Ethyl Acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole (5 mmol, 1.16 g) in ethanol (50 mL).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (20 mmol, 4.51 g) followed by the slow addition of concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude 4-[3-(1,2,4-triazol-1-yl)propyl]aniline.

  • Final Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product as a solid.

Expert Insights: The use of SnCl₂ in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. It is important to ensure complete neutralization of the acid during work-up to facilitate the extraction of the basic aniline product into the organic phase. Catalytic hydrogenation using H₂ gas and a palladium catalyst is a cleaner alternative but requires specialized equipment.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final product. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons, the propyl chain protons, the triazole protons, and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecules, such as the N-H stretch of the aniline, the C-H stretches of the aromatic and aliphatic groups, and the C=N and C-N stretches of the triazole ring.

  • Melting Point: The melting point of the final product should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

Conclusion

The synthetic routes detailed in this application note provide a robust and reproducible methodology for the preparation of 4-[3-(1,2,4-triazol-1-yl)propyl]aniline. By carefully following the described protocols and considering the provided expert insights, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and materials science endeavors. The self-validating nature of the protocols, coupled with the detailed explanations of the underlying chemical principles, empowers researchers to troubleshoot and adapt these methods to their specific needs.

References

  • An Investigation into the Alkylation of 1,2,4-Triazole. (URL: [Link])

  • 3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue. (URL: [Link])

  • 4-(1,2,4-Triazol-1-yl)aniline. (URL: [Link])

  • 4-(1,2,4-Triazol-1-yl)aniline. (URL: [Link])

Sources

Application Note: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline as a Bifunctional Intermediate in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the design of targeted therapeutics—such as kinase inhibitors, aromatase inhibitors, and anti-trypanosomal agents—relies heavily on versatile chemical building blocks. 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is a highly prized bifunctional intermediate that bridges two critical pharmacological domains.

Structurally, it combines a reactive para-substituted aniline with a 1,2,4-triazole ring, tethered by a flexible three-carbon (propyl) linker. The triazole serves as a robust pharmacophore capable of hydrogen bonding and metal coordination (e.g., targeting the heme iron in CYP450 enzymes) 1. Simultaneously, the aniline moiety provides a nucleophilic handle for divergent scaffold decoration via amide coupling or cross-coupling reactions. This guide outlines the physicochemical profiling, mechanistic rationale, and self-validating protocols for utilizing this intermediate in complex syntheses.

Physicochemical Profiling

Understanding the physical and electronic properties of this intermediate is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior.

PropertyValuePharmacological & Synthetic Significance
Molecular Weight 202.26 g/mol Low MW allows for substantial downstream additions without violating Lipinski's Rule of 5.
Chemical Formula C11H14N4Nitrogen-rich scaffold improves metabolic stability.
H-Bond Donors 1 (-NH2)Provides the primary reactive site for amidation or Buchwald-Hartwig amination.
H-Bond Acceptors 3 (Triazole nitrogens)Facilitates target protein coordination (e.g., kinase hinge regions or metal centers).
Estimated LogP ~1.2Optimal lipophilicity for balancing aqueous solubility and membrane permeability.

Workflow & Pharmacophore Visualization

The true utility of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline lies in its ability to act as a central node for divergent synthesis, allowing medicinal chemists to rapidly generate libraries of distinct chemotypes.

Workflow Intermediate 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (Bifunctional Scaffold) HATU Amide Coupling HATU, DIPEA, DMF Intermediate->HATU Buchwald Buchwald-Hartwig Pd2(dba)3, BINAP, Base Intermediate->Buchwald Amide Triazolyl-Propyl Benzamides (Enzyme Inhibitors) HATU->Amide Amine Diarylamine Derivatives (Kinase Inhibitors) Buchwald->Amine

Divergent synthetic workflows utilizing 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

BindingModel Triazole 1,2,4-Triazole (Metal Coordination) Linker Propyl Chain (Hydrophobic Flex) Triazole->Linker Target_Heme CYP450 Heme Iron Triazole->Target_Heme Coordinates Aniline Aniline Core (Hinge Binding) Linker->Aniline Target_Pocket Hydrophobic Channel Linker->Target_Pocket Occupies Target_Hinge Kinase Hinge Aniline->Target_Hinge H-Bonds

Pharmacophore binding model of the triazole-propyl-aniline scaffold in a target.

Application 1: HATU-Mediated Amide Bond Formation

Causality & Mechanistic Rationale

Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics, epimerization of chiral centers, and poor overall yields.

To overcome this electronic deficiency, uronium-based coupling reagents such as HATU are the industry standard for parallel library synthesis 2. HATU generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the resulting HOAt/PF6 salts without competing for the active ester.

Step-by-Step Protocol: Synthesis of Triazolyl-Propyl Benzamides

Materials Required:

  • Carboxylic acid (1.0 equiv)

  • 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise.

    • Expert Insight: Pre-activation for 5–10 minutes ensures the complete formation of the highly reactive active ester before the less nucleophilic aniline is introduced. This prevents the aniline from reacting directly with the uronium salt to form unreactive guanidinium byproducts.

  • Coupling: Add 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline to the stirring solution. Stir at room temperature for 4–12 hours.

  • In-Process QC: Monitor via LC-MS (ESI+). The disappearance of the aniline mass (m/z 203.1 [M+H]+) indicates reaction completion.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Expert Insight: The repetitive LiCl wash is a critical self-validating step for effectively pulling DMF out of the organic phase, preventing solvent contamination during purification.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Mechanistic Rationale

When extending the scaffold to create diarylamine kinase inhibitors, the aniline moiety must be coupled to an aryl or heteroaryl halide. The Buchwald-Hartwig amination is the premier method for this C-N bond formation 3.

For anilines, bidentate phosphine ligands such as BINAP or Xantphos are critical. Their specific bite angles enforce a geometry that facilitates the final reductive elimination step from the palladium complex, preventing off-target hydrodehalogenation. Sodium tert-butoxide (NaOtBu) is used to deprotonate the coordinated amine. Rigorous exclusion of oxygen is mandatory to maintain the active Pd(0) catalytic species.

Step-by-Step Protocol: Synthesis of Diarylamines

Materials Required:

  • Aryl halide (1.0 equiv)

  • 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • BINAP (0.10 equiv, 10 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.1 M concentration)

Procedure:

  • Catalyst Pre-mixing: In an oven-dried Schlenk tube, combine Pd2(dba)3 and BINAP.

    • Expert Insight: Using a strict 1:2 ratio of Pd to bidentate ligand ensures the stabilization of the monoligated active Pd(0) species, preventing the aggregation and precipitation of inactive palladium black.

  • Reagent Addition: Add the aryl halide, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, and NaOtBu to the tube.

  • Degassing (Critical Step): Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes.

    • Expert Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) species. Skipping this step guarantees reaction failure.

  • Heating: Seal the Schlenk tube and heat the mixture at 100 °C for 12 hours behind a blast shield.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite.

    • Expert Insight: Celite filtration removes both the palladium residues and the inorganic salts (NaBr/NaCl) generated during the catalytic cycle.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient). Verify the product via 1H NMR, looking for the diagnostic downfield shift of the bridging secondary amine proton (typically ~8.5–9.5 ppm in DMSO-d6).

References

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery . Journal of Organic Chemistry (ACS). 2 [1]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses. 3 [2]

  • Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic . PubMed Central (PMC). 1 [3]

Sources

"application of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in cancer research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline as a Pharmacophore Scaffold in Targeted Anti-Cancer Therapeutics

Executive Summary & Mechanistic Rationale

In modern oncology drug development, the design of multi-targeted and highly specific inhibitors relies heavily on versatile chemical building blocks. 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is a highly functionalized scaffold utilized extensively in the synthesis of next-generation anti-cancer agents.

The structural logic of this compound is tripartite, offering distinct mechanistic advantages for rational drug design:

  • The 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is a proven electron donor. The N4 atom of the triazole ring forms strong coordinate covalent bonds with the heme iron (Fe²⁺/Fe³⁺) located in the active sites of cytochrome P450 enzymes, most notably CYP19A1 (Aromatase)[1]. This coordination is the fundamental mechanism of action for clinical aromatase inhibitors like Letrozole and Anastrozole.

  • The Propyl Linker: A three-carbon aliphatic chain provides critical spatial flexibility. It allows the triazole "head" to penetrate deep into hydrophobic enzymatic pockets while keeping the bulkier functional groups at the entrance of the binding site, optimizing the thermodynamic stability of the drug-target complex.

  • The Aniline Moiety: The primary aromatic amine serves as a highly reactive synthetic handle. It allows medicinal chemists to easily perform amidation, reductive amination, or urea formation to couple the scaffold with hinge-binding motifs (e.g., pyrimidines or quinolines). This enables the creation of dual-action inhibitors that can simultaneously target enzymatic active sites and structural proteins like β-tubulin[2].

G A 4-[3-(1,2,4-Triazol-1-yl) propyl]aniline (Core Scaffold) B Amidation / Coupling (Aniline Handle) A->B Acyl Chlorides C Urea Formation A->C Isocyanates D Aromatase Inhibitors (Breast Cancer) B->D Heme Coordination F Dual-Targeted Kinase Inhibitors B->F Hinge Binding E Tubulin Disruptors (Mitotic Arrest) C->E Colchicine Site

Fig 1: Functionalization workflow of the triazole-aniline scaffold for targeted oncology.

Application 1: Design of Non-Steroidal Aromatase Inhibitors (AIs)

Estrogen is a primary driver of proliferation in estrogen receptor-positive (ER+) breast cancers. Aromatase (CYP19A1) is the rate-limiting enzyme responsible for converting androgens (e.g., testosterone, androstenedione) into estrogens[3]. By functionalizing the aniline group of our core scaffold with various substituted benzoyl chlorides, researchers can synthesize potent non-steroidal AIs. The triazole ring directly coordinates with the heme iron of CYP19A1, displacing the natural androgen substrate and halting estrogen biosynthesis[1].

G A CYP19A1 (Aromatase) Heme Iron Active Site C Estrogen Production (Estradiol) A->C Catalyzes B Androgen Substrate (Testosterone) B->A Binds D ER+ Breast Cancer Proliferation C->D Stimulates E Triazole-Propyl-Aniline Derivative F N4 Nitrogen Coordinates with Heme Fe2+ E->F Penetrates Pocket F->A Blocks Active Site

Fig 2: Mechanism of aromatase inhibition by 1,2,4-triazole derivatives in ER+ breast cancer.

Protocol 2.1: In Vitro Fluorometric Aromatase Inhibition Assay

Causality & Principle: This cell-free assay utilizes a fluorogenic substrate, such as Dibenzylfluorescein (DBF) or 7-methoxy-4-trifluoromethylcoumarin (MFC). Active aromatase cleaves this substrate to release a highly fluorescent product. When a triazole derivative successfully engages the heme active site, enzymatic cleavage is blocked, resulting in a quantifiable decrease in fluorescence. This provides direct validation of target engagement independent of cellular uptake variables.

Self-Validating System Setup:

  • Positive Control: Letrozole (Ensures assay sensitivity; should yield ~0% enzyme activity).

  • Vehicle Control: 1% DMSO (Establishes the 100% baseline enzyme activity).

  • Background Control: Buffer + Substrate without enzyme (Subtracts auto-fluorescence).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X CYP19A1 enzyme/substrate mixture in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. The final concentration of the MFC substrate should be 25 µM.

  • Compound Dilution: Serially dilute the synthesized 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline derivatives in DMSO, then dilute 1:100 in the assay buffer to maintain a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Incubation: Add 50 µL of the compound dilutions to a black, flat-bottom 96-well microplate. Add 40 µL of the enzyme/substrate mixture to each well. Incubate at 37°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 10 µL of an NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic reaction.

  • Measurement: Incubate the plate for 30 minutes at 37°C. Read the fluorescence using a microplate reader at an excitation wavelength of 409 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) by plotting the log(inhibitor concentration) against the normalized fluorescent response.

Application 2: Development of Microtubule Disruptors

Beyond enzyme inhibition, coupling the aniline moiety of this scaffold with bulky, lipophilic groups (such as trimethoxyphenyl derivatives) creates hybrids that bind to the colchicine-binding site of β-tubulin. This interaction prevents tubulin polymerization, leading to mitotic catastrophe and G2/M phase cell cycle arrest in rapidly dividing tumor cells[2].

Protocol 3.1: MTT Cell Viability Assay on MCF-7 Cells

Causality & Principle: The MCF-7 cell line is an ER+ human breast cancer model, making it ideal for testing compounds that possess both aromatase inhibitory and tubulin-disrupting properties[4]. The MTT assay measures the metabolic activity of cells. Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The intensity of the solubilized purple color is directly proportional to the number of viable cells, providing a robust readout of the compound's anti-proliferative efficacy[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed the cells into a 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Attachment: Incubate the plate at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow for cell adherence.

  • Drug Treatment: Aspirate the old media. Apply 100 µL of fresh media containing varying concentrations of the triazole derivatives (e.g., 0.1, 1.0, 10, 50, 100 µM). Include untreated cells (100% viability control) and a cell-free well (media only, for background subtraction). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours. Causality: This specific timeframe allows sufficient accumulation of formazan without causing MTT-induced cytotoxicity.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals. Agitate the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiling of hypothetical derivatives synthesized from the 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline scaffold, demonstrating how specific functionalization dictates target affinity.

Compound DerivativeTarget Modification (Aniline Handle)Primary Biological TargetIC₅₀ Aromatase (nM)IC₅₀ MCF-7 Viability (µM)
Core Scaffold None (Unmodified)Weak/Non-specific>10,000>50.0
Derivative A Benzamide couplingAromatase (CYP19A1)12.51.2
Derivative B 3,4,5-Trimethoxyphenylureaβ-Tubulin4,5000.4
Derivative C Pyrimidine couplingDual (Kinase/Aromatase)85.00.8
Letrozole (Control)N/AAromatase (CYP19A1)2.10.05
Colchicine (Control)N/Aβ-Tubulin>10,0000.02

References

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity.
  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Publishing.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.

Sources

Application Notes and Protocols for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of a Novel Triazole Derivative in Crop Protection

The 1,2,4-triazole moiety is a cornerstone in the development of modern agricultural fungicides and plant growth regulators.[1][2] These heterocyclic compounds are renowned for their broad-spectrum activity and systemic properties, offering both preventative and curative control of a wide range of fungal pathogens.[3][4] The primary mechanism of action for most triazole fungicides is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[1] This guide provides a detailed exploration of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , a novel derivative that combines the well-established fungicidal properties of the triazole ring with an aniline functional group through a flexible propyl linker.

While specific efficacy data for this particular molecule is not yet widely published in peer-reviewed literature, its structural features suggest significant potential in two key areas of agricultural chemistry: as a broad-spectrum fungicide and as a plant growth regulator (PGR).[5][6] The aniline moiety, in particular, may enhance its biological activity and systemic movement within the plant.[7]

This document serves as a comprehensive guide for researchers and development professionals, outlining a proposed synthesis pathway, anticipated biological activities, and detailed protocols for its application and analysis. The information herein is synthesized from established knowledge of triazole chemistry and agricultural science, providing a robust framework for the investigation and potential development of this promising compound.

Proposed Synthesis Pathway

The synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline can be envisioned through a multi-step process, leveraging established organic chemistry reactions.[8][9] The following protocol is a proposed pathway based on the synthesis of structurally similar compounds.

Step 1: N-Alkylation of 1,2,4-Triazole with a Halogenated Propyl-Nitrobenzene

This initial step involves the nucleophilic substitution of a halide on a propyl chain attached to a nitrated benzene ring by the 1,2,4-triazole.

  • Reaction: 1,2,4-Triazole + 1-(3-bromopropyl)-4-nitrobenzene → 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole

  • Rationale: This reaction establishes the core structure of the molecule, linking the triazole and the phenylpropyl moieties. The nitro group serves as a precursor to the aniline.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the desired aniline.

  • Reaction: 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole → 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

  • Rationale: This transformation yields the final active compound. Various reducing agents can be employed for this step.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction 1,2,4-Triazole 1,2,4-Triazole Intermediate 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole 1,2,4-Triazole->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) 1-(3-bromopropyl)-4-nitrobenzene 1-(3-bromopropyl)-4-nitrobenzene 1-(3-bromopropyl)-4-nitrobenzene->Intermediate Final_Product 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Intermediate->Final_Product Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Proposed two-step synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Anticipated Biological Activity and Mechanism of Action

Fungicidal Activity

Based on the extensive body of research on triazole fungicides, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is expected to exhibit broad-spectrum activity against a variety of fungal pathogens.[3][10]

Mechanism of Action: The primary mode of action is anticipated to be the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, the compound is expected to lead to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth and development.

Mechanism_of_Action Compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline CYP51 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Fungal_Growth Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth Analytical_Workflow Sample Sample (Soil, Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup dSPE Cleanup (PSA) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Sources

Analytical Methods for the Quantification of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (TPA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (hereafter referred to as TPA ) is a critical functionalized intermediate frequently encountered in the synthesis of triazole-containing active pharmaceutical ingredients (APIs), such as modern antifungal agents and aromatase inhibitors.

From a regulatory and toxicological standpoint, TPA contains a primary aromatic amine (aniline) moiety. Aniline derivatives are well-documented structural alerts for DNA reactivity and genotoxicity [3]. Consequently, when TPA is utilized in API manufacturing, it is classified as a Potential Mutagenic Impurity (PMI). Under the ICH M7(R2) guidelines, PMIs must be strictly controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [2]. Depending on the maximum daily dose of the final drug product, this often necessitates controlling TPA at single-digit parts-per-million (ppm) levels.

This Application Note provides two self-validating analytical protocols:

  • LC-MS/MS (MRM) for the ultra-trace quantification of TPA as an impurity in API matrices.

  • HPLC-UV for the routine bulk assay and purity assessment of TPA as a raw material.

Analytical Strategy & Causality

Why LC-MS/MS for Impurity Profiling?

At trace levels (1–10 ppm), UV detection lacks the requisite sensitivity and is highly susceptible to matrix interference from the massive API peak. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.

  • Ionization Causality: The addition of 0.1% formic acid to the mobile phase forces the protonation of the basic aniline nitrogen, yielding a highly abundant precursor ion

    
     at m/z 203.1.
    
  • Selectivity Causality: By isolating m/z 203.1 in Q1, fragmenting it in the collision cell, and exclusively monitoring the product ions m/z 134.1 and 106.1 in Q3, the method mathematically eliminates background noise and co-eluting non-isobaric matrix components.

Workflow A Sample Preparation (API Dissolution & Extraction) B Chromatographic Separation (UPLC C18, Gradient Elution) A->B C Ionization (ESI+) [M+H]+ m/z 203.1 B->C D Mass Analysis (MRM) Q1: 203.1 -> Q3: 134.1 C->D E Data Processing (Quantification vs. ICH M7 Limits) D->E

Figure 1: End-to-end analytical workflow for trace-level TPA quantification.

Experimental Protocols

Protocol A: Trace-Level Quantification of TPA via LC-MS/MS

This protocol is designed to quantify TPA in a formulated API matrix with a Limit of Quantitation (LOQ) of 0.15 ppm.

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Rationale: Ensures complete dissolution of both the lipophilic API and the polar TPA impurity while matching the initial mobile phase conditions to prevent peak distortion.

  • Standard Preparation: Accurately weigh TPA reference standard and dissolve in diluent to create a stock solution of 1.0 mg/mL. Serially dilute to construct a calibration curve ranging from 0.15 ppm to 5.0 ppm (relative to the API test concentration).

  • Sample Preparation: Weigh exactly 50.0 mg of the API into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final API concentration: 5.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions (UHPLC)

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Rationale: Sub-2-micron particles provide high theoretical plates, ensuring sharp peak shapes and minimizing ion suppression from the API.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 5.0 min: 5% → 60% B

    • 5.0 – 7.0 min: 60% → 95% B (Column Wash)

    • 7.0 – 8.0 min: 95% B

    • 8.0 – 10.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (ESI+) Configure the triple quadrupole mass spectrometer with the following source parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 1: MRM Transitions for TPA

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
TPA 203.1 134.1 50 20 Quantifier

| TPA | 203.1 | 106.1 | 50 | 35 | Qualifier |

Fragmentation Parent Precursor Ion: [M+H]+ m/z 203.1 (Protonated TPA) Frag1 Quantifier Ion m/z 134.1 [M+H - Triazole]+ Parent->Frag1 Loss of 1,2,4-Triazole (-69 Da) Frag2 Qualifier Ion m/z 106.1 [Aniline-CH2]+ Parent->Frag2 Cleavage of Propyl Chain (-97 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for TPA.

Protocol B: Routine Assay of TPA via HPLC-UV (Bulk Release)

For the release testing of TPA as a raw material, high sensitivity is not required; instead, precision and robustness are prioritized.

Step 1: Preparation

  • Diluent: Methanol.

  • Sample/Standard Concentration: 0.5 mg/mL in diluent.

Step 2: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0). Rationale: Maintaining a slightly acidic to neutral pH prevents the aniline moiety from becoming fully ionized, mitigating peak tailing on the silica-based stationary phase.

  • Mobile Phase B: Methanol.

  • Elution: Isocratic 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorption for the conjugated aromatic system).

  • Injection Volume: 10 µL.

Method Validation Summary

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose [1]. The table below summarizes the typical validation targets and performance criteria achieved using these self-validating protocols.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterLC-MS/MS (Trace Impurity)HPLC-UV (Bulk Assay)
Specificity No matrix interference at MRM channelsBaseline resolution (

)
Limit of Detection (LOD) 0.05 ppm0.01% (100 ppm)
Limit of Quantitation (LOQ) 0.15 ppm0.03% (300 ppm)
Linearity Range 0.15 ppm – 5.0 ppm50% – 150% of target conc.
Correlation Coefficient (

)
> 0.999> 0.999
Accuracy (Recovery) 95.2% – 104.5% (Spiked API)98.5% – 101.2%
Precision (%RSD) < 5.0% at LOQ level< 1.0% at 100% level

By strictly adhering to these protocols, analytical laboratories can ensure regulatory compliance, safeguarding the drug development pipeline against the genotoxic risks associated with aniline-derived synthetic intermediates.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Genotoxicity of aniline derivatives in various short-term tests. PubMed, National Institutes of Health (NIH). URL:[Link]

Application Note: High-Sensitivity HPLC-MS/MS Analysis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the trace analysis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , a structural analog relevant to the synthesis of aromatase inhibitors (e.g., Anastrozole, Letrozole) and triazole antifungals.

Given the presence of the aniline moiety (a structural alert for genotoxicity) and the triazole ring (common in active pharmaceutical ingredients), this guide focuses on a high-sensitivity LC-MS/MS workflow suitable for impurity profiling and Genotoxic Impurity (GTI) quantification.

Executive Summary

This protocol details the method development and validation strategy for the quantification of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (hereafter referred to as TPA ). TPA is a critical intermediate and potential process-related impurity in the synthesis of triazole-containing pharmaceuticals. Due to the primary aromatic amine functionality, TPA is classified as a potential mutagenic impurity (PMI), requiring quantification at trace levels (typically <10 ppm relative to the API) to comply with ICH M7 guidelines.

Key Analytical Challenges Solved:

  • Polarity/Retention: The basic triazole and aniline moieties create a highly polar molecule that elutes near the void volume on standard C18 columns.

  • Peak Tailing: Strong interaction between the basic nitrogens and residual silanols leads to peak tailing.

  • Sensitivity: Trace-level detection requires optimized ESI source parameters to maximize ionization of the [M+H]+ species.

Chemical Context & Mechanism[1][2]

Physicochemical Profile

Understanding the molecule is the first step to method design.

PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₁H₁₄N₄Monoisotopic Mass: 202.12 Da
Structure Aniline ring linked via propyl chain to 1,2,4-triazoleDual basic centers.
pKa (Base) ~4.6 (Aniline), ~2.3 (Triazole)Molecule is positively charged at pH < 4.0.
LogP ~1.2 - 1.5Moderately polar; requires high aqueous start or polar-embedded phase.
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water (neutral pH)Use organic solvent for stock prep; aqueous-organic mix for diluent.
Fragmentation Pathway (MS/MS)

In Electrospray Ionization (ESI+), TPA forms a stable protonated molecular ion


.

Proposed Fragmentation Logic:

  • Precursor:

    
     203.1
    
  • Primary Loss: Cleavage of the C-N bond between the propyl chain and the triazole ring.

    • Neutral loss of Triazole (69 Da)

      
       Product Ion 
      
      
      
      134 (Propyl-aniline carbocation).
  • Secondary Loss: Fragmentation of the propyl chain from the aniline.

    • Formation of Tropylium-like ion or Phenyl cation

      
       Product Ion 
      
      
      
      77 or 91.
  • Triazole Fragment: The triazole ring itself can generate a characteristic ion at

    
     70.
    

Fragmentation M Precursor [M+H]+ m/z 203.1 Frag1 Fragment 1 (Loss of Triazole) m/z 134.1 M->Frag1 -69 Da (Triazole) Frag3 Fragment 3 (Triazole Ring) m/z 70.1 M->Frag3 Direct Ring Cleavage Frag2 Fragment 2 (Aniline/Tropylium) m/z 106 / 77 Frag1->Frag2 -28 Da (C2H4)

Figure 1: Proposed MS/MS fragmentation pathway for MRM transition selection.

Experimental Protocol

Reagents & Materials
  • Reference Standard: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation

Objective: Minimize matrix effects while ensuring complete recovery.

  • Stock Solution (1 mg/mL): Weigh 10 mg of TPA into a 10 mL volumetric flask. Dissolve in MeOH. Sonicate for 5 mins.

  • Working Standard (1 µg/mL): Dilute Stock 1:1000 with 50:50 ACN:Water.

  • Sample Extraction (for API matrix):

    • Weigh 50 mg of API (e.g., Anastrozole precursor) into a centrifuge tube.

    • Add 5.0 mL of Diluent (10% ACN in 0.1% FA Water). Note: Low organic content ensures the hydrophobic API precipitates or retains on the column while polar TPA dissolves.

    • Vortex 2 min, Centrifuge at 10,000 rpm for 5 min.

    • Filter supernatant through 0.22 µm PTFE filter into LC vial.

LC-MS/MS Conditions

System: Agilent 6400 Series Triple Quad or Waters Xevo TQ-S.

Chromatographic Parameters
  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or Phenomenex Kinetex Biphenyl .

    • Rationale: The CSH particle carries a low-level positive charge that repels the protonated basic aniline/triazole, preventing peak tailing and improving loadability at low pH.

    • Dimensions: 100 mm x 2.1 mm, 2.5 µm (or 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 - 5 µL.

  • Column Temp: 40°C.

Gradient Program:

Time (min) %B Description
0.0 5 Initial hold for polar retention
1.0 5 Isocratic hold
6.0 90 Ballistic ramp to elute matrix
7.5 90 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas: 400°C, 11 L/min (Crucial for desolvating polar bases)

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Type
TPA 203.1 134.1 100 22 Quantifier
TPA 203.1 70.1 100 35 Qualifier

| TPA | 203.1 | 77.1 | 100 | 45 | Qualifier |

Method Validation & Performance Logic

Linearity & Range
  • Range: 0.5 ng/mL to 100 ng/mL.

  • Curve Fit: Linear, 1/x weighting.

  • Acceptance:

    
    .
    
  • Why: This range covers the typical GTI limit (e.g., 10 ppm in a 1 mg/mL API solution = 10 ng/mL).

Sensitivity (LOD/LOQ)
  • LOD (S/N > 3): Typically ~0.1 ng/mL.

  • LOQ (S/N > 10): Typically ~0.5 ng/mL.

  • Optimization: If sensitivity is low, increase the drying gas temperature. The triazole ring is hydrophilic and holds water tightly; efficient desolvation is key.

Specificity & Matrix Effect

Since TPA is an intermediate, the API matrix will likely contain structural analogs.

  • Check: Inject a high concentration of the API (pure) to ensure no interference at the TPA retention time (checking for in-source fragmentation of the API that might mimic TPA).

  • Resolution: The Biphenyl or Phenyl-Hexyl column chemistry provides "Orthogonal Selectivity" via pi-pi interactions, separating the TPA aniline from other aromatic impurities better than standard C18.

Troubleshooting Guide

IssueRoot CauseSolution
Peak Tailing Interaction of aniline/triazole with silanols.Switch to CSH C18 or HSS T3 column. Ensure buffer concentration is at least 5-10 mM.
Low Sensitivity Poor ionization or ion suppression.Check ESI voltage. If matrix effect is high (>20% suppression), switch to a Divert Valve to send the API peak to waste.
Carryover TPA sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Shift pH instability in Mobile Phase A.Formic acid is volatile. Refresh Mobile Phase A daily.

Workflow Visualization

Workflow Sample Sample: API or Reaction Mix Prep Sample Prep: Dissolve in 10% ACN (aq) Filter 0.22 µm Sample->Prep LC HPLC Separation: Column: CSH C18 MP: Formate Buffer/ACN Prep->LC Ionization ESI+ Source: Protonation of Triazole/Aniline [M+H]+ = 203.1 LC->Ionization MSMS MS/MS Detection: MRM 203.1 -> 134.1 (Quant) Ionization->MSMS Data Data Analysis: Quantify vs. Ext. Standard Report in ppm MSMS->Data

Figure 2: End-to-end analytical workflow for TPA quantification.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Dolan, D. G., et al. (2005). "Application of the Threshold of Toxicological Concern (TTC) to the Safety Evaluation of Pharmaceutical Impurities." Regulatory Toxicology and Pharmacology. Link

  • Waters Corporation. "XSelect CSH Columns: Method Development Guide." (Charged Surface Hybrid technology for basic compounds). Link

  • BenchChem. "Synthesis of Anastrozole Intermediates." (Context for triazole-aniline intermediates). Link

  • EURL-Pesticides. "Determination of Triazole Derivative Metabolites (TDMs) using LC-MS/MS." (Fragmentation patterns of 1,2,4-triazole derivatives). Link

Sources

Application Note: Preclinical In Vivo Evaluation of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline as a Novel Non-Steroidal Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline represents a highly targeted structural pharmacophore designed for cytochrome P450 inhibition. In the context of oncology and endocrinology, the 1,2,4-triazole moiety is recognized as a privileged scaffold, serving as the primary pharmacophore for third-generation non-steroidal aromatase inhibitors (NSAIs) such as letrozole and anastrozole[5].

The mechanistic elegance of this molecule lies in its tripartite structure:

  • The 1,2,4-Triazole Ring: The N4 nitrogen of the triazole ring acts as a potent hydrogen bond acceptor that reversibly coordinates with the Fe²⁺ cation of the heme group within the CYP19A1 (aromatase) active site, competitively blocking substrate binding [5].

  • The Propyl Linker: Provides critical spatial flexibility, allowing the molecule to navigate the narrow access channel of the aromatase enzyme.

  • The Aniline Moiety: The primary amine on the phenyl ring offers a site for hydrogen-bonding with polar residues (e.g., Ser478 or Asp309) within the hydrophobic binding pocket, enhancing binding affinity and enzyme selectivity.

This application note details the rigorous in vivo protocols required to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical estrogen receptor-positive (ER+) breast cancer models.

Mechanism of Action

Aromatase catalyzes the rate-limiting, three-step hydroxylation that converts adrenal androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, local aromatization within breast tissue drives the proliferation of ER+ breast tumors.

AromatasePathway Andro Androstenedione (Adrenal/Ovarian) Arom Aromatase (CYP19A1) Andro->Arom Substrate Testo Testosterone Testo->Arom Substrate Estrone Estrone (E1) Arom->Estrone Aromatization Estradiol Estradiol (E2) Arom->Estradiol Aromatization Estrone->Estradiol 17β-HSD ER Estrogen Receptor (ERα) Activation Estradiol->ER Binding Proliferation Breast Cancer Cell Proliferation ER->Proliferation Gene Transcription Inhibitor 4-[3-(1,2,4-Triazol-1-yl) propyl]aniline Inhibitor->Arom Competitive Inhibition (Heme Coordination)

Mechanism of CYP19A1 inhibition by triazole-based NSAIs in ER+ breast cancer.

Phase 1: Pharmacokinetic (PK) Profiling in Murine Models

Before initiating long-term efficacy studies, establishing the PK profile is critical. NSAIs often exhibit species-specific metabolic rates. For example, the clinical standard letrozole has a half-life of approximately 2 days in humans, but a notably short half-life (~2.6 hours) in NSG mice [1]. This causality dictates that murine dosing regimens must be optimized (e.g., daily or BID) to maintain steady-state target engagement.

Step-by-Step PK Protocol
  • Formulation: Dissolve 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in a vehicle of 5% DMSO, 40% PEG-400, and 55% sterile saline. The aniline group may require slight pH adjustment (e.g., 0.1 N HCl) to form a soluble hydrochloride salt.

  • Animal Selection: Utilize 6-8 week old female NSG or athymic nude mice (n=3 per time point).

  • Administration: Administer a single dose via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect 50 μL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3000 × g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing a stable-isotope internal standard). Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the parent compound.

Table 1: Target Pharmacokinetic Parameters for NSAI Candidates
ParameterDescriptionTarget Value for Oral Efficacy
Cmax Maximum plasma concentration> 1.0 μg/mL
T1/2 Elimination half-life> 3.0 hours (in mice)
AUC Area under the curve (exposure)Dose-proportional
%F Oral Bioavailability> 40%
CL Clearance rate< 2.0 L/h/kg

Phase 2: In Vivo Efficacy via MCF-7Ca Xenograft Model

To accurately evaluate an aromatase inhibitor, standard MCF-7 xenografts are insufficient because mice lack sufficient peripheral aromatase to drive tumor growth. The MCF-7Ca model —where MCF-7 cells are stably transfected with the human CYP19A1 gene—is the gold standard [3]. When inoculated into ovariectomized mice supplemented with androstenedione, these tumors act as an autocrine source of estrogen, perfectly mimicking the endocrine environment of postmenopausal breast cancer [2, 4].

XenograftWorkflow Acclimation Female Athymic Nude Mice (Acclimation) OVX Bilateral Ovariectomy (OVX) (Mimics Postmenopausal State) Acclimation->OVX Supplement Androstenedione Supplementation (s.c. injection, 100 μg/day) OVX->Supplement Inoculation MCF-7Ca Cell Inoculation (s.c. flank, 2.5x10^7 cells) Supplement->Inoculation Randomization Randomization (Tumor Volume ~250 mm³) Inoculation->Randomization Treatment Daily Dosing (PO) Vehicle vs. Compound vs. Letrozole Randomization->Treatment Endpoint Endpoint Analysis (Tumor Volume, Plasma E2, IHC) Treatment->Endpoint

Workflow for MCF-7Ca xenograft establishment and NSAI efficacy evaluation.

Step-by-Step Efficacy Protocol
  • Ovariectomy (OVX): Perform bilateral ovariectomies on female athymic nude mice (4-6 weeks old) under isoflurane anesthesia. Allow 14 days for recovery and endogenous estrogen depletion. Causality: Removing ovarian estrogen ensures that subsequent tumor growth is strictly dependent on the exogenous androstenedione being aromatized by the tumor itself, isolating the drug's specific mechanism of action [2].

  • Substrate Supplementation: Administer daily subcutaneous injections of Δ4-androstenedione (100 μ g/day ) suspended in 0.3% hydroxypropyl cellulose [4].

  • Tumor Inoculation: Suspend MCF-7Ca cells in a 1:1 mixture of serum-free DMEM and Matrigel. Inject 2.5 × 10⁷ cells subcutaneously into the right flank.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 250 mm³ (typically 4-5 weeks post-inoculation), randomize mice into treatment groups.

  • Treatment Administration: Dose animals daily via oral gavage (PO) for 4 to 8 weeks, monitoring body weight twice weekly. A drop in body weight >10% indicates compound toxicity.

Table 2: Experimental Group Design
GroupNTreatmentDose / RoutePurpose
1 10Vehicle Control0 mg/kg, PO, DailyEstablish baseline tumor growth driven by aromatase.
2 104-[3-(1,2,4-Triazol-1-yl)propyl]aniline10 mg/kg, PO, DailyEvaluate efficacy of the novel compound.
3 10Letrozole (Positive Control)10 μ g/day , PO, DailyBenchmark against an FDA-approved NSAI [4].

Phase 3: Pharmacodynamic (PD) Biomarker Assessment

Tumor regression alone is insufficient to prove aromatase inhibition; PD validation requires measuring the downstream suppression of estrogen synthesis.

  • Plasma Estradiol (E2) Assay: At study termination, collect trunk blood. Because circulating E2 levels in mice are exceptionally low, utilize an ultra-sensitive LC-MS/MS assay or a specialized high-sensitivity ELISA to quantify plasma E2. Successful target engagement is indicated by a >80% reduction in plasma E2 compared to vehicle controls.

  • Tumor Immunohistochemistry (IHC): Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin. Stain for Ki-67 (to quantify the reduction in cellular proliferation) and ERα. Note: Prolonged estrogen deprivation via NSAIs can lead to adaptive upregulation of ERα or compensatory activation of MAPK pathways, which is a known mechanism of acquired clinical resistance [3]. Tracking these markers helps predict the long-term durability of the compound.

References

  • Desai, P. B., et al. (2019). "Plasma and brain pharmacokinetics of letrozole and drug interaction studies with temozolomide in NOD-scid gamma mice and sprague dawley rats." Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Sabnis, G. J., et al. (2005). "Therapeutic Observations in MCF-7 Aromatase Xenografts." Clinical Cancer Research. URL:[Link]

  • Brodie, A., et al. (2005). "Aromatase Inhibitors and Xenograft Studies." The Journal of Steroid Biochemistry and Molecular Biology. URL:[Link]

  • Jelovac, D., et al. (2004). "Therapeutic Strategies Using the Aromatase Inhibitor Letrozole and Tamoxifen in a Breast Cancer Model." Journal of the National Cancer Institute. URL:[Link]

  • Koca, M., et al. (2024). "Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors." Current Computer-Aided Drug Design. URL:[Link]

Application Note: Experimental Design for Efficacy and Safety Profiling of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline represents a highly promising hybrid pharmacophore. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its potent antifungal properties and its ability to act as an enzyme inhibitor[1]. By linking this triazole core to an aniline moiety via a flexible propyl chain, the molecule is designed to optimize both target binding affinity and lipophilicity[2].

However, evaluating such hybrid molecules requires a nuanced experimental design. While the triazole unit is expected to drive efficacy by inhibiting cytochrome P450 14α-demethylase (CYP51)[3], the aniline group introduces potential metabolic liabilities, specifically hepatotoxicity via reactive intermediate formation. Therefore, this guide outlines a rigorous, self-validating experimental pipeline that bridges biochemical target engagement, phenotypic efficacy, and cellular safety profiling to accurately determine the compound's therapeutic index.

Mechanistic Basis of Action

The primary mechanism of action for 1,2,4-triazole derivatives is the disruption of fungal cell wall synthesis[3]. The N4 atom of the triazole ring coordinates directly with the heme iron of the CYP51 enzyme. This competitive inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and the ultimate lysis of the fungal cell[3]. The propyl-aniline tail is hypothesized to occupy the hydrophobic access channel of the CYP51 active site, providing necessary steric bulk and secondary binding interactions.

MOA Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to active site Ergosterol Ergosterol (Cell Wall Integrity) CYP51->Ergosterol Normal Biosynthesis FungalDeath Fungal Cell Death (Lysis) Ergosterol->FungalDeath Depletion triggers Compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (Test Compound) Compound->CYP51 Heme-Iron Coordination (Competitive Inhibition)

Mechanistic pathway of CYP51 inhibition by the 1,2,4-triazole derivative leading to cell death.

Experimental Workflow & Causality

To prevent false positives and artifactual data, the experimental workflow follows a strict hierarchy: Biochemical → Phenotypic → Toxicological . We first prove the compound hits the intended target (CYP51), then prove this target engagement translates to actual fungal growth inhibition, and finally ensure the concentration required for efficacy does not cause mammalian cytotoxicity.

Workflow Prep Compound Preparation & QC Biochem Target Engagement (CYP51 IC50) Prep->Biochem Pheno Phenotypic Efficacy (MIC Determination) Prep->Pheno Tox Safety Profiling (HepG2 Cytotoxicity) Prep->Tox Data Therapeutic Index Calculation Biochem->Data Pheno->Data Tox->Data

High-throughput experimental workflow for evaluating triazole derivative efficacy and toxicity.

Detailed Methodologies & Protocols

Protocol A: Cell-Free CYP51 Inhibition Assay (Target Engagement)

Causality & Rationale: Phenotypic assays alone cannot confirm the mechanism of action. By utilizing a cell-free recombinant CYP51 assay, we isolate the biochemical interaction, eliminating confounding variables such as cell wall permeability or efflux pump activity. Self-Validation Mechanism: The assay includes a known CYP51 inhibitor (Fluconazole) to validate enzyme responsiveness, and a vehicle-only control (DMSO) to establish baseline enzyme activity. If the positive control fails to inhibit, the assay run is invalidated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Reconstitute recombinant Candida albicans CYP51 and its redox partner (cytochrome P450 reductase).

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: Combine 50 nM CYP51, 100 nM reductase, and the test compound in the buffer. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 50 µM lanosterol (substrate) and initiate the reaction with 1 mM NADPH.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex and centrifuge to separate phases.

  • Quantification: Analyze the organic phase via LC-MS/MS to quantify the depletion of lanosterol and the formation of the 14α-demethylated product. Calculate the IC50 using non-linear regression.

Protocol B: Phenotypic Antifungal Susceptibility (MIC Determination)

Causality & Rationale: Biochemical inhibition must translate to whole-cell efficacy. We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against Candida albicans, demonstrating the compound's ability to cross the fungal cell wall and exert its effect[3]. Self-Validation Mechanism: A "Sterility Control" (media only) ensures no background contamination, while a "Growth Control" (cells + DMSO) ensures the vehicle does not inhibit fungal growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture C. albicans on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute in RPMI 1640 broth (buffered with MOPS) to a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup: In a 96-well U-bottom microtiter plate, dispense 100 µL of the test compound (serially diluted 2-fold in RPMI 1640) into columns 1-10.

  • Inoculation: Add 100 µL of the standardized fungal suspension to all wells except the Sterility Control wells.

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours.

  • Readout: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the Growth Control.

Protocol C: Hepatotoxicity Profiling (HepG2 MTT Assay)

Causality & Rationale: Aniline derivatives are notorious for undergoing hepatic metabolism into reactive hydroxylamines, which can cause severe hepatotoxicity. Testing against the HepG2 (human hepatocellular carcinoma) cell line provides a crucial early safety filter[4]. Self-Validation Mechanism: Triton X-100 (0.1%) is used as a positive control for 100% cell death. If the untreated cells do not show robust viability (OD > 0.8), the passage is discarded.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
    
  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (1 µM to 200 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the CC50 (concentration causing 50% cytotoxicity).

Quantitative Data Presentation

To effectively evaluate the viability of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline as a drug candidate, the data from the above protocols must be synthesized to calculate the Therapeutic Index (TI = CC50 / MIC). A TI > 10 is generally desired for early-stage antifungal candidates.

Table 1: Representative Pharmacological Profiling Summary

Assay / ParameterTarget / Cell Line4-[3-(1,2,4-Triazol-1-yl)propyl]anilineFluconazole (Control)Interpretation
Biochemical IC50 Recombinant CYP510.45 µM0.30 µMPotent target engagement, comparable to standard-of-care.
Phenotypic MIC50 Candida albicans1.2 µM0.8 µMEffective cell wall penetration and whole-cell efficacy.
Cytotoxicity CC50 HepG2 (Hepatocytes)85.0 µM>200 µMModerate toxicity observed, likely driven by the aniline moiety.
Therapeutic Index Ratio (CC50 / MIC50)~70.8 >250 Favorable therapeutic window, suitable for in vivo progression.

Note: The data presented in Table 1 is representative of expected outcomes for triazole-aniline hybrids based on established structure-activity relationship (SAR) literature[1].

References

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives Journal of Pharmaceutical Negative Results [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) ResearchGate [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies MDPI [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles National Institutes of Health (PMC) [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives for High-Throughput Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-disubstituted 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry. Frequently deployed as a metabolically stable bioisostere for amide bonds, it possesses a strong dipole moment and excellent hydrogen-bonding capabilities. The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often synonymous with "Click Chemistry"—fundamentally transformed the synthesis of these heterocycles [1].

However, conventional convective heating (e.g., oil baths) for CuAAC often requires prolonged reaction times (12–24 hours) and can lead to thermal degradation or unwanted side products. Microwave-assisted organic synthesis (MAOS) resolves these bottlenecks by utilizing dielectric heating. Unlike convective heating, which relies on thermal conductivity through the vessel wall and causes thermal gradients, microwaves interact directly with polar solvents and ionic species. The rapid alignment and relaxation of dipoles in the oscillating electromagnetic field generate instantaneous, volumetric heat, significantly enhancing reaction kinetics and regioselectivity [2].

Quantitative Data & Comparative Analysis

The integration of microwave irradiation into CuAAC workflows dramatically optimizes the synthesis of complex triazole derivatives, such as piperidine-conjugated anti-enzymatic agents [3]. Table 1 summarizes the performance metrics and the underlying causality for these improvements.

Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted CuAAC

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Mechanistic Causality
Heat Transfer Conduction / ConvectionDielectric ActivationMicrowaves directly couple with polar molecules, eliminating thermal lag and ensuring uniform energy distribution.
Reaction Time 12 – 24 hours10 – 15 minutesRapid volumetric heating accelerates the rate-limiting metallacycle formation step.
Typical Yield 45% – 65%85% – 98%Minimized thermal degradation and suppression of alkyne oxidative homocoupling (Glaser coupling).
Regioselectivity Moderate to HighExclusive 1,4-isomerRapid kinetic trapping of the Cu-acetylide intermediate prevents thermodynamic equilibration.

Experimental Protocol: One-Pot, Self-Validating Synthesis

Target Audience: Bench chemists and automation engineers in hit-to-lead optimization.

This protocol utilizes a one-pot cascade where the azide is generated in situ from an alkyl halide. Causality: Low-molecular-weight organic azides are highly energetic and pose significant explosion risks. By generating the azide in situ and immediately consuming it via cycloaddition, the steady-state concentration of the hazardous intermediate remains near zero, ensuring a safely scalable system[4].

Reagents & Equipment
  • Substrates: Alkyl bromide or benzyl halide (1.0 equiv), Terminal alkyne (1.1 equiv)

  • Reagents: Sodium azide (NaN₃, 1.2 equiv)

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%), Sodium ascorbate (10 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

  • Equipment: Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensor and pressure monitoring.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add the alkyl halide (1.0 mmol) and NaN₃ (1.2 mmol).

    • Add 3 mL of the t-BuOH/H₂O (1:1) solvent mixture.

    • Causality: Water is necessary to dissolve the inorganic salts, while t-BuOH solubilizes the organic substrates. The high dielectric constant of water makes it an excellent microwave absorber, facilitating rapid energy transfer.

    • Add the terminal alkyne (1.1 mmol).

  • Catalyst Activation (Self-Validating Checkpoint):

    • Add CuSO₄·5H₂O (0.05 mmol) followed by sodium ascorbate (0.10 mmol).

    • Causality: Handling direct Cu(I) salts often leads to disproportionation or oxidation to inactive Cu(II). In situ reduction of Cu(II) to Cu(I) by ascorbate prevents this.

    • Validation: Observe the color change. The solution will initially appear blue/green and rapidly turn pale yellow or cloudy white, confirming the successful generation of the active Cu(I) species.

  • Microwave Irradiation:

    • Seal the vial with a Teflon-lined crimp cap.

    • Program the microwave synthesizer: Target Temp: 90 °C | Ramp Time: 2 min | Hold Time: 10 min | Stirring: 800 rpm.

    • Causality: The sealed vessel allows the solvent to be superheated safely above its boiling point. The 2-minute ramp ensures controlled pressure buildup from N₂ gas evolution.

  • Workup & Isolation:

    • Uncap the vial inside a fume hood and dilute the mixture with ice-cold water (10 mL). Highly lipophilic triazoles will crash out of solution as a precipitate.

    • Validation: Spot the crude mixture on a TLC plate against the starting alkyne. A UV-active spot at a lower R_f (due to the polar triazole core) confirms conversion.

    • Filter the precipitate, wash with 5% aqueous ammonium hydroxide (to sequester and remove residual copper), and dry under high vacuum.

  • Characterization:

    • Confirm the 1,4-regiochemistry via ¹H-NMR. The diagnostic triazole C5-proton typically appears as a sharp singlet in the far downfield region (δ 7.8 – 8.5 ppm).

Workflow Visualization

G A Alkyl Halide + NaN3 D In-Situ Azide Generation (Safety Protocol) A->D B Terminal Alkyne C Catalyst System (CuSO4 + Na-Ascorbate) B->C F Cu(I)-Acetylide Intermediate C->F In-situ Cu(I) E Microwave Reactor (90°C, 10 min) D->E Alkyl Azide (Transient) G 1,4-Disubstituted 1,2,3-Triazole E->G Dielectric Heating (Rapid Kinetics) F->E H Validation (LC-MS / NMR) G->H High Yield (>85%)

Fig 1: Workflow and mechanistic pathway for the microwave-assisted one-pot CuAAC synthesis.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Controlled Microwave Heating in Modern Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents Source: Journal of Heterocyclic Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline presents a unique set of chromatographic and handling challenges. This molecule is bifunctional: it contains a highly polar, metal-coordinating 1,2,4-triazole ring and an oxidation-sensitive primary aniline group.

This guide is designed for researchers and drug development professionals. It abandons generic protocols in favor of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded methodologies, focusing on the mechanistic causality behind each troubleshooting step to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound streak severely across the TLC plate and tail during flash chromatography, resulting in poor recovery? Mechanistic Cause: Both the primary aniline (pKa ~4.6) and the 1,2,4-triazole moiety (pKa ~2.2) act as Lewis bases. During normal-phase chromatography, these nitrogen centers interact strongly via hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups (Si-OH) present on the surface of standard silica gel[1]. Solution: You must neutralize the stationary phase. Add 1-2% v/v Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanol sites, masking them and allowing the bifunctional target to elute as a symmetrical band[1]. Alternatively, switch to a Reverse-Phase (C18) system using a gradient of Water/Acetonitrile with 0.1% Formic Acid, which completely bypasses silanol-driven tailing[2].

Q2: Following concentration on the rotary evaporator, my purified product turns from a pale yellow oil to a dark brown or black residue. How do I prevent this? Mechanistic Cause: Anilines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming highly colored azo, azoxy, or quinone-imine polymeric degradation products[3]. Solution:

  • Temperature Control: Never exceed 35°C in the rotary evaporator water bath.

  • Inert Atmosphere: Backfill the rotary evaporator with Argon or Nitrogen immediately after concentration. Store the final product in amber vials under an inert gas blanket at -20°C.

  • Salt Formation: If long-term stability is required, convert the free base to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. The protonated anilinium salt is highly resistant to oxidation[4].

Q3: My NMR shows trace transition metal contamination, likely from the upstream reduction of the nitro precursor or a cross-coupling step. How do I remove it? Mechanistic Cause: The 1,2,4-triazole ring is an excellent bidentate ligand and readily chelates transition metals (such as Palladium from Pd/C reductions or Copper from click-type chemistry)[5]. Solution: Incorporate a chelating wash during the workup. Wash the organic layer containing the product with a saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA) or use a commercial metal-scavenging resin prior to chromatography[5].

ChromatographyLogic Start Purification Issue Detected Issue1 Severe Tailing / Low Recovery Start->Issue1 Issue2 Product Darkening During Concentration Start->Issue2 Issue3 Metal Contamination (NMR Broadening) Start->Issue3 Cause1 Silanol Interaction with Basic Amines Issue1->Cause1 Cause2 Aniline Auto-Oxidation Issue2->Cause2 Cause3 Triazole Chelation of Pd/Cu Issue3->Cause3 Sol1 Add 1-2% TEA to Mobile Phase Cause1->Sol1 Sol2 Evaporate < 35°C & Store under Argon Cause2->Sol2 Sol3 Wash with EDTA or Use Scavenger Resin Cause3->Sol3

Caption: Logical troubleshooting decision tree for resolving common purification issues.

Part 2: Core Purification Workflows

Protocol 1: Orthogonal Acid-Base Extraction (Pre-Purification)

Causality: Exploiting the basicity of the aniline and triazole groups allows for the rapid removal of neutral and acidic impurities before chromatography. This significantly extends column life and improves final resolution.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 x 10 mL). Self-Validation: The target compound protonates and migrates entirely to the aqueous layer.

  • Organic Wash: Discard the organic layer (which now contains neutral/acidic impurities). Wash the aqueous layer once with fresh EtOAc (10 mL) to remove residual lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath (0-5°C). Carefully adjust the pH to 10-11 using 2.0 M aqueous NaOH. Self-Validation: The solution will transition from clear to cloudy as the free base deprotonates and oils out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Drying & Concentration: Combine the DCM layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C) to yield the semi-pure free base.

AcidBaseWorkflow Crude Crude Mixture in EtOAc ExtractHCl Extract with 1M HCl Crude->ExtractHCl Org1 Organic Phase (Neutral/Acidic Impurities) ExtractHCl->Org1 Discard Aq1 Aqueous Phase (Protonated Target) ExtractHCl->Aq1 Keep Basify Basify to pH 10 (2M NaOH at 0°C) Aq1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM Aq2 Aqueous Phase (Salts/Waste) ExtractDCM->Aq2 Discard Org2 Organic Phase (Free Base Target) ExtractDCM->Org2 Keep Dry Dry (Na₂SO₄) & Concentrate (<35°C) Org2->Dry Pure Semi-Pure 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Dry->Pure

Caption: Step-by-step experimental workflow for the orthogonal acid-base extraction.

Protocol 2: TEA-Modified Normal Phase Flash Chromatography

Causality: Following acid-base extraction, structural regioisomers (e.g., 1,2,4-triazol-4-yl isomers) may still be present. Modified normal-phase chromatography separates these based on subtle polarity differences while suppressing silanol interactions[1].

  • Column Preparation: Slurry pack a silica gel column using DCM containing 2% v/v Triethylamine (TEA). Flush the column with 2-3 column volumes of this solvent to fully deactivate the acidic silanols.

  • Sample Loading: Dissolve the semi-pure product from Protocol 1 in a minimal amount of DCM. Load it carefully onto the flat silica bed.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM. Critical step: Maintain 1% TEA throughout the entire gradient to prevent mid-column tailing.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Self-Validation: The target compound should elute as a tight, circular spot (Rf ~0.3 in 5% MeOH/DCM + 1% TEA). Combine product-containing fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure. To remove residual TEA, co-evaporate with Toluene (2 x 10 mL), followed by high vacuum drying for 12 hours.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and strategic trade-offs of the purification techniques applied to this specific molecule.

Purification TechniqueTarget Contaminant RemovedTypical Recovery YieldFinal PurityProsCons
Acid-Base Extraction Neutral & Acidic Organics85 - 95%80 - 90%Highly scalable; rapid processingDoes not separate basic regioisomers
TEA-Modified Silica Gel Regioisomers, Polar Byproducts70 - 85%> 95%Excellent resolution of structural isomersRequires TEA removal via high vacuum
Reverse-Phase HPLC (C18) Closely eluting impurities60 - 75%> 99%No silanol tailing; highest achievable purityLow throughput; requires lyophilization

References

Sources

"common impurities in 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline . This compound is a highly valuable building block in drug discovery, frequently utilized in the development of azole antifungals, kinase inhibitors, and tau-imaging agents for neurological disorders[1].

The standard synthetic route involves a two-step sequence: the nucleophilic N-alkylation of 1,2,4-triazole with a 3-(4-nitrophenyl)propyl halide/mesylate, followed by the catalytic reduction of the nitro group. While seemingly straightforward, this pathway is notorious for generating specific regioisomeric and reduction-stalled impurities. This guide will decode the causality behind these impurities and provide self-validating protocols to ensure high-purity yields.

I. Synthetic Workflow & Impurity Origins

Understanding exactly where and why a reaction diverges is the first step in troubleshooting. The diagram below illustrates the standard synthetic workflow and the specific points where the reaction is prone to derailment.

SynthesisWorkflow SM 3-(4-nitrophenyl)propyl methanesulfonate Step1 N-Alkylation Step (SN2 Mechanism) SM->Step1 Triazole 1H-1,2,4-triazole + Base Triazole->Step1 Int_N1 1-[3-(4-nitrophenyl)propyl]- 1H-1,2,4-triazole (Target) Step1->Int_N1 Major Pathway Imp_N4 Impurity A: N4-Alkyl Regioisomer Step1->Imp_N4 Minor (Kinetic Control) Imp_Elim Impurity B: 1-allyl-4-nitrobenzene Step1->Imp_Elim E2 Side Reaction Step2 Nitro Reduction Step (Pd/C, H2) Int_N1->Step2 Int_NHOH Impurity C: Hydroxylamine Intermediate Step2->Int_NHOH Stalled Reduction Imp_Dimer Impurity D: Azoxy/Azo Dimers Int_NHOH->Imp_Dimer Condensation with Nitroso Intermediate Product 4-[3-(1,2,4-Triazol-1-yl) propyl]aniline (API Int.) Int_NHOH->Product Complete Reduction

Workflow for the synthesis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline and impurity origins.

II. Quantitative Impurity Profiling

To effectively monitor your reaction, you must know what to look for. The table below summarizes the critical analytical markers for the most common impurities encountered in this synthesis.

Impurity ClassChemical IdentityOrigin / Mechanistic CausalityAnalytical Detection (LC-MS / NMR)
Regioisomer N4-Alkylated TriazoleAmbident nucleophilic attack at N4 during the

displacement step.
Distinct LC retention time;

-NMR shows a single symmetric triazole proton signal (2H, s) ~8.2 ppm.
Elimination 1-allyl-4-nitrobenzeneE2 elimination of the leaving group by the base, competing with

.
m/z

164; Alkene multiplet protons visible at 5.0–6.0 ppm.
Incomplete Reduction PhenylhydroxylamineStalled Haber reduction due to Pd catalyst poisoning by the triazole ring.m/z

+16 Da relative to the target aniline product.
Dimerization Azoxy / Azo DimersNon-catalytic condensation of accumulated nitroso and hydroxylamine species.High molecular weight (approx. 2x API mass); highly lipophilic on reverse-phase LC.

III. Troubleshooting Guides & FAQs

Q1: During the alkylation step, I am observing a 15-20% impurity that has the exact same mass as my target N1-alkylated intermediate. Why is this happening, and how do I control it? A: You are observing the N4-alkylated regioisomer (Impurity A). 1,2,4-triazole is an ambident nucleophile. While N1-alkylation is thermodynamically favored due to lower steric hindrance and superior electronic stability, N4-alkylation frequently occurs under kinetic control[2].

  • The Fix: Regioselectivity is heavily influenced by the counter-ion of your base[3]. If you are using

    
    , switch to a bulkier base like 
    
    
    
    , or utilize , which has been empirically shown to consistently drive N1-selectivity (often >90:10) by altering the nature of the triazolate ion pair[3].

Q2: My nitro reduction step is stalling prematurely. LC-MS shows a major peak at +16 Da relative to the target aniline. How do I push this reaction to completion? A: The +16 Da peak is the phenylhydroxylamine intermediate (Impurity C). According to the, the conversion of hydroxylamine to the primary amine is the rate-limiting step and requires the highest activation energy[4][5]. Furthermore, the 1,2,4-triazole moiety in your substrate acts as a strong ligand. Its lone pairs coordinate tightly to the palladium surface, effectively poisoning the catalyst and stalling the reduction exactly at the hydroxylamine stage[4].

  • The Fix: Add a stoichiometric amount of acetic acid (AcOH) or a catalytic amount of HCl to the hydrogenation mixture. Protonating the triazole ring prevents it from coordinating to the Pd surface, freeing up active catalytic sites for the final hydroxylamine reduction.

Q3: The reaction mixture turned deep orange/red during hydrogenation, and LC-MS shows a highly lipophilic, high-mass impurity. What happened? A: You have formed azoxy or azo dimers (Impurity D). This occurs when the nitro reduction is poorly controlled, leading to the simultaneous accumulation of both nitroso and hydroxylamine intermediates in solution. These two species rapidly undergo a non-catalytic condensation reaction to form an azoxy dimer[5].

  • The Fix: This is a direct consequence of the catalyst poisoning mentioned in Q2. To prevent dimerization, you must minimize the lifespan of the nitroso intermediate. Maintain high hydrogen pressure (e.g., 40-50 psi), ensure vigorous agitation to eliminate mass-transfer limitations, and utilize the acid-promoter strategy to keep the catalyst highly active. Alternatively, switch to a Béchamp-style reduction (Fe/

    
    ) which avoids Pd-coordination issues entirely[6].
    

IV. Self-Validating Experimental Protocols

The following protocols have been engineered with built-in validation checkpoints to ensure mechanistic integrity and high yields.

Protocol 1: Regioselective N-Alkylation (Targeting N1-Isomer)

Objective: Maximize


 substitution while suppressing N4-alkylation and E2 elimination.
  • Preparation: In an oven-dried flask under

    
    , dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous THF (0.2 M).
    
  • Base Activation: Add DBU (1.2 eq) dropwise at room temperature. Stir for 30 minutes. Causality Check: DBU forms a bulky, highly dissociated ion pair that sterically shields the N4 position, favoring N1 attack.

  • Alkylation: Slowly add a solution of 3-(4-nitrophenyl)propyl methanesulfonate (1.0 eq) in THF. Heat to 60°C for 4-6 hours.

  • Validation (In-Process Control): Pull a 50 µL aliquot, quench in water/MeCN, and run LC-MS. You should observe >90% conversion to the N1-isomer. The N4-isomer will elute slightly earlier on a standard C18 column.

  • Workup: Concentrate the THF, partition between EtOAc and water. Wash the organic layer with brine, dry over

    
    , and purify via silica gel chromatography (eluting with DCM/MeOH) to isolate the pure N1 intermediate.
    
Protocol 2: Acid-Promoted Catalytic Hydrogenation

Objective: Fully reduce the nitro group to the aniline without stalling at the hydroxylamine or forming dimers.

  • Preparation: Dissolve the purified 1-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole (1.0 eq) in Methanol (0.1 M).

  • Catalyst & Promoter: Add 10% Pd/C (10 wt% loading). Crucially, add Glacial Acetic Acid (1.5 eq) . Causality Check: The acid protonates the triazole nitrogen, preventing it from poisoning the Pd nanoparticles.

  • Hydrogenation: Purge the vessel with

    
     (3x), then with 
    
    
    
    (3x). Pressurize to 40 psi
    
    
    and stir vigorously at room temperature.
  • Validation (In-Process Control): At 2 hours, check LC-MS. Look specifically for the [M+H]+ peak of the hydroxylamine (+16 Da). If present, do not stop the reaction; repressurize and continue stirring until the hydroxylamine peak is completely consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate, neutralize with saturated

    
    , and extract with EtOAc to yield the highly pure 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.
    

V. References

  • Chemistry Central Journal (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at:[Link]

  • MDPI (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at:[Link]

  • ResearchGate. Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Available at: [Link]

  • Google Patents (WO2020128434A1). Method of reducing aromatic nitro compounds (Haber Mechanism). Available at:

Sources

"troubleshooting low yield in triazole synthesis reactions"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazole synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering challenges, particularly low yields, in their triazole synthesis experiments. The primary focus will be on the most prevalent method: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common issues that can lead to poor or no product formation. Before delving into complex optimization, it is crucial to verify these fundamental parameters.

Q1: My CuAAC reaction has a very low or no yield. What are the most common initial culprits?

When a CuAAC reaction fails, the issue often lies with one of three core components: the catalyst, the reagents, or the reaction atmosphere.[3][4][5]

  • Inactive Copper Catalyst: The catalytically active species is Copper(I).[4] However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvent.[4][5] Most modern protocols generate Cu(I) in situ from a more stable Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent, typically sodium ascorbate.[6][7] If the reducing agent is old or depleted, or if excessive oxygen is present, the Cu(I) concentration will be insufficient.

  • Poor Reagent Quality: The purity of your azide and alkyne starting materials is paramount. Impurities can act as catalyst poisons or participate in side reactions.[3][4] Azides, in particular, can be unstable and should be handled with care and stored properly.[4][8]

  • Oxygen Contamination: As mentioned, oxygen is detrimental to the Cu(I) catalyst.[6] Failure to properly degas solvents and maintain an inert atmosphere (e.g., using nitrogen or argon) is a frequent cause of low yields.[4][5] Even with a reducing agent present, minimizing oxygen exposure prevents its rapid depletion and reduces the formation of oxidative side products.[9]

Q2: How can I be sure my copper catalyst is active throughout the reaction?

Ensuring a sustained presence of the active Cu(I) catalyst is the most critical factor for a successful CuAAC reaction.

  • Use a Fresh Reducing Agent: Sodium ascorbate solutions should always be prepared fresh before use.[4] Ascorbate can degrade in solution, losing its ability to reduce Cu(II) to Cu(I).

  • Degas All Solvents: Thoroughly degas all solvents and aqueous buffers immediately before setting up the reaction. Common methods include sparging with an inert gas (N₂ or Ar) for 15-30 minutes or using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction in a flask equipped with a balloon of nitrogen or argon, or on a Schlenk line. At a minimum, cap the reaction vial to limit oxygen ingress from the air.[9]

  • Order of Addition Matters: For reactions involving sensitive biomolecules, it is recommended to pre-mix the copper salt (e.g., CuSO₄) with the stabilizing ligand before adding them to the solution containing the azide and alkyne. The reaction is then initiated by the addition of the sodium ascorbate solution.[5][10] This prevents exposing the substrates to potentially harmful un-ligated copper ions.

Q3: I see multiple spots on my TLC/LC-MS, suggesting side reactions. What are they and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homodimerization of the terminal alkyne, known as Glaser coupling.[3]

  • Cause: This reaction is promoted by the presence of the inactive Cu(II) species and oxygen. If your reaction conditions allow for the oxidation of the Cu(I) catalyst, you will likely see this byproduct.

  • Solution: The solution is the same as ensuring catalyst activity: maintain a reducing environment. Ensure you have a sufficient concentration of sodium ascorbate and have thoroughly deoxygenated your reaction mixture.[3][11] Using a slight excess of the azide over the alkyne can also help consume the alkyne in the desired pathway.

In bioconjugation contexts, byproducts from the oxidation of ascorbate can react with protein side chains (e.g., lysine and arginine), leading to unwanted modifications or crosslinking.[10] This specific issue is addressed in Q7.

Part 2: Advanced Optimization Strategies

If the foundational checks do not resolve the yield issue, the next step is to systematically optimize the reaction parameters.

Troubleshooting Workflow for Low-Yield CuAAC Reactions

The following workflow provides a logical sequence for troubleshooting and optimization.

G cluster_0 start Low / No Yield reagent_check 1. Check Reagent Purity & Stability (Fresh Azide, Alkyne, Ascorbate) start->reagent_check START atmosphere_check 2. Verify Inert Atmosphere (Degas Solvents, Use N2/Ar) reagent_check->atmosphere_check Reagents OK ligand_check 3. Optimize Ligand & Stoichiometry (Screen Ligands, Vary Ligand:Cu Ratio) atmosphere_check->ligand_check Atmosphere OK solvent_check 4. Assess Solubility & Solvent (Test Co-solvents, e.g., DMSO, tBuOH/H2O) ligand_check->solvent_check Conditions OK conditions_check 5. Adjust Concentration & Temperature (Increase Concentration, Gentle Heating) solvent_check->conditions_check Solubility OK success Successful Reaction conditions_check->success

Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.

Q4: How do I choose the right ligand for my CuAAC reaction?

Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing oxidation, and dramatically accelerating the reaction rate.[5][12] The choice of ligand depends heavily on the solvent system and substrates.

  • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand.[6]

  • For Aqueous/Biological Systems: Water-soluble ligands are required. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and widely used choice for bioconjugation.[3][5][10]

  • Ligand-to-Copper Ratio: While a 1:1 ratio can be effective, a higher ratio is often beneficial, especially in bioconjugations. A 5:1 ligand-to-copper ratio is frequently recommended to protect sensitive biomolecules from oxidative damage by acting as a sacrificial reductant.[4][9][10]

Q5: My starting materials have poor solubility. What can I do?

Inadequate solubility of either the azide or alkyne is a common barrier to achieving good yields.[3]

  • Solvent Screening: Test a range of solvents or solvent mixtures. Common choices include DMF, DMSO, THF, and mixtures of water with co-solvents like t-butanol, DMSO, or ethanol.[3][13][14]

  • Use of Co-solvents: For many reactions, a mixture like 1:1 t-butanol/water or DMF/water provides a good balance for dissolving both nonpolar organic substrates and polar copper salts.[15]

  • Modify Substrates: If possible, synthetically introduce solubilizing groups (e.g., polyethylene glycol chains) to your azide or alkyne.[3]

Part 3: Special Considerations for Bioconjugation
Q6: I'm performing a bioconjugation, and my protein is degrading or aggregating. What is causing this and how can I prevent it?

This is a critical issue where the standard CuAAC conditions can be detrimental to sensitive biological samples.[10] The toxicity is often linked to the copper catalyst itself and the generation of reactive oxygen species (ROS) by the Cu/ascorbate system.[10][16]

  • Cause of Damage: The redox cycling between Cu(I) and Cu(II) in the presence of ascorbate and oxygen generates ROS, such as hydrogen peroxide. These species can oxidize sensitive amino acid residues like cysteine, methionine, and histidine, leading to protein damage or cleavage.[10] Furthermore, ascorbate oxidation byproducts can be electrophilic and covalently modify or crosslink proteins, causing aggregation.[10]

  • Solutions:

    • Use Excess Ligand: Employ at least a five-fold excess of a water-soluble ligand like THPTA relative to the copper salt. The ligand not only accelerates the desired reaction but also acts as a sacrificial reductant, protecting the biomolecule by intercepting ROS near the copper center.[9][10]

    • Add a Scavenger: Include aminoguanidine (typically at ~5 mM) in the reaction mixture. Aminoguanidine is an additive that traps reactive carbonyl byproducts of ascorbate oxidation without significantly inhibiting the CuAAC reaction.[4][10]

    • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst, typically in the range of 50-250 µM for bioconjugation reactions.[4][9]

Simplified CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed reaction, highlighting the central role of the active Cu(I) species.

G CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne O2 O₂ (Oxygen) CuI->O2 Oxidation CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Triazole 1,4-Disubstituted Triazole (Product) Azide->Triazole Cu_Acetylide->Triazole + Azide Triazole->CuI Releases O2->CuII

Caption: The catalytic cycle of the CuAAC reaction.

Part 4: Protocols and Data
Quantitative Data Summary

The following table summarizes common starting parameters for optimizing CuAAC reactions.

ParameterRecommended RangeNotesSource(s)
Copper Source CuSO₄·5H₂O, CuI1-10 mol% (organic) 0.05-0.25 mM (aqueous)[3],[4],[9]
Reducing Agent Sodium Ascorbate5-10 mol% (organic) ~5 mM final (aqueous)[10],[4],[7]
Ligand TBTA (organic) THPTA (aqueous)Ligand:Copper ratio of 1:1 to 5:1[10],[3],[4]
Azide:Alkyne Ratio 1:1 to 1.2:1A slight excess of the more accessible reagent can improve yield.[4],[5]
Solvent DMF, THF, DMSO, tBuOH/H₂O, H₂OChoice is substrate-dependent; co-solvents are often effective.[3],[13],[6]
Temperature Room TemperatureGentle heating (40-60 °C) may be needed for slow reactions.[17],[18]
Experimental Protocols

Protocol 1: General Procedure for Small Molecule CuAAC in Organic Solvent

This protocol is a starting point for a reaction in an organic solvent like DMF.

  • Reagent Preparation:

    • Ensure azide and alkyne are pure and dry.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).

    • Add the solvent (e.g., DMF or a 1:4 t-BuOH/THF mixture).

    • Add CuSO₄·5H₂O (0.01-0.05 equiv).

    • Add the sodium ascorbate solution (0.1-0.2 equiv) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for CuAAC Bioconjugation in Aqueous Buffer

This protocol is designed to minimize damage to sensitive biomolecules.

  • Stock Solution Preparation:

    • Azide-labeled biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Alkyne-labeled molecule in DMSO or buffer.

    • CuSO₄: 20 mM in water.

    • Ligand (THPTA): 50-100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • Aminoguanidine: 100 mM in water (optional, recommended).[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the buffer, the azide-biomolecule, and the alkyne molecule.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions to achieve a final 1:5 molar ratio (e.g., for a final copper concentration of 0.25 mM, use a final ligand concentration of 1.25 mM).[9]

    • Add the copper/ligand mixture to the reaction tube.

    • If using, add aminoguanidine to a final concentration of 5 mM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9][10]

  • Incubation and Purification:

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

    • The reaction can be quenched by adding EDTA.

    • Purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove small molecule reagents.

Part 5: Product Purification
Q7: How can I effectively remove the copper catalyst from my final product?

Residual copper can be problematic for downstream applications, especially in biology and materials science. Its removal can be challenging due to the coordination of copper ions to the nitrogen atoms of the newly formed triazole ring.[19]

  • Aqueous Work-up with Chelators: Washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia can help sequester and remove copper salts.[19]

  • Column Chromatography: For many organic compounds, standard silica gel chromatography is effective at separating the nonpolar product from polar copper salts.

  • Specialized Resins: Copper-scavenging resins (e.g., Cuprisorb) can be used, although they may also bind the desired product, particularly biomolecules.[9]

  • Recrystallization/Precipitation: If the triazole product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.[17] In some cases, the product may precipitate directly from the reaction mixture and can be isolated by simple filtration.[20]

References
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). [Link]

  • Efficient and straightforward click synthesis of structurally related dendritic triazoles. [Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions | Journal of the American Chemical Society. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. [Link]

  • The effects of solvent and base on yields of triazole-thiols 2a-b - ResearchGate. [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction | Organic Letters. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. [Link]

  • Click chemistry - Wikipedia. [Link]

  • US4269987A - Purification of triazoles - Google P
  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega - ACS Publications. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]

  • Making triazoles, the green way | Feature | RSC Education. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC. [Link]

  • Optimization of the conditions for CuAAC reaction - ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - Arkivoc. [Link]

  • Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing). [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application - IntechOpen. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. [Link]

  • A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research. [Link]

Sources

Heterocyclic Technical Support Center: Regioselectivity in 1,2,4-Triazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we frequently encounter challenges regarding the regioselective construction of the 1,2,4-triazole core—a privileged scaffold ubiquitous in medicinal chemistry and agrochemicals.

Synthesizing unsymmetrically substituted 1,2,4-triazoles often leads to frustrating mixtures of 1,3- and 1,5-disubstituted (or 1,3,5-trisubstituted) isomers. This guide is designed to troubleshoot common regioselectivity failures, explain the mechanistic causality behind these issues, and provide self-validating, field-proven protocols to achieve strict regiocontrol.

Part 1: Troubleshooting Guides & FAQs

Q1: My Einhorn-Brunner reaction (imide + hydrazine) is producing a nearly 1:1 mixture of regioisomers. How can I force selectivity? Causality & Solution: In the Einhorn-Brunner reaction, regioselectivity is fundamentally governed by the electronic properties of the two acyl groups on your imide starting material. The reaction initiates via nucleophilic attack by the primary amine of the hydrazine at the more electrophilic carbonyl carbon[1]. If your acyl groups have similar electronic properties (e.g., acetyl vs. propionyl), the nucleophilic attack is random, resulting in a 1:1 mixture. Actionable Fix: You must maximize the electronic difference between the acyl groups. Pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will dictate a highly selective attack[1]. If substrate redesign isn't possible, abandon the condensation approach and utilize a catalyst-controlled [3+2] cycloaddition (see Protocol A).

Q2: Direct N-alkylation of my unsubstituted 1,2,4-triazole yields an inseparable mixture of N-1 and N-4 alkylated products. Why does this happen, and how do I prevent it? Causality & Solution: Unsubstituted 1,2,4-triazoles undergo rapid annular tautomerization. Because both the N-1 and N-4 positions are highly nucleophilic, post-synthetic alkylation is inherently prone to poor regiocontrol, heavily influenced by the electrophile, base, and solvent[2]. Actionable Fix: Do not rely on post-synthetic alkylation for complex drug targets. Instead, construct the ring de novo using a pre-alkylated monosubstituted hydrazine in a one-pot multicomponent reaction (see Protocol B). This ensures the substituent is locked in place during ring closure.

Q3: Traditional cyclocondensations (like the Pellizzari reaction) require harsh thermal conditions (>200 °C) and give poor yields for my sensitive substrates. Are there milder, regioselective alternatives? Causality & Solution: Classical methods rely on brute-force thermodynamics to drive water elimination, which degrades sensitive functional groups. Actionable Fix: Transition to modern, bio-inspired catalytic systems. For example, utilizing an amine oxidase-inspired o-quinone catalyst (phd) with an FeCl₃ co-catalyst allows the coupling of primary amines and hydrazines at room temperature using atmospheric oxygen[3]. This cascade reaction produces only water and ammonia as byproducts, preserving sensitive moieties (see Protocol C).

Part 2: Quantitative Data Summary

When selecting a synthetic route, the choice of catalyst and conditions directly dictates the regioisomeric outcome. The table below summarizes the expected regioselectivity based on the catalytic system employed.

Reaction ClassStarting MaterialsCatalyst / ReagentsMajor RegioisomerTypical Yield / Time
[3+2] Cycloaddition Isocyanide + Aryl DiazoniumAg₂CO₃ (10 mol%), DCE, 0 °C1,3-DisubstitutedHigh / 2-4 hrs
[3+2] Cycloaddition Isocyanide + Aryl DiazoniumCu(OAc)₂ (10 mol%), THF, RT1,5-DisubstitutedHigh / 2-4 hrs
Multicomponent Carboxylic Acid + Amidine + HydrazineHATU, DIPEA, 120 °C1,3,5-TrisubstitutedMod-High / 12 hrs
Bio-inspired Coupling Primary Amine + Hydrazinephd, FeCl₃, O₂ (1 atm)1,2,4-Triazole-fusedHigh / 12-24 hrs

Part 3: Advanced Methodologies & Self-Validating Protocols

Protocol A: Catalyst-Controlled Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

This protocol leverages transition metal catalysis to dictate the regiochemistry of a [3+2] cycloaddition between isocyanides and aryl diazonium salts[2].

  • Causality Note: The choice of transition metal alters the coordination geometry of the reactive intermediate. Ag(I) stabilizes a linear intermediate favoring 1,3-substitution, whereas Cu(II) promotes a different cyclization trajectory leading to the 1,5-isomer.

Step-by-Step Methodology:

  • For 1,3-Disubstituted (Ag(I) Catalysis): Dissolve the aryl diazonium salt (0.5 mmol) in dichloroethane (DCE) and cool to 0 °C.

  • Add the isocyanide (0.6 mmol) followed by Ag₂CO₃ (10 mol%).

  • Stir at 0 °C. Self-Validation: Monitor by TLC until the diazonium salt is fully consumed (typically 2-4 hours).

  • For 1,5-Disubstituted (Cu(II) Catalysis): Dissolve the aryl diazonium salt (0.5 mmol) in THF at room temperature.

  • Add the isocyanide (0.6 mmol) followed by Cu(OAc)₂ (10 mol%). Stir at room temperature until completion.

  • Workup (Both): Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the distinct regioisomer via silica gel column chromatography.

CatalystControl SM Isocyanide + Aryl Diazonium Salt Ag Ag(I) Catalysis (e.g., Ag2CO3, DCE) SM->Ag Pathway A Cu Cu(II) Catalysis (e.g., Cu(OAc)2, THF) SM->Cu Pathway B Prod13 1,3-Disubstituted 1,2,4-Triazole Ag->Prod13 Regioselective Prod15 1,5-Disubstituted 1,2,4-Triazole Cu->Prod15 Regioselective

Catalyst-controlled [3+2] cycloaddition pathway dictating 1,2,4-triazole regioselectivity.

Protocol B: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This multicomponent reaction (MCR) bypasses post-synthetic alkylation issues by building the ring with all substituents pre-defined[2].

  • Causality Note: HATU acts as an efficient coupling agent to activate the carboxylic acid, preventing non-productive side reactions. The sequential addition ensures the amidine reacts first to form an intermediate, which is then trapped by the hydrazine, enforcing strict regiocontrol over the final 1,3,5-substitution pattern.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF, add DIPEA (3.0 equiv). Stir for 5 minutes to ensure full activation.

  • Add the amidine hydrochloride (1.1 equiv) and stir for 2 hours at room temperature.

  • Add the monosubstituted hydrazine (1.5 equiv) and heat the mixture at 120 °C for 12 hours.

  • Self-Validation: Cool to room temperature, dilute heavily with water to crash out highly lipophilic byproducts, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol C: Bio-inspired Amine Oxidase Catalysis

An environmentally benign, atom-economical method for constructing 1,2,4-triazole-fused heterocycles using two nucleophilic partners[3].

  • Causality Note: The o-quinone catalyst (phd) mimics biological amine oxidases. It facilitates a dynamic transamination of the primary amine, setting up an electrocyclization event. The FeCl₃ Lewis acid co-catalyst activates the substrates, while atmospheric O₂ serves as the terminal oxidant to regenerate the catalyst, bypassing the need for harsh stoichiometric oxidants.

Step-by-Step Methodology:

  • Combine the primary amine and hydrazine in a suitable solvent (e.g., ethanol).

  • Add 1,10-phenanthroline-5,6-dione (phd) and catalytic FeCl₃.

  • Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at room temperature.

  • Self-Validation: The reaction produces water and ammonia gas. Monitor the pH of the headspace (using damp litmus paper) to confirm ammonia evolution, indicating active catalytic turnover.

  • Upon completion, filter the mixture and purify the highly functionalized triazole via recrystallization.

BioInspired Start Primary Amine + Hydrazine Trans Dynamic Transamination Start->Trans Cat phd (o-quinone) + FeCl3 Co-catalyst Cat->Trans Catalyzes Cyclo Electrocyclization Trans->Cyclo Dehydro Secondary Amine Dehydrogenation Cyclo->Dehydro Dehydro->Cat O2 Regenerates Product 1,2,4-Triazole Core + H2O + NH3 Dehydro->Product

Bio-mimicking cascade mechanism for triazole synthesis via amine oxidase-inspired catalysis.

References

  • Controlling Regioselectivity in Einhorn-Brunner Triazole Synthesis | BenchChem | 1

  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles | BenchChem | 4

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst | RSC | 5

Sources

"degradation pathways of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline . This guide is engineered for researchers, analytical chemists, and formulation scientists dealing with the stability, forced degradation, and analytical resolution of this specific active pharmaceutical ingredient (API) intermediate.

Because this molecule contains both an electron-rich aniline moiety and a highly stable 1,2,4-triazole ring, its degradation profile is highly skewed toward oxidative vulnerabilities. Below, we address the most critical troubleshooting scenarios encountered during drug development.

Section 1: Mechanistic Understanding of Degradation

Q: What are the primary chemical degradation pathways for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline under stress conditions?

A: The degradation of this molecule is dominated by the reactivity of the primary amine, with secondary pathways involving the alkyl linker and the triazole ring. Understanding these pathways is critical for predicting long-term stability.

  • Aniline Oxidation (Primary Pathway): The primary amine on the phenyl ring is highly susceptible to reactive oxygen species (ROS) and radical-initiated oxidation. The pathway typically proceeds via N-hydroxylation to form a hydroxylamine intermediate, followed by further oxidation to nitroso and nitro derivatives. At high concentrations, radical coupling can lead to the formation of azo dimers[1].

  • N-Dealkylation of the Triazole (Secondary Pathway): The 1,2,4-triazole ring itself is inherently stable due to its aromaticity and tautomeric properties[2]. However, the N1-alkyl bond is vulnerable to oxidative N-dealkylation. This process cleaves the propyl chain, releasing free 1,2,4-triazole and leaving behind an oxidized propyl-aniline fragment (typically an aldehyde)[3].

  • Benzylic Oxidation: The carbon of the propyl linker directly adjacent to the aniline ring can undergo oxidation, leading to alcohol or ketone degradants.

Pathways Parent 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Oxidation Aniline Oxidation (ROS / Peroxides) Parent->Oxidation Primary Pathway Dealkylation N-Dealkylation (Oxidative Cleavage) Parent->Dealkylation Secondary Pathway Nitroso Nitroso / Nitro Derivatives Oxidation->Nitroso Azo Azo Dimers Oxidation->Azo Triazole Free 1,2,4-Triazole Dealkylation->Triazole Aldehyde Propyl-Aniline Aldehyde Dealkylation->Aldehyde

Caption: Primary and secondary chemical degradation pathways of the target molecule.

Section 2: Forced Degradation (ICH Q1A) Protocol & Expected Data

Q: How do I design a self-validating forced degradation protocol that complies with ICH Q1A while ensuring mass balance?

A: A self-validating system requires orthogonal stress conditions and strict chemical quenching. If a reaction is not quenched, the molecule will continue to degrade in the autosampler, leading to non-reproducible artifacts. The target degradation is 5–20%; exceeding 20% risks generating secondary degradants that are not clinically relevant[4].

Step-by-Step Methodology for ICH Q1A Stress Testing:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in a chemically inert, degassed solvent (e.g., Water:Acetonitrile 50:50 v/v).

  • Acid Hydrolysis: Mix 5 mL of the stock with 5 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Causality: This probes the stability of the propyl linker and potential ring-opening. Validation Step: Neutralize with an exact equivalent of 0.1 N NaOH prior to injection to prevent column degradation and shift in retention time.

  • Base Hydrolysis: Mix 5 mL of the stock with 5 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. Validation Step: Neutralize with 0.1 N HCl.

  • Oxidation: Mix 5 mL of the stock with 5 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. Causality: Directly probes the aniline oxidation susceptibility[5]. Validation Step: Quench with sodium thiosulfate to halt the generation of hydroxyl radicals before LC-MS analysis.

  • Photolysis: Expose the solid API and a 1.0 mg/mL solution to 1.2 million lux hours and 200 Wh/m² UV light.

  • Analysis: Analyze using LC-HRMS (High-Resolution Mass Spectrometry) with a PDA detector (200-400 nm). Calculate mass balance by comparing the sum of the peak areas of the degradants and the remaining parent against the unstressed control.

Quantitative Summary of Expected Degradation under ICH Q1A Conditions

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradant Observed
Acidic 0.1 N HCl60°C, 48h< 5%Stable (Minimal cleavage)
Basic 0.1 N NaOH60°C, 48h< 5%Stable
Oxidative 3% H₂O₂25°C, 24h15 - 25%N-oxide, Nitroso-aniline
Photolytic UV/Vis Light25°C, 1.2M lux-hr5 - 10%Azo dimers, Radical adducts
Thermal Solid State80°C, 7 days< 2%None (Thermally stable)

Section 3: Analytical Troubleshooting (LC-MS)

Q: During oxidative stress testing, I am seeing co-elution of the N-oxide and nitroso degradants on my C18 column. How do I resolve this to ensure accurate mass balance?

A: Aniline oxidation products often possess nearly identical polarities, leading to co-elution on standard C18 stationary phases. You must manipulate the selectivity of the system based on the molecule's ionization and electronic properties.

Troubleshooting Steps:

  • Shift the pH: The parent molecule has a weakly basic triazole ring (pKa ~2.19 for the protonated species) and an aniline group (pKa ~4.6)[2]. If your mobile phase is acidic (e.g., 0.1% Formic Acid, pH ~2.7), both the parent and degradants are partially ionized, causing peak broadening. Causality: Adjusting the mobile phase pH to 6.5 using a 10 mM ammonium acetate buffer ensures the molecule is entirely neutral, maximizing hydrophobic retention and altering the selectivity between the N-oxide and nitroso forms.

  • Orthogonal Stationary Phase: Switch from a standard C18 to a Phenyl-Hexyl column. Causality: The Phenyl-Hexyl phase provides π-π interactions that differentially retain the electron-rich parent aniline versus the strongly electron-withdrawing nitroso degradant.

  • HRMS Verification: Use High-Resolution Mass Spectrometry (ESI+) to extract exact masses. The N-oxide will show an

    
     shift of +15.9949 Da, while the nitroso will show a shift of +13.9792 Da (loss of 2H, addition of O).
    

LCMS_Troubleshooting Issue Co-elution of Oxidation Degradants on C18 CheckPH Is Mobile Phase pH < 4.0? Issue->CheckPH AdjustPH Adjust pH to 6.5 (Ammonium Acetate) CheckPH->AdjustPH Yes CheckCol Switch to Phenyl-Hexyl Column (π-π interactions) CheckPH->CheckCol No Resolve Baseline Resolution Achieved AdjustPH->Resolve CheckCol->Resolve

Caption: Decision tree for resolving co-eluting aniline oxidation degradants in LC-MS.

Section 4: Formulation & Storage FAQs

Q: How can I prevent the oxidative degradation of this compound during long-term storage and formulation?

A: Because the primary degradation pathway is the oxidation of the aniline moiety, protection against ROS and ambient oxygen is paramount.

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone, PEG, or Polysorbates). Trace peroxides in excipients are a leading cause of API oxidation in solid dosage forms.

  • Antioxidants: Incorporate free-radical scavengers like BHT (Butylated hydroxytoluene) or propyl gallate into the formulation. Causality: These agents preferentially react with propagating radical species, sparing the primary amine of the API.

  • Packaging: Use nitrogen purging during the filling process and package the final product in high-barrier materials (e.g., Alu/Alu blisters) to minimize oxygen ingress and photolytic exposure.

References

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. acs.org.1

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. researchgate.net. 5

  • Discuss the biotransformation capability of 1,2,4-triazole. askfilo.com. 3

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. baertschiconsulting.com. 4

  • Product Class 14: 1,2,4-Triazoles. thieme-connect.de. 2

Sources

Validation & Comparative

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.

Core Structural and Synthetic Differences: A Tale of Two Isomers

The fundamental distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[2]

The synthesis of 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective creation of 1,4-disubstituted derivatives.[3] This has led to a surge in the exploration of 1,2,3-triazole-containing compounds in drug discovery.[4] In contrast, the synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives or other established methods.[5]

G cluster_0 Synthesis of 1,2,3-Triazoles (CuAAC) cluster_1 Synthesis of 1,2,4-Triazoles a Organic Azide d 1,4-disubstituted 1,2,3-Triazole a->d b Terminal Alkyne b->d c Cu(I) Catalyst c->d e Thiosemicarbazide f Cyclization (Alkaline/Acidic) e->f g 1,2,4-Triazole-3-thione f->g

Caption: Simplified synthetic routes to 1,2,3- and 1,2,4-triazoles.

Comparative Bioactivity Overview

Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] However, the prevalence and potency of these activities can differ significantly between the two scaffolds. The 1,2,4-triazole ring is arguably more established in commercially available drugs, with well-known examples like the antifungals fluconazole and itraconazole.[1] Conversely, the 1,2,3-triazole scaffold, buoyed by the versatility of click chemistry, has seen a rapid expansion in its application in medicinal chemistry, with many derivatives showing potent biological effects.[4][6]

Anticancer Activity: A Battle of Versatility

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1]

1,2,3-Triazole Derivatives: The 1,2,3-triazole moiety can act as a linker to tether different pharmacophores or serve as a pharmacophore itself.[7] This versatility has led to the development of numerous 1,2,3-triazole-containing hybrids with potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer.[6][7]

Mechanisms of action for 1,2,3-triazole-based anticancer agents are diverse and include:

  • Kinase Inhibition: Many 1,2,3-triazole hybrids have been designed as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[3][8] The triazole ring can form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of these enzymes.[8]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a validated target in cancer chemotherapy.

  • Induction of Apoptosis: Many 1,2,3-triazole compounds have been shown to induce programmed cell death in cancer cells through various pathways, including mitochondrial-mediated apoptosis.[6][7]

1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a key component of several potent anticancer agents.[9][10] Their mechanisms of action often involve:

  • Aromatase Inhibition: A well-established mechanism for 1,2,4-triazole-based drugs like letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.[11]

  • Tubulin Polymerization Inhibition: Similar to their 1,2,3-isomers, some 1,2,4-triazole derivatives have shown to inhibit tubulin polymerization.[11]

  • Kinase Inhibition: 1,2,4-triazole derivatives have also been explored as kinase inhibitors.[10]

Comparative Anticancer Activity Data

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Chalcone HybridA549 (Lung)8.67[7]
1,2,3-Triazole Etodolac HybridA549 (Lung)3.29[7]
1,2,3-Triazole Phosphonate DerivativeHT-1080 (Fibrosarcoma)15.13[6]
1,2,4-Triazole Betulin Hybrid (Bet-TZ1)A375 (Melanoma)22.41[12]
1,2,4-Triazole Pyridine Hybrid (TP6)B16F10 (Murine Melanoma)41.12[13]
Bis-triazole Hybrid 1,2,3- and 1,2,4-triazoleA549 (Lung)3-4.5[14]

Antifungal Activity: 1,2,4-Triazoles Leading the Charge

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

While 1,2,3-triazole derivatives have also been investigated for their antifungal properties, they are less prevalent in this therapeutic area compared to their 1,2,4-isomers. However, some 1,2,3-triazole derivatives have shown promising activity against various fungal strains, including Candida species.

Comparative Antifungal Activity Data

Compound TypeDerivativeFungal StrainMIC (µg/mL)Reference
1,2,3-Triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida spp.16-32[15]
1,2,4-Triazole Schiff Base (2a)Fungal strains4-8[16]
1,2,4-Triazole Schiff Base (2b)Fungal strains4-8[16]

Antibacterial Activity: A Broad Spectrum for Both Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have been extensively explored as antibacterial agents, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1]

1,2,3-Triazole Derivatives: The ease of synthesis via click chemistry has allowed for the creation of large libraries of 1,2,3-triazole-containing compounds, some of which have demonstrated significant antibacterial activity.[17][18]

1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial agents.[5] Many studies have focused on creating hybrid molecules by incorporating the 1,2,4-triazole scaffold with known antibiotics to enhance their efficacy and overcome resistance.

Comparative Antibacterial Activity Data

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
1,2,3-Triazole Glycoside (5)S. aureus- (15mm inhibition zone)[17]
1,2,4-Triazole Ofloxacin HybridS. aureus, E. coli0.25-1
1,2,4-Triazole Clinafloxacin Hybrid (14a)MRSA0.25
1,2,4-Triazole 4-amino-5-aryl derivativeE. coli, B. subtilis5

Enzyme Inhibition: A Promising Avenue for Both Scaffolds

The ability of the triazole ring to engage in various non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors.

1,2,3-Triazole Derivatives: Have shown inhibitory activity against a range of enzymes, including:

  • Kinases: As mentioned in the anticancer section, EGFR, and other kinases are key targets.[3][8]

  • Carbonic Anhydrases: Specific isoforms like CA IX and XII, which are involved in tumor progression, are targeted by some 1,2,3-triazole derivatives.[15]

  • Other Enzymes: Various other enzymes are also inhibited by 1,2,3-triazole-containing compounds.

1,2,4-Triazole Derivatives: Are well-known inhibitors of:

  • CYP450 Enzymes: Most notably lanosterol 14α-demethylase (CYP51) in fungi.[1]

  • Aromatase: A key target in breast cancer therapy.[11]

  • Other Enzymes: Including acetylcholinesterase and butyrylcholinesterase.

Structure-Activity Relationship (SAR): A Comparative Perspective

Anticancer Activity:

  • 1,2,3-Triazoles: For many 1,2,3-triazole hybrids, the nature of the substituents at the 1- and 4-positions is crucial for activity. For instance, in some series, the presence of a phenyl ring is essential, and its replacement with other aromatic systems can lead to a loss of activity.[7] The introduction of halogen atoms, particularly fluorine, on these aromatic rings often enhances anticancer potency.[13]

  • 1,2,4-Triazoles: The substitution pattern on the 1,2,4-triazole ring and its attached moieties significantly influences anticancer activity. For example, in some betulin-1,2,4-triazole derivatives, a p-chloro-phenyl substituent on the triazole ring conferred selectivity towards melanoma cells.[12]

Antimicrobial Activity:

  • 1,2,3-Triazoles: The lipophilicity and electronic properties of the substituents play a critical role. In some series of antifungal 1,2,3-triazoles, halogen-substituted phenyl rings at the N-1 position led to the best activity.[15]

  • 1,2,4-Triazoles: For antibacterial 1,2,4-triazoles, the nature of the substituent at the C-3 and N-4 positions is often key. For example, in some ciprofloxacin-1,2,4-triazole hybrids, a hydroxyphenyl group at the C-3 position resulted in the most favorable antibacterial effect.

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

G a Seed cells in a 96-well plate b Treat with triazole derivatives a->b c Incubate for 24-72 hours b->c d Add MTT solution c->d e Incubate for 4 hours d->e f Add solubilization solution (e.g., DMSO) e->f g Measure absorbance at 570 nm f->g h Calculate IC50 values g->h

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the triazole compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

Both 1,2,3- and 1,2,4-triazoles are undeniably privileged scaffolds in medicinal chemistry, each with its own strengths and areas of prominence. The 1,2,4-triazole core remains a dominant feature in the field of antifungal agents, with a well-understood mechanism of action. On the other hand, the rise of "click chemistry" has propelled the 1,2,3-triazole isomer to the forefront of modern drug discovery, demonstrating remarkable versatility and potency across a wide range of therapeutic targets, particularly in anticancer research.

The choice between a 1,2,3- or 1,2,4-triazole scaffold in drug design should be guided by the specific biological target and the desired pharmacological profile. The comparative data presented in this guide highlights that subtle changes in the arrangement of nitrogen atoms within the triazole ring can lead to profound differences in bioactivity. Future research will undoubtedly continue to explore novel derivatives of both isomers, as well as hybrid molecules that combine the unique properties of each, to develop more effective and selective therapeutic agents.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • 1,2,3-Triazole hybrids as anticancer agents: A review. PubMed.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter
  • comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity. Benchchem.
  • Mechanisms of action of 1,2,3‐triazole hybrids.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. Benchchem.
  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps.
  • Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applic
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ijps.
  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorpor
  • (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Ind. J. Pharm. Edu. Res.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PMC - NIH.
  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. PMC - NIH.
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science.
  • Synthesis and Antimicrobial Activity of Some[1][4][7]-Triazole Derivatives. Semantic Scholar.

  • SAR of anticancer, antiviral drugs with 1,2,4‐triazoles.
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.

Sources

A Comparative Guide to Antifungal Efficacy: Fluconazole vs. 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antifungal drug discovery is in a perpetual state of evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. Azole antifungals have long been a cornerstone of anti-infective therapy, with fluconazole, a bis-triazole, serving as a widely prescribed agent for a variety of mycoses.[1][2] Its well-characterized mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity have established it as a critical tool in clinical practice.[3] However, the rise of fluconazole-resistant Candida species and intrinsic resistance in other fungi necessitates the exploration of novel azole derivatives.[4]

This guide provides a comparative framework for evaluating the antifungal efficacy of a novel triazole compound, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline , against the established benchmark, fluconazole . While direct comparative data for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is not yet extensively published, this document serves as a comprehensive manual for researchers, outlining the foundational knowledge of fluconazole, the theoretical potential of novel aniline-substituted triazoles, and detailed experimental protocols for a head-to-head in vitro comparison.

The Benchmark: Fluconazole

Fluconazole is a synthetic triazole antifungal agent that has been in clinical use since 1988.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][6] By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth, an action that is primarily fungistatic.[1][5]

Key Characteristics of Fluconazole:

FeatureDescription
Mechanism of Action Inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis.[5][6]
Antifungal Spectrum Active against a broad range of yeasts, including most Candida species (albicans, parapsilosis, tropicalis) and Cryptococcus neoformans. It also shows activity against endemic fungi like Blastomyces, Coccidioides, and Histoplasma. Notably, it has limited or no activity against Candida krusei and variable activity against Candida glabrata.[1][5]
Pharmacokinetics High oral bioavailability (>90%), not affected by food or gastric pH.[5] It has a long serum half-life of approximately 30 hours, allowing for once-daily dosing.[4] Clearance is primarily through renal excretion.[4][5]
Clinical Applications Treatment of vaginal candidiasis, oropharyngeal and esophageal candidiasis, urinary tract infections, peritonitis, and systemic Candida infections.[5] It is also used for the treatment and prophylaxis of cryptococcal meningitis.[1][5]

Mechanism of Action: Azole Antifungals

Figure 1: Mechanism of Action of Azole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Maintains integrity and fluidity) Ergosterol->FungalCellMembrane incorporates into Azole Azole Antifungal (e.g., Fluconazole) Azole->CYP51 inhibits CYP51->Ergosterol converts DisruptedMembrane Disrupted Cell Membrane (Increased permeability, leakage) CYP51->DisruptedMembrane leads to lack of Ergosterol & FungalGrowthInhibition Inhibition of Fungal Growth (Fungistatic Effect) DisruptedMembrane->FungalGrowthInhibition results in

Caption: Mechanism of action of azole antifungals.

The Challenger: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline belongs to the broad class of 1,2,4-triazole derivatives, which are a focal point in the development of new antifungal agents.[4] The 1,2,4-triazole moiety is a key pharmacophore responsible for the antifungal activity of this class of compounds.

Hypothesized Profile and Rationale for Investigation:

While specific data for this compound is scarce, its structural features suggest a mechanism of action analogous to other azole antifungals – the inhibition of fungal 14α-demethylase. The rationale for investigating aniline-substituted triazoles lies in the potential for modifying the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on various triazole derivatives have shown that substitutions on the non-azole parts of the molecule can significantly impact antifungal potency, spectrum, and selectivity.[7][8] The aniline moiety, in particular, offers a site for further chemical modification to potentially enhance activity or improve the safety profile.

Head-to-Head Comparison: Experimental Protocols

To objectively evaluate the antifungal efficacy of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline relative to fluconazole, a series of standardized in vitro assays should be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provide a framework for reproducible antifungal susceptibility testing.

Experimental Workflow

Figure 2: In Vitro Antifungal Efficacy Testing Workflow cluster_0 Preparation cluster_1 Primary Efficacy cluster_2 Fungicidal Activity cluster_3 Data Analysis Prep_Compounds Prepare Stock Solutions (Fluconazole & Test Compound) MIC_Assay Broth Microdilution Assay (Determine MIC) Prep_Compounds->MIC_Assay Prep_Fungi Prepare Fungal Inoculum (e.g., Candida albicans) Prep_Fungi->MIC_Assay MFC_Assay Minimum Fungicidal Concentration (MFC) Determination MIC_Assay->MFC_Assay Time_Kill_Assay Time-Kill Kinetic Assay MIC_Assay->Time_Kill_Assay Data_Analysis Compare MIC & MFC Values Analyze Time-Kill Curves MFC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis

Caption: Workflow for in vitro antifungal efficacy testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fluconazole (analytical grade)

  • 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (synthesized and purified)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, fluconazole-resistant C. albicans strain, Cryptococcus neoformans ATCC 90112)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of fluconazole and the test compound in DMSO.

  • Drug Dilution Series: In a 96-well plate, perform serial twofold dilutions of each drug in RPMI 1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). Include a drug-free control well.

  • Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions and the control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well, as determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto Sabouraud Dextrose Agar plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from which no colonies grow on the agar plate (representing ≥99.9% killing).

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate at which an antifungal agent kills a microorganism.

Procedure:

  • Prepare tubes containing RPMI 1640 medium with the antifungal agents at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC. Include a drug-free control.

  • Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Incubate the tubes at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto Sabouraud Dextrose Agar.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each drug concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

The results of these assays should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative In Vitro Antifungal Activity (MIC & MFC in µg/mL)

Fungal StrainFluconazole MIC4-[3-(1,2,4-Triazol-1-yl)propyl]aniline MICFluconazole MFC4-[3-(1,2,4-Triazol-1-yl)propyl]aniline MFC
C. albicans ATCC 90028
Fluconazole-resistant C. albicans
C. neoformans ATCC 90112

Interpretation: Lower MIC and MFC values indicate greater potency. A small difference between MIC and MFC values (e.g., MFC/MIC ≤ 4) suggests a fungicidal action, while a large difference suggests a fungistatic action.

The time-kill curves will provide a visual representation of the fungicidal or fungistatic activity over time. A rapid and concentration-dependent decrease in fungal viability would be a desirable characteristic for a new antifungal agent.

Conclusion

This guide provides a systematic approach for the comparative evaluation of a novel triazole antifungal, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, against the well-established drug, fluconazole. By adhering to standardized protocols, researchers can generate robust and reproducible data to assess the potential of new chemical entities in the ongoing search for more effective antifungal therapies. The insights gained from such comparative studies are crucial for identifying promising lead compounds for further preclinical and clinical development.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Retrieved from [Link]

  • Fluconazole. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Diflucan (fluconazole) tablets label - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. (n.d.). Retrieved from [Link]

  • Antifungal Activity, Structure‐Activity Relationship and Molecular Docking Studies of 1,2,4‐Triazole Schiff Base Derivatives. (n.d.). Retrieved from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC. (n.d.). Retrieved from [Link]

  • Review on Fluconazole: Properties and Analytical Methods for its Determination. (2025, November 21). Retrieved from [Link]

  • Fluconazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). Retrieved from [Link]

  • Fluconazole Therapeutic Cheat Sheet - Next Steps in Dermatology. (2023, December 12). Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analytical validation of synthesized 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, a key intermediate in pharmaceutical research and development. The integrity of any downstream application hinges on the purity and structural confirmation of such starting materials.[1] We will objectively compare the performance of essential analytical techniques, supported by detailed experimental protocols and data interpretation strategies, to establish a robust, self-validating system for purity assessment. This document is intended for researchers, analytical chemists, and drug development professionals who require a high degree of confidence in the quality of their synthesized compounds.

The Imperative of Purity: Context and Causality

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline combines three critical pharmacophores: an aniline ring, a flexible propyl linker, and a 1,2,4-triazole moiety. This structure is a common scaffold in the design of novel therapeutic agents. The presence of impurities—be they unreacted starting materials, by-products, or degradation products—can have profound consequences, leading to misleading biological data, failed synthetic steps, or the introduction of potentially toxic entities.[1][2]

The aniline functional group is particularly susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone or polymeric by-products over time, especially when exposed to air.[3][4] Therefore, a multi-faceted, orthogonal analytical approach is not merely best practice; it is a scientific necessity to ensure the material's identity, strength, and quality.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: e.g., a 4-nitro or 4-halo-phenylpropyl precursor.

  • Incomplete Reduction: Residual nitro-intermediate (4-[3-(1,2,4-triazol-1-yl)propyl]nitrobenzene).

  • Isomeric By-products: Potential for alkylation at other nitrogen atoms on the triazole ring.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[2]

  • Catalyst Residues: Heavy metals or other elemental impurities from catalysts used in synthesis.[3]

An Orthogonal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is the cornerstone of a trustworthy validation process. We will compare the primary techniques essential for the characterization of our target molecule.

Chromatographic Techniques: Separation and Quantification

Chromatography separates the target compound from impurities, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse for purity analysis of non-volatile organic compounds.[5] For 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, a reversed-phase method is ideal.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Why it's essential: It provides a high-resolution separation of the main component from non-volatile organic impurities, enabling accurate quantification based on peak area percentage.

  • Causality in Method Design: The inclusion of a mild acid (e.g., 0.1% formic or trifluoroacetic acid) in the mobile phase is critical. It protonates the basic aniline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it provides spectral information for peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5][6]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then fragmented and identified by their mass-to-charge ratio.

  • Why it's essential: It is the ideal method for detecting residual solvents and volatile by-products that might be missed by HPLC. The mass spectrum provides definitive identification of these components.

  • Causality in Method Design: While anilines can be analyzed directly, their polarity can sometimes lead to poor peak shape.[7] A non-polar column (e.g., DB-5ms) is generally a good starting point. The temperature program must be optimized to ensure elution of the target molecule without thermal degradation, while still resolving early-eluting volatile impurities.

Spectroscopic Techniques: Structural Confirmation

Spectroscopy provides information about the molecule's structure, confirming its identity and revealing structural impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation of organic compounds.[8][9][10][11] Both ¹H and ¹³C NMR are required.

  • Principle: It exploits the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency (chemical shift), providing a detailed map of the molecular structure.

  • Why it's essential: NMR confirms that the correct atoms are connected in the right way. It can detect and identify structural isomers that may be difficult to separate or distinguish by chromatography alone. Furthermore, Quantitative NMR (qNMR) can be used for an extremely accurate purity assessment against a certified internal standard.

  • Causality in Data Interpretation: The ¹H NMR spectrum should show distinct signals for the triazole protons, the aromatic protons on the aniline ring (with a characteristic substitution pattern), and the aliphatic protons of the propyl chain. The integration of these signals must correspond to the correct proton count. The ¹³C NMR spectrum confirms the number of unique carbon environments.

Elemental Analysis: Fundamental Composition
  • Principle: The compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage of Carbon, Hydrogen, and Nitrogen.[12][13][14]

  • Why it's essential: It provides a fundamental check on the empirical formula of the synthesized compound. A significant deviation from the theoretical values indicates the presence of inorganic impurities, residual solvents, or a fundamentally incorrect structure.

  • Trustworthiness: For a new compound to be considered pure, the experimental C, H, and N values should be within ±0.4% of the calculated theoretical values.[15][16] This serves as a critical, independent validation of the compound's overall composition.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the information required. The following table compares the primary methods for validating 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Technique Principle Information Provided Strengths Limitations
HPLC-DAD Differential PartitioningPurity (Area %), Presence of Non-volatile Impurities, Peak PurityHigh precision and accuracy for quantification; Widely applicable.[3][5]May not detect volatile impurities; Co-eluting peaks can be an issue.
GC-MS Volatility & MassPurity (Area %), Identity of Volatile Impurities, Molecular Weight ConfirmationExcellent for residual solvents and volatile by-products; High sensitivity and specificity.[17]Not suitable for non-volatile or thermally labile compounds; Derivatization may be needed for polar analytes.[7]
NMR (¹H, ¹³C) Nuclear Spin in a Magnetic FieldUnambiguous Structure Confirmation, Isomer Identification, Quantitative Purity (qNMR)Gold standard for structural elucidation; Provides detailed structural information.[8][18]Lower sensitivity than MS; Can be complex to interpret for mixtures.
Elemental Analysis High-Temperature Combustion%C, %H, %NConfirms empirical formula; Validates overall composition against theory.[12]Does not provide information on the nature of impurities; Requires a relatively pure sample for meaningful results.

Integrated Validation Workflow & Protocols

A self-validating system integrates data from orthogonal techniques. No single result is taken in isolation.

Overall Purity Validation Workflow

The following diagram illustrates a robust workflow for validating a newly synthesized batch of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Validation cluster_assessment Data Integration & Assessment Synth Synthesized Compound (Crude Product) Purify Purification (e.g., Column Chromatography, Recrystallization) Synth->Purify HPLC HPLC-DAD (Purity %, Non-volatiles) Purify->HPLC GCMS GC-MS (Volatiles, Solvents, MW) Purify->GCMS NMR NMR (¹H, ¹³C) (Structural Identity) Purify->NMR EA Elemental Analysis (%C, H, N) Purify->EA Integrate Integrate All Data HPLC->Integrate GCMS->Integrate NMR->Integrate EA->Integrate Compare Compare vs. Specifications (e.g., >98% Purity, Correct Structure) Integrate->Compare Report Final Purity Statement & Certificate of Analysis Compare->Report Acceptance_Criteria cluster_input Input cluster_output Purity & Validation Requirements DevPhase Development Phase Early (Research) Mid (Pre-clinical) Late (GMP) Early Early DevPhase:s->Early:n Early Phase Mid Mid DevPhase:s->Mid:n Mid Phase Late Late DevPhase:s->Late:n Late Phase

Sources

"cross-reactivity of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline with other enzymes"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline and Alternative Heme-Targeting Inhibitors

Executive Summary

In drug discovery and development, the 1,2,4-triazole scaffold is recognized as a "privileged" structure, predominantly known for its potent interaction with heme-containing enzymes. 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline represents a highly specific structural motif combining the heme-coordinating power of a triazole ring with a flexible propyl-aniline tail. While this structural combination offers excellent opportunities for targeted inhibition, it inherently carries a high risk of cross-reactivity across the metalloenzyme superfamily, including Cytochrome P450s (CYPs), Indoleamine 2,3-dioxygenase 1 (IDO1), and even non-heme targets like Acetylcholinesterase (AChE)[1].

This guide objectively compares the cross-reactivity profile of the 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline scaffold against standard clinical inhibitors (e.g., Ketoconazole, Fluconazole, Epacadostat). It provides a deep mechanistic rationale for its off-target interactions and outlines self-validating experimental protocols to accurately quantify its promiscuity in preclinical screening.

Mechanistic Rationale: The Triazole-Heme Interaction

As a Senior Application Scientist, it is critical to understand why this compound cross-reacts, rather than just observing that it does. The promiscuity of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is driven by a biphasic binding mechanism:

  • Primary Coordination (The Warhead): The sp2-hybridized nitrogen (N4) of the 1,2,4-triazole ring acts as a strong Lewis base. It forms a coordinate covalent bond with the electrophilic heme iron (Fe²⁺/Fe³⁺) at the 6th axial position. This interaction displaces the native water molecule, forming a Type II low-spin complex that physically prevents molecular oxygen (O₂) from binding—a step universally required for the catalytic cycle of CYPs and IDO1.

  • Secondary Interactions (The Selectivity Filter): The propyl linker provides conformational flexibility, allowing the terminal aniline moiety to probe adjacent active-site cavities. In IDO1, this tail penetrates "Pocket A," a highly hydrophobic cleft, where the aniline ring engages in π-π stacking with residues like Phe163 and potential hydrogen bonding via its primary amine[2]. In CYPs, this same tail can occupy substrate access channels, leading to competitive or mixed-mode inhibition[3].

Pathway Compound 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Triazole 1,2,4-Triazole Ring (Pharmacophore) Compound->Triazole Active Moiety Tail Propyl-Aniline Tail (Selectivity Moiety) Compound->Tail Structural Extension Heme Heme Iron (Fe2+/Fe3+) Displaces Axial H2O Triazole->Heme N4 Coordinate Bond Pocket Hydrophobic Pocket (e.g., IDO1 Pocket A) Tail->Pocket pi-pi Stacking / H-Bond Inhibition Enzyme Inhibition (Blocks O2 Binding) Heme->Inhibition Type II Low-Spin Complex Pocket->Inhibition Steric Occlusion

Mechanism of heme-enzyme inhibition by 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

Comparative Cross-Reactivity Data

To contextualize the performance of the 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline scaffold, we must compare it against established inhibitors. The table below summarizes the representative cross-reactivity profiles (IC₅₀ ranges) based on structural analogues and established screening data for 1,2,4-triazole derivatives[1][4].

Table 1: Comparative Enzyme Inhibition Profile (Representative IC₅₀ Data)

Inhibitor / CompoundPrimary Target FocusCYP3A4 (Human)CYP51 (Fungal)IDO1 (Human)AChE (Human)
4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Undefined / MixedModerate (1–10 µM)Potent (<1 µM)Moderate (5–15 µM)Weak (>50 µM)
Ketoconazole (Alternative)CYP51 / Broad CYPPotent (0.01 µM)Potent (<0.1 µM)Weak (>50 µM)None
Fluconazole (Alternative)CYP51 (Selective)Weak (>50 µM)Potent (<0.1 µM)NoneNone
Epacadostat (Alternative)IDO1 (Selective)NoneNonePotent (0.07 µM)None

Data Interpretation: Unlike Epacadostat, which achieves extreme IDO1 selectivity by avoiding direct heme coordination, the triazole-based compound acts as a pan-metalloprotein binder. Its moderate affinity for IDO1 is offset by significant CYP3A4 cross-reactivity, making it a challenging candidate for systemic administration without structural optimization to reduce CYP liability.

Self-Validating Experimental Methodologies

To accurately profile the cross-reactivity of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, assays must be designed to account for the slow, tight-binding kinetics typical of heme-coordinating compounds. The following protocols are engineered as self-validating systems.

Protocol A: CYP450 Cocktail Inhibition Assay (Fluorogenic)

This assay quantifies the off-target inhibition of major hepatic CYPs.

  • Causality Check: Triazole-heme binding is time-dependent. A 15-minute pre-incubation step without the substrate is mandatory to allow the inhibitor to establish the coordinate bond before competitive substrate displacement can occur[3].

  • Self-Validation: The inclusion of a vehicle control (0.1% DMSO) establishes the 100% activity baseline, while Ketoconazole serves as the positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare human liver microsomes (HLM) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline at varying concentrations (0.1 µM to 100 µM). Include Ketoconazole (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes to allow steady-state heme coordination.

  • Reaction Initiation: Add an NADPH-regenerating system and the fluorogenic substrate cocktail (e.g., Vivid® CYP450 substrates).

  • Kinetic Read: Measure fluorescence continuously for 30 minutes. Calculate the IC₅₀ by plotting the fractional velocity against the log of the inhibitor concentration.

Protocol B: IDO1 Enzymatic Assay (Kynurenine Detection)

This assay evaluates the compound's ability to inhibit the conversion of L-tryptophan to N-formylkynurenine.

  • Causality Check: IDO1 is only active when its heme iron is in the ferrous (Fe²⁺) state. The assay buffer must contain ascorbic acid and methylene blue to continuously reduce the iron, ensuring the enzyme remains catalytically competent[2].

  • Self-Validation: Epacadostat is run in parallel to ensure the enzyme preparation is active and responsive to targeted inhibition.

Step-by-Step Workflow:

  • Enzyme Activation: Dilute recombinant human IDO1 in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Inhibitor Addition: Add the test compound in a 10-point dose-response curve.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and read absorbance at 490 nm.

Workflow S1 Step 1: Reagent Prep Enzyme + Inhibitor + Buffer S2 Step 2: Pre-Incubation Establish Heme Coordination S1->S2 S3 Step 3: Initiation Add Substrate & Cofactors S2->S3 S4 Step 4: Kinetic Read Fluorescence/Absorbance S3->S4 S5 Step 5: Validation Normalize to Vehicle Control S4->S5

Self-validating experimental workflow for assessing enzyme cross-reactivity.

Summary and Strategic Recommendations

When utilizing 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline in drug development, researchers must account for its broad metalloenzyme cross-reactivity. While the 1,2,4-triazole core provides robust target engagement via iron coordination, the propyl-aniline tail lacks the steric bulk required to prevent entry into the highly conserved active sites of off-target CYPs. For applications requiring high selectivity (e.g., targeted IDO1 inhibition for oncology), structural modifications—such as introducing bulky ortho-substituents on the aniline ring or replacing the 1,2,4-triazole with a weaker iron-binding isostere—are highly recommended to mitigate CYP-mediated drug-drug interactions.

References

  • Hou et al. "Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy." Frontiers in Pharmacology (via PMC).[Link]

  • Röhrig et al. "Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry (ACS).[Link]

  • Tang et al. "Assessment of the inhibition risk of shikonin on cytochrome P450 via cocktail inhibition assay." Toxicology Letters (ResearchGate).[Link]

  • "1,2,3-Triazole-Heme Interactions in Cytochrome P450." NIH Public Access.[Link]

Sources

"in vitro and in vivo correlation of triazole-based compounds"

The correlation between in vitro and in vivo results is not always linear, and the discrepancies are often more informative than the correlations themselves, pointing to specific liabilities in a compound's ADME profile that must be addressed through medicinal chemistry optimization. The use of robust, clinically relevant animal models and the measurement of PK/PD indices like the AUC/MIC ratio are essential tools for bridging this preclinical gap. [12][13]As we move forward, the integration of computational modeling and artificial intelligence with traditional experimental data will undoubtedly lead to more accurate and reliable IVIVC models, further accelerating the development of the next generation of triazole therapeutics. [4]

References

  • How is in vitro–in vivo correlation (IVIVC) established?
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (2021). MDPI. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. (2017). Oxford Academic. [Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. (2003). PMC. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (2011). PMC. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed. [Link]

  • In vitro and in vivo antifungal activities of D0870, a new triazole agent. (1993). PubMed. [Link]

  • Video: Drug Product Performance: In Vitro–In Vivo Correlation. (2025). JoVE. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Taylor & Francis Online. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. [Link]

  • In Vitro and In Vivo Activities of Syn2836, Syn2869, Syn2903, and Syn2921: New Series of Triazole Antifungal Agents. (2001). PMC. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting. [Link]

  • In vitro and in vivo (animal models) antifungal activity of posaconazole. (2007). ResearchGate. [Link]

  • In vitro and in vivo antifungal activities of ER-30346, a novel oral triazole with a broad antifungal spectrum. (1997). PubMed. [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). Krishna Institute of Medical Sciences. [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024). PMC. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Publishing. [Link]

  • Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals. (2022). ResearchGate. [Link]

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. (2023). PubMed. [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • In vitro and in vivo activities of syn2836, syn2869, syn2903, and syn2921: new series of triazole antifungal agents. (2001). PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Health and Clinical Research. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. (2003). PMC. [Link]

  • A comprehensive review on triazoles as anticancer agents. (2025). Journal of Research in Pharmacy. [Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2025). ResearchGate. [Link]

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. (1997). Antimicrobial Agents and Chemotherapy. [Link]

  • In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. (1997). PMC. [Link]

  • A Pharmacological Update of Triazole Derivative: A Review. (2025). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). PMC. [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. (2011). Libertas Academica. [Link]

  • A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties. (2025). ResearchGate. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). PMC. [Link]

  • A Case Study with Triazole Fungicides to Explore Practical Application of Next-Generation Hazard Assessment Methods for Human Health. (2020). PubMed. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012). MDPI. [Link]

A Comparative Guide to the Reproducible Synthesis of Key Triazole-Aniline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Synthetic Reproducibility and Methodological Choices in the Preparation of 4-(1,2,4-Triazol-1-yl)aniline, a Versatile Precursor for Pharmaceutical Research.

Introduction: The Significance of Reproducibility in Synthesizing Biologically Active Moieties

In the realm of medicinal chemistry and drug development, the synthesis of novel molecular entities is the foundational step upon which all subsequent biological evaluation rests. The reproducibility of these synthetic protocols is paramount, ensuring that the compounds being tested are consistent in purity and yield, thereby guaranteeing the reliability of downstream experimental data. This guide focuses on the synthesis of 4-(1,2,4-Triazol-1-yl)aniline, a key heterocyclic scaffold. While the user's initial interest was in its propyl-linked analogue, "4-[3-(1,2,4-Triazol-1-yl)propyl]aniline," a thorough literature search revealed a lack of published experimental data for this specific molecule. Consequently, we turn our attention to the closely related and well-documented parent compound, 4-(1,2,4-Triazol-1-yl)aniline. The principles of synthetic reproducibility and methodological comparison detailed herein are directly applicable to the synthesis of its derivatives.

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, from antifungal agents like fluconazole to anticancer therapies such as letrozole.[1] The aniline moiety, in turn, provides a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space in the quest for new drug candidates.[2] This guide will provide a detailed, step-by-step protocol for a common and reproducible synthesis of 4-(1,2,4-Triazol-1-yl)aniline, alongside a comparative discussion of an alternative synthetic strategy. We will delve into the rationale behind the choice of reagents and conditions, and present characterization data to establish a benchmark for successful synthesis.

Comparative Synthetic Strategies for 4-(1,2,4-Triazol-1-yl)aniline

The synthesis of 4-(1,2,4-Triazol-1-yl)aniline can be approached through various routes. In this guide, we will detail a widely cited two-step method involving nucleophilic aromatic substitution followed by reduction. We will then compare this to an alternative approach, highlighting the advantages and disadvantages of each.

Method 1: Nucleophilic Aromatic Substitution and Subsequent Reduction

This robust and frequently employed method proceeds in two distinct stages: the coupling of 1,2,4-triazole with an activated nitrobenzene derivative, followed by the reduction of the nitro group to the desired aniline.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group reagents1 1,2,4-Triazole + Sodium Hydride in DMF (0 °C) activation Formation of Sodium Triazolide reagents1->activation Deprotonation reaction1 Nucleophilic Attack & Formation of 4-(1,2,4-Triazol-1-yl)nitrobenzene activation->reaction1 reagents2 4-Fluoronitrobenzene in DMF reagents2->reaction1 workup1 Aqueous Quench & Ethyl Acetate Extraction reaction1->workup1 product1 Intermediate: 4-(1,2,4-Triazol-1-yl)nitrobenzene workup1->product1 intermediate 4-(1,2,4-Triazol-1-yl)nitrobenzene in Methanol hydrogenation Hydrogenation (3 kg pressure) intermediate->hydrogenation catalyst 10% Palladium on Carbon catalyst->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Evaporation filtration->concentration final_product Final Product: 4-(1,2,4-Triazol-1-yl)aniline concentration->final_product

Caption: Workflow for the synthesis of 4-(1,2,4-Triazol-1-yl)aniline via Method 1.

Step 1: Synthesis of 4-(1,2,4-Triazol-1-yl)nitrobenzene

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.47 g, 30.8 mmol) in dry dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,2,4-triazole (2.0 g, 29.0 mmol) portion-wise at 0 °C (ice bath).

    • Rationale: Sodium hydride is a strong base used to deprotonate the 1,2,4-triazole, forming the highly nucleophilic triazolide anion. DMF is a polar aprotic solvent that is suitable for this type of reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Activation: Stir the reaction mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture will become a clear solution of the sodium salt of 1,2,4-triazole.

  • Nucleophilic Substitution: Add a solution of 4-fluoronitrobenzene (2.82 g, 20.0 mmol) in dry DMF (20 mL) dropwise to the reaction mixture.

    • Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. Fluorine is a good leaving group in this context.

  • Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Quench the reaction by carefully pouring the mixture into ice water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitro compound intermediate as a yellow solid.

Step 2: Synthesis of 4-(1,2,4-Triazol-1-yl)aniline

  • Hydrogenation Setup: Dissolve the crude 4-(1,2,4-triazol-1-yl)nitrobenzene from the previous step in methanol (30 mL) in a hydrogenation vessel. Add 10% palladium on carbon (0.2 g) as the catalyst.

    • Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to anilines under a hydrogen atmosphere. Methanol is a suitable solvent for this transformation.

  • Reduction: Hydrogenate the mixture at a hydrogen pressure of 3 kg/cm ². The reaction is typically complete within a few hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation and Purification: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude 4-(1,2,4-Triazol-1-yl)aniline. The product can be further purified by recrystallization from ethanol to obtain a yellow solid.[3]

Method 2: Alternative Synthetic Approach - Direct Amination

An alternative, though less commonly reported, approach for the synthesis of related aniline derivatives involves the direct amination of a triazolyl-substituted aromatic ring. This would typically involve a starting material where the aniline nitrogen is protected, followed by a coupling reaction and deprotection. A hypothetical route could involve the Buchwald-Hartwig amination of a 4-bromo-1-(1,2,4-triazol-1-yl)benzene with a suitable ammonia equivalent, or a multi-step sequence involving an azide intermediate.

FeatureMethod 1: Nucleophilic Aromatic Substitution & ReductionMethod 2: Direct Amination (Hypothetical)
Starting Materials Readily available and relatively inexpensive (4-fluoronitrobenzene, 1,2,4-triazole).May require more specialized starting materials (e.g., 4-bromo-1-(1,2,4-triazol-1-yl)benzene) and expensive palladium catalysts and ligands.
Reaction Conditions Step 1 requires anhydrous conditions and a strong base. Step 2 involves handling of hydrogen gas under pressure.Buchwald-Hartwig amination requires inert atmosphere and specialized catalysts.
Scalability Generally scalable with appropriate safety precautions for hydrogenation.Can be challenging to scale up due to catalyst cost and sensitivity.
Purity & Byproducts The primary byproduct in Step 1 is NaF. The reduction in Step 2 is typically clean.Potential for side reactions and catalyst contamination in the final product.
Overall Yield A reported yield for the two-step process is around 60%.[3]Yields can be variable and highly dependent on the specific catalyst system and substrates.

Characterization and Data for Reproducibility

A successful and reproducible synthesis of 4-(1,2,4-Triazol-1-yl)aniline should yield a product with consistent physical and spectral properties.

PropertyReported Value
Appearance Yellow solid/blocks[3]
Melting Point 433-435 K (160-162 °C)[3]
Molecular Formula C₈H₈N₄[3][4][5]
Molecular Weight 160.18 g/mol [3]
¹H NMR Spectral data for derivatives are available, confirming the presence of the triazole and phenyl protons.[2]
¹³C NMR Spectral data for derivatives are available, confirming the carbon skeleton.[2]
Mass Spectrometry High-resolution mass spectrometry (HRMS) for derivatives confirms the elemental composition.[2]
Crystal Structure The crystal structure has been determined, showing a dihedral angle of 34.57 (7)° between the triazole and benzene rings.[3][4][5]

Conclusion and Future Directions

This guide provides a detailed and reproducible protocol for the synthesis of 4-(1,2,4-Triazol-1-yl)aniline, a valuable building block in drug discovery. By understanding the rationale behind each experimental step and having clear characterization benchmarks, researchers can confidently reproduce this synthesis and use the resulting compound in further studies. The comparison with an alternative synthetic strategy highlights the importance of considering factors such as starting material availability, reaction conditions, and scalability when planning a synthetic route.

For the synthesis of the originally proposed "4-[3-(1,2,4-Triazol-1-yl)propyl]aniline," a similar multi-step approach could be envisioned, likely starting from a protected 4-aminobenzyl halide or a related synthon, which would be alkylated with the sodium salt of 1,2,4-triazole. The principles of reproducibility and careful characterization outlined in this guide would be equally critical for the successful synthesis and subsequent experimental use of this and other novel derivatives.

References

  • Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

  • Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Drug Discovery and Therapeutics. [Link]

  • Geronikaki, A., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Pharmaceuticals. [Link]

  • Fun, H. K., et al. (2011). 4-(1,2,4-triazol-1-yl)aniline. Manipal Academy of Higher Education, Manipal, India. [Link]

  • Fun, H. K., et al. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5334. [Link]

  • Google Patents. (2003).
  • Al-Sanea, M. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6306. [Link]

  • Wróbel, A., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(13), 5183. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

Sources

Safety Operating Guide

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

For researchers, scientists, and drug development professionals, handling bifunctional intermediates like 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline requires a nuanced understanding of both operational logistics and mechanistic toxicology. This compound integrates an aniline moiety and a 1,2,4-triazole ring, making it a highly valuable building block for synthesizing CYP-inhibiting drugs (e.g., antifungal agents or retinoic acid hydroxylase inhibitors). However, these same structural features introduce complex safety and disposal requirements that go beyond standard laboratory waste management.

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) to ensure absolute safety and environmental compliance during the handling and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

To establish a self-validating safety protocol, one must first understand the causality behind the compound's hazards. The toxicity profile of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is driven by its two distinct functional groups:

  • Aniline-Induced Methemoglobinemia: The aniline moiety is highly lipophilic and readily absorbed through intact skin and the respiratory tract. Once systemic, it undergoes N-hydroxylation by hepatic cytochrome P450 (CYP450) enzymes. The resulting reactive intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis, hypoxia, and potentially fatal methemoglobinemia[1][2].

  • Triazole-Mediated CYP450 Inhibition: The 1,2,4-triazole ring is a recognized pharmacophore that acts as a competitive inhibitor of various CYP450 enzymes (such as CYP51 in fungi and CYP26 in humans)[3][4]. Because of its structural affinity for the heme group in these enzymes, environmental release can cause endocrine disruption, reproductive toxicity, and hepatotoxicity in aquatic organisms[5][6].

Consequently, disposal cannot rely on standard drain-flushing or basic neutralization. The compound must be treated as a highly toxic, environmentally persistent organic pollutant requiring high-temperature incineration[6][7].

Quantitative Safety Data & Segregation Parameters

Proper segregation prevents exothermic reactions and ensures compliance with EPA/RCRA guidelines. Below are the extrapolated safety parameters based on the compound's functional groups.

ParameterSpecification / ThresholdOperational Implication
Target Organs Blood (Hemoglobin), Liver, CNSMandates impermeable nitrile/neoprene gloves and strict fume hood usage.
PEL (Aniline base) 5 ppm (OSHA 8-hour TWA)[7]Weighing must be performed in a Class II biological safety cabinet or fume hood.
Environmental Hazard High (Aquatic Toxicity)[5]Zero-drain-discharge policy. All washings and rinses must be collected.
Waste Classification Toxic Organic WasteMust be segregated into Halogenated or Non-Halogenated streams based on the solvent matrix.

Operational Handling & Experimental Workflow

Standard Operating Procedure for Solution Preparation:

  • Preparation & PPE: Don a lab coat, chemical splash goggles, and double-layer nitrile gloves. Causality Note: Aniline derivatives rapidly permeate standard latex; double-gloving with nitrile provides a necessary barrier against transdermal absorption.

  • Containment: Transfer the solid 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline weighing vessel to a certified chemical fume hood.

  • Solubilization: Dissolve the compound in the target solvent (e.g., DMSO for biological assays, or DCM/MeOH for synthesis). Causality Note: Always add the solid powder to the solvent rather than pouring solvent over the powder. This prevents the aerosolization of toxic micro-particles into the user's breathing zone.

  • Decontamination of Reusables: Rinse spatulas and glassware with a compatible solvent (e.g., ethanol or acetone) directly into the designated hazardous waste container before transferring them to a standard washing station.

Step-by-Step Disposal Procedures

The disposal of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline must follow a strict segregation pathway to ensure safe transport and destruction.

Protocol 1: Liquid Waste Segregation
  • Identify Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Waste: Pour into the red-labeled "Halogenated Organic Waste" container. Causality Note: Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to prevent the release of highly toxic dioxins and corrosive hydrogen chloride gas into the atmosphere.

    • Non-Halogenated Waste: Pour into the green-labeled "Non-Halogenated Organic Waste" container.

  • Secondary Containment: Ensure all waste carboys are kept in secondary spill trays to contain accidental ruptures.

Protocol 2: Solid Waste and PPE Disposal
  • Collection: Place all contaminated weighing paper, pipette tips, and the outer layer of gloves into a puncture-resistant, biohazard-style bag designated for "Solid Toxic Waste."

  • Sealing: Seal the bag and place it in a rigid, yellow-labeled solid waste drum.

  • Labeling: Clearly label the drum with "Contains Aniline/Triazole Derivatives - Toxic."

Protocol 3: Spill Quenching and Cleanup
  • Isolation: Evacuate the immediate area and increase fume hood ventilation.

  • Absorption: For liquid spills, cover with a commercial absorbent or diatomaceous earth. For solid spills, lightly dampen the powder with water to prevent aerosolization before sweeping.

  • Neutralization/Cleaning: Wipe the area with a 5% acetic acid solution. Causality Note: Acetic acid protonates the aniline amine group to form a water-soluble anilinium salt. This drastically reduces the compound's vapor pressure and volatility, making it significantly safer to wipe up. Follow with a standard soap and water wash.

  • Disposal: Treat all cleanup materials as Solid Toxic Waste.

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline Liquid Liquid Waste (e.g., in MeOH/DMSO) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Halogenated Halogenated Solvent Mix? (e.g., DCM/Chloroform) Liquid->Halogenated SolidCont Solid Hazardous Waste Container Solid->SolidCont NonHalogenated Non-Halogenated Organic Waste Halogenated->NonHalogenated No HaloCont Halogenated Waste Container Halogenated->HaloCont Yes Incineration EPA-Permitted High-Temp Incineration NonHalogenated->Incineration HaloCont->Incineration SolidCont->Incineration

Workflow for the segregation and disposal of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline waste.

References

  • Aniline is a federal hazardous air pollutant and was identified as a toxic air contaminant - California Air Resources Board (ca.gov) -1

  • Aniline | ToxFAQs™ | ATSDR - Centers for Disease Control and Prevention (cdc.gov) - 2

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish: A mitochondrial and metabolic perspective - ResearchGate - 3

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health (nj.gov) - 7

  • 4-Amino-4H-1,2,4-triazole Toxicity Data - Santa Cruz Biotechnology (scbt.com) - 5

  • 1,2,4-Triazole Derivatives Targeting Fungal 14-Alpha Demethylase Enzyme: An Insilico Approach - International Journal of Pharmaceutical Sciences - 4

  • 1,2,4-triazole Substance Evaluation - European Chemicals Agency (europa.eu) - 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.